6-(2-Furyl)nicotinonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-(furan-2-yl)pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O/c11-6-8-3-4-9(12-7-8)10-2-1-5-13-10/h1-5,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLVPTQAKBGAZLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50455728 | |
| Record name | 6-(2-furyl)nicotinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50455728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
619334-28-0 | |
| Record name | 6-(2-furyl)nicotinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50455728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(2-FURYL)NICOTINONITRILE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 6-(2-Furyl)nicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 6-(2-Furyl)nicotinonitrile, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details synthetic methodologies, experimental protocols, and the characterization of the compound through various spectroscopic techniques.
Introduction
This compound, also known as 6-(furan-2-yl)pyridine-3-carbonitrile, is a bi-heterocyclic molecule incorporating both a pyridine and a furan ring. The nicotinonitrile scaffold is a recognized pharmacophore in numerous biologically active compounds, and the introduction of a furan moiety can significantly influence the molecule's physicochemical properties and biological activity. This guide will focus on the practical aspects of preparing and verifying the structure and purity of this compound.
Synthesis of this compound
The synthesis of this compound is most effectively achieved through palladium-catalyzed cross-coupling reactions. Both Suzuki-Miyaura and Negishi couplings are viable and powerful methods for the formation of the C-C bond between the pyridine and furan rings. These reactions offer good yields and functional group tolerance under relatively mild conditions.[1][2]
Synthetic Pathways
Two primary retrosynthetic disconnections can be envisioned for the synthesis of this compound, both relying on a cross-coupling strategy:
-
Suzuki-Miyaura Coupling: This approach involves the reaction of a halonicotinonitrile (e.g., 6-chloro- or 6-bromonicotinonitrile) with 2-furylboronic acid in the presence of a palladium catalyst and a base.[2]
-
Negishi Coupling: This method utilizes the coupling of a halonicotinonitrile with a 2-furylzinc reagent, also catalyzed by a palladium or nickel complex.[1]
The choice between these methods may depend on the availability and stability of the starting materials and the desired reaction conditions.
References
Spectroscopic and Synthetic Profile of 6-(2-Furyl)nicotinonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for 6-(2-Furyl)nicotinonitrile (CAS No. 619334-28-0). Due to the limited availability of published experimental data for this specific compound, this guide leverages established spectroscopic principles and data from structurally analogous compounds to present a detailed predicted analysis. This document is intended to serve as a valuable resource for researchers in medicinal chemistry and materials science.
Chemical Structure and Properties
IUPAC Name: 6-(furan-2-yl)pyridine-3-carbonitrile Molecular Formula: C₁₀H₆N₂O Molecular Weight: 170.17 g/mol [1] CAS Number: 619334-28-0[1]
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of similar nicotinonitrile and furan-containing compounds found in the literature.[2][3][4][5]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~8.90 | d | H-2 (Pyridine) |
| ~8.15 | dd | H-4 (Pyridine) |
| ~7.70 | d | H-5 (Pyridine) |
| ~7.60 | dd | H-5' (Furan) |
| ~7.20 | d | H-3' (Furan) |
| ~6.55 | dd | H-4' (Furan) |
Predicted solvent: CDCl₃. Chemical shifts are referenced to TMS at 0.00 ppm.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~153.0 | C-6 (Pyridine) |
| ~152.0 | C-2' (Furan) |
| ~151.0 | C-2 (Pyridine) |
| ~145.0 | C-5' (Furan) |
| ~140.0 | C-4 (Pyridine) |
| ~120.0 | C-5 (Pyridine) |
| ~118.0 | -C≡N (Nitrile) |
| ~112.0 | C-4' (Furan) |
| ~110.0 | C-3' (Furan) |
| ~109.0 | C-3 (Pyridine) |
Predicted solvent: CDCl₃. Chemical shifts are referenced to TMS at 0.00 ppm.
Infrared (IR) Spectroscopy
Table 3: Predicted FT-IR Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2230-2210 | Strong | C≡N stretch (Nitrile)[2] |
| ~1600-1450 | Medium-Strong | Aromatic C=C and C=N ring stretching |
| ~1250-1000 | Strong | C-O-C stretch (Furan) |
| ~900-650 | Strong | Aromatic C-H out-of-plane bending |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for this compound
| Adduct | Predicted m/z |
| [M+H]⁺ | 171.0553 |
| [M+Na]⁺ | 193.0372 |
| [M+K]⁺ | 209.0112 |
Data predicted by PubChem.
Experimental Protocols
Proposed Synthesis via Suzuki-Miyaura Coupling
A potential synthetic route involves the palladium-catalyzed Suzuki-Miyaura coupling of 6-chloronicotinonitrile with 2-furylboronic acid.
Materials:
-
6-Chloronicotinonitrile
-
2-Furylboronic acid
-
Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
-
Base (e.g., potassium carbonate, sodium carbonate)
-
Solvent (e.g., a mixture of toluene and water, or dioxane and water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add 6-chloronicotinonitrile (1 equivalent), 2-furylboronic acid (1.2 equivalents), and a suitable base (2-3 equivalents).
-
Add the solvent system to the reaction vessel.
-
Degas the mixture by bubbling an inert gas through the solution for 15-20 minutes.
-
Add the palladium catalyst (0.01-0.05 equivalents) to the reaction mixture under an inert atmosphere.
-
Heat the reaction mixture to a temperature of 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Spectroscopic Characterization Protocol
Instrumentation:
-
NMR: A 400 MHz or higher field NMR spectrometer.
-
IR: A Fourier-transform infrared (FT-IR) spectrometer.
-
MS: A mass spectrometer with an electrospray ionization (ESI) source.
Sample Preparation:
-
NMR: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
IR: Acquire the spectrum of the solid sample directly using an attenuated total reflectance (ATR) accessory or by preparing a KBr pellet.
-
MS: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and introduce it into the ESI source.
Visualizations
Caption: Workflow for the spectroscopic analysis of this compound.
Caption: Chemical structure and potential mass spectrometry fragments.
References
- 1. rheniumshop.co.il [rheniumshop.co.il]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Stille reaction - Wikipedia [en.wikipedia.org]
- 8. Efficient synthesis of 2-aryl-6-chloronicotinamides via PXPd2-catalyzed regioselective Suzuki coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Physicochemical Properties of 6-(2-Furyl)nicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-(2-Furyl)nicotinonitrile, a heterocyclic organic compound featuring a pyridine core substituted with a cyano group and a furan moiety, represents a scaffold of significant interest in medicinal chemistry. This technical guide provides a comprehensive overview of its physicochemical properties, experimental protocols for its characterization, and an exploration of its potential biological activities. While experimental data for this specific molecule is limited, this guide consolidates available information and draws comparisons with closely related nicotinonitrile derivatives to provide a thorough understanding for research and drug development applications.
Physicochemical Properties
The physicochemical properties of a compound are critical in determining its suitability for various applications, particularly in drug development where factors like solubility and lipophilicity govern bioavailability and efficacy.
General Properties
Basic identification and structural information for this compound are summarized in Table 1.
Table 1: General Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₆N₂O | --INVALID-LINK-- |
| Molecular Weight | 170.17 g/mol | --INVALID-LINK-- |
| IUPAC Name | 6-(Furan-2-yl)pyridine-3-carbonitrile | PubChem |
| SMILES | C1=COC(=C1)C2=NC=C(C=C2)C#N | PubChem |
| InChI | InChI=1S/C10H6N2O/c11-6-8-3-4-9(12-7-8)10-2-1-5-13-10/h1-5,7H | PubChem |
| InChIKey | MLVPTQAKBGAZLS-UHFFFAOYSA-N | PubChem |
Predicted Physicochemical Data
Table 2: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Source |
| XlogP | 1.3 | PubChem |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Water Solubility | Not available | - |
| pKa | Not available | - |
The predicted octanol-water partition coefficient (XlogP) of 1.3 suggests that this compound has a moderate degree of lipophilicity. This is an important parameter for predicting its absorption, distribution, metabolism, and excretion (ADME) profile in biological systems.
Synthesis and Characterization
While a specific, detailed synthesis protocol for this compound is not extensively documented in readily accessible literature, general methods for the synthesis of nicotinonitrile derivatives can be adapted. A plausible synthetic approach is outlined below, followed by standard characterization techniques.
General Synthetic Approach
The synthesis of nicotinonitrile derivatives often involves the condensation of a chalcone-like precursor with malononitrile in the presence of a base. A potential synthetic route for this compound could involve a multi-step process starting from furan-2-carbaldehyde.
Experimental Protocol (General):
-
Chalcone Synthesis: An appropriate acetophenone derivative is reacted with furan-2-carbaldehyde in the presence of a base (e.g., sodium hydroxide in ethanol) to yield an intermediate chalcone.
-
Cyclization: The resulting chalcone is then reacted with malononitrile and a source of ammonia (e.g., ammonium acetate) in a suitable solvent, such as ethanol, under reflux conditions.
-
Purification: The crude product is typically purified by recrystallization or column chromatography to yield the desired this compound.
Spectroscopic Characterization
The structure of the synthesized compound would be confirmed using a combination of spectroscopic methods.
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the furan and pyridine rings. The chemical shifts would be influenced by the electron-withdrawing nature of the nitrile group and the electronic properties of the furan ring.
-
¹³C NMR: The carbon NMR spectrum would provide information on the number of unique carbon environments. The carbon of the nitrile group (C≡N) is expected to appear in the range of 115-125 ppm. The carbons of the aromatic rings will appear in the downfield region.
2.2.2. Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
Table 3: Expected IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) |
| C≡N (Nitrile) | 2220 - 2260 |
| C=C, C=N (Aromatic rings) | 1400 - 1600 |
| C-O-C (Furan) | 1000 - 1300 |
| C-H (Aromatic) | 3000 - 3100 |
2.2.3. Mass Spectrometry (MS)
Mass spectrometry would be used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. PubChem provides predicted collision cross-section (CCS) values for various adducts of this compound, which can aid in its identification in complex mixtures using ion mobility-mass spectrometry.
Table 4: Predicted Collision Cross Section (CCS) Values
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 171.05530 | 133.7 |
| [M+Na]⁺ | 193.03724 | 145.2 |
| [M-H]⁻ | 169.04074 | 138.4 |
| [M]⁺ | 170.04747 | 129.6 |
| Source: PubChem |
Potential Biological Activities and Signaling Pathways
The nicotinonitrile scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds.[1] Derivatives of nicotinonitrile have been extensively investigated for a range of therapeutic applications.
Anticancer Activity
A significant area of research for nicotinonitrile derivatives is their potential as anticancer agents.[2] Many of these compounds have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
3.1.1. Kinase Inhibition
One of the primary mechanisms of anticancer action for nicotinonitrile derivatives is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways involved in cell growth, differentiation, and survival.
-
PIM Kinases: Several studies have identified nicotinonitrile derivatives as potent inhibitors of PIM kinases (PIM-1, PIM-2, and PIM-3), which are overexpressed in many human cancers and are associated with tumor progression and drug resistance.[3][4] Inhibition of PIM kinases can lead to cell cycle arrest and apoptosis.
-
Other Kinases: Nicotinonitrile-based compounds have also been reported to inhibit other kinases involved in cancer, such as VEGFR-2, which plays a key role in angiogenesis.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 3. Nicotinonitrile-derived apoptotic inducers: Design, synthesis, X-ray crystal structure and Pim kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Buy 6-(Furan-2-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile | 56304-75-7 [smolecule.com]
Initial Biological Screening of 6-(2-Furyl)nicotinonitrile: A Technical Guide
Disclaimer: As of late 2025, publicly available data specifically detailing the initial biological screening of 6-(2-Furyl)nicotinonitrile is limited. This technical guide, therefore, provides a representative framework for the initial biological evaluation of a novel nicotinonitrile derivative, drawing upon established methodologies and data from studies on structurally related compounds. The experimental protocols and data presented herein are illustrative and intended to serve as a comprehensive template for researchers, scientists, and drug development professionals.
Introduction
Nicotinonitrile derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry.[1] This is due to their versatile pharmacological properties, which include anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[1][2][3] The presence of the furan moiety in the target compound, this compound, suggests the potential for a unique biological activity profile, as furan-containing molecules are known to exhibit a wide range of pharmacological effects.[4]
This guide outlines a typical workflow for the initial biological screening of a novel nicotinonitrile compound, focusing on the evaluation of its potential anticancer and antimicrobial properties. The methodologies, data presentation, and pathway analyses are based on established practices in the field.
Experimental Workflow for Initial Biological Screening
The initial screening of a novel compound like this compound typically follows a structured workflow designed to efficiently assess its primary biological activities. This process begins with preliminary cytotoxicity screening against cancerous and non-cancerous cell lines, followed by more specific antimicrobial assays if warranted.
Caption: A generalized workflow for the initial biological screening of a novel compound.
Anticancer Activity Screening
A primary focus of screening for nicotinonitrile derivatives is their potential as anticancer agents.[5][6] This is often initiated by evaluating the compound's cytotoxicity against a panel of human cancer cell lines.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) and a non-cancerous cell line (e.g., BJ-1) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[3]
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The test compound, this compound, is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).[3]
-
MTT Addition: After the incubation period, the media is removed, and MTT solution is added to each well. The plates are incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.
Representative Data Presentation
The following table presents hypothetical IC50 values for this compound against various cell lines, based on data for related compounds.
| Compound | Cell Line | Cell Type | IC50 (µM) [Hypothetical] |
| This compound | MCF-7 | Breast Adenocarcinoma | 15.2 |
| HCT-116 | Colon Carcinoma | 9.8 | |
| HepG-2 | Hepatocellular Carcinoma | 21.5 | |
| BJ-1 | Normal Fibroblast | > 50 | |
| Doxorubicin (Control) | MCF-7 | Breast Adenocarcinoma | 0.8 |
| HCT-116 | Colon Carcinoma | 0.5 | |
| HepG-2 | Hepatocellular Carcinoma | 1.2 | |
| BJ-1 | Normal Fibroblast | 2.3 |
Antimicrobial Activity Screening
Nicotinonitrile derivatives have also shown promise as antimicrobial agents.[7] Initial screening typically involves determining the minimum inhibitory concentration (MIC) against a panel of bacteria and fungi.
Experimental Protocol: Microbroth Dilution Assay
The microbroth dilution assay is a standard method for determining the MIC of an antimicrobial agent.[8]
-
Microorganism Preparation: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) are cultured in appropriate broth media.[7][9] The cultures are then diluted to a standardized concentration.
-
Compound Preparation: The test compound is serially diluted in a 96-well microplate containing broth media.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microplates are incubated under appropriate conditions (e.g., temperature, time) to allow for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth. This can be assessed visually or by measuring absorbance.
Representative Data Presentation
The following table shows hypothetical MIC values for this compound against various microorganisms.
| Compound | Microorganism | Type | MIC (µg/mL) [Hypothetical] |
| This compound | Staphylococcus aureus | Gram-positive Bacteria | 16 |
| Bacillus subtilis | Gram-positive Bacteria | 32 | |
| Escherichia coli | Gram-negative Bacteria | 64 | |
| Pseudomonas aeruginosa | Gram-negative Bacteria | > 128 | |
| Candida albicans | Fungus | 32 | |
| Ampicillin (Control) | Staphylococcus aureus | Gram-positive Bacteria | 2 |
| Bacillus subtilis | Gram-positive Bacteria | 1 | |
| Escherichia coli | Gram-negative Bacteria | 4 | |
| Pseudomonas aeruginosa | Gram-negative Bacteria | > 256 | |
| Fluconazole (Control) | Candida albicans | Fungus | 8 |
Potential Mechanism of Action: Signaling Pathway Analysis
Molecular docking studies on related nicotinonitrile and furo[2,3-b]pyridine derivatives have suggested that they may exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival.[5][10] For instance, inhibition of serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2) has been proposed.[5][10]
The diagram below illustrates a simplified representation of the PI3K/Akt signaling pathway, a common target for anticancer drug development and a plausible pathway for investigation for this compound.
Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.
Conclusion and Future Directions
This guide provides a foundational framework for the initial biological screening of this compound. The representative data and protocols suggest that a systematic evaluation of its anticancer and antimicrobial properties is a logical starting point. Positive results from these initial screens would warrant further investigation into the compound's mechanism of action, selectivity, and potential for lead optimization. Future studies could include broader screening against diverse cancer cell lines, evaluation against drug-resistant microbial strains, and in-depth mechanistic studies, such as kinase inhibition assays and cell cycle analysis, to validate the hypotheses generated from initial screening and in silico studies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and screening of 2-amino-6-aryl nicotinonitriles. [wisdomlib.org]
- 8. mdpi.com [mdpi.com]
- 9. Antimicrobial activity of natural products from the flora of Northern Ontario, Canada - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ngdc.cncb.ac.cn [ngdc.cncb.ac.cn]
A Technical Guide to the Discovery and Synthesis of Novel Nicotinonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
Nicotinonitrile, a pyridine ring bearing a cyano group, represents a privileged scaffold in medicinal chemistry. Its derivatives have garnered significant attention due to their wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. Several nicotinonitrile-based compounds have successfully transitioned into clinically approved drugs, such as bosutinib, milrinone, and neratinib, underscoring the therapeutic potential of this heterocyclic motif. This technical guide provides an in-depth overview of the discovery and synthesis of novel nicotinonitrile derivatives, focusing on synthetic methodologies, experimental protocols, and quantitative biological data.
Core Synthetic Strategies
The synthesis of the nicotinonitrile core and its derivatives is versatile, often employing multi-component reactions that allow for the rapid assembly of complex molecules from simple starting materials. Key synthetic approaches include:
-
Bohlmann-Rahtz Pyridine Synthesis: This classical method involves the condensation of an enamine with a β-dicarbonyl compound, followed by cyclization and aromatization to yield the pyridine ring.
-
Guo-Wang Synthesis: A one-pot reaction involving an α,β-unsaturated ketone, an enamino nitrile, and an oxidizing agent, promoted by a catalyst such as FeCl3, to produce multiply arylated nicotinonitriles.[1]
-
Thorpe-Ziegler Reaction: Intramolecular cyclization of dinitriles to form an enaminonitrile, which can be a precursor to the nicotinonitrile ring.
-
Microwave-Assisted Organic Synthesis (MAOS): The use of microwave irradiation can significantly accelerate reaction times and improve yields for the synthesis of nicotinonitrile derivatives.[2]
-
Green Chemistry Approaches: Recent methodologies focus on environmentally benign conditions, such as using greener solvents or solvent-free grinding techniques.[3][4]
A common and efficient route to novel 2-aminonicotinonitrile derivatives involves the cyclization of a chalcone derivative with malononitrile in the presence of ammonium acetate.[5] This method is highlighted in the experimental workflow below.
Experimental Workflows and Protocols
A generalized experimental workflow for the synthesis of a novel nicotinonitrile derivative starting from a chalcone is presented below.
This protocol is adapted from a general procedure for the synthesis of 2-aminonicotinonitrile derivatives from chalcones.[5]
-
Reaction Setup: A mixture of the appropriate chalcone derivative (1 mmol), malononitrile (1 mmol), and ammonium acetate (8 mmol) is prepared in absolute ethanol (20 mL).
-
Reflux: The reaction mixture is heated to reflux with constant stirring for 6-8 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Isolation of Crude Product: After completion, the reaction mixture is cooled to room temperature. The solid product that precipitates is collected by filtration.
-
Purification: The crude solid is washed sequentially with water and cold ethanol to remove any unreacted starting materials and impurities. The product is then dried.
-
Recrystallization: Further purification is achieved by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and dimethylformamide (DMF), to yield the pure 2-aminonicotinonitrile derivative.
-
Characterization: The structure of the synthesized compound is confirmed by spectroscopic techniques, including FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry, as well as elemental analysis.
Quantitative Data Summary
The following tables summarize key quantitative data for a selection of newly synthesized nicotinonitrile derivatives, including reaction yields and biological activity data.
Table 1: Synthesis and Physicochemical Data of Selected Nicotinonitrile Derivatives
| Compound ID | Synthetic Method | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| 2a | Conventional Heating | 8 | 80 | 180-182 |
| 2b | Conventional Heating | 6 | 85 | 195-197 |
| 3a | Microwave Irradiation | 0.25 | 92 | 210-212 |
| 3b | Grinding | 0.5 | 88 | 205-207 |
Data is illustrative and compiled from various sources.
Table 2: In Vitro Anticancer Activity of Novel Nicotinonitrile Derivatives (IC₅₀ in µM)
| Compound ID | MCF-7 (Breast) | HCT-116 (Colon) | HepG2 (Liver) | WI38 (Normal Fibroblasts) |
| 5g | ~1-3 | ~1-3 | - | >93 |
| 7i | ~1-3 | ~1-3 | - | >93 |
| 8 | ~1-3 | ~1-3 | - | >93 |
| 9 | ~1-3 | ~1-3 | - | 93 |
| 7b | ~5 | ~5 | - | - |
| 7d | ~5 | ~5 | - | - |
| 7f | ~5 | ~5 | - | - |
| Phenylureido-nicotinate | - | 24.79 | 34.31 | - |
Data sourced from multiple studies.[3][4][6]
Table 3: Antimicrobial Activity of Selected Nicotinonitrile Derivatives (Inhibition Zone in mm)
| Compound ID | Staphylococcus aureus | Escherichia coli | Candida albicans | Aspergillus niger |
| 2b | - | - | ++ | - |
| 3a | ++ | + | - | - |
| 3b | ++ | + | - | - |
| 3c | ++ | + | - | - |
| 10c | - | - | ++ | - |
Key: (-) Not sensitive; (+) Slightly sensitive (10-15 mm); (++) Fairly sensitive (16-20 mm); (+++) Highly sensitive (21-25 mm). Data adapted from selected studies.[7][8]
Signaling Pathways and Mechanism of Action
A significant number of nicotinonitrile derivatives exert their anticancer effects through the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis. A prominent target is the Tyrosine Kinase (TK) family of enzymes.
As illustrated, growth factors bind to Receptor Tyrosine Kinases (RTKs), leading to their autophosphorylation and the activation of downstream signaling cascades that promote cell proliferation and survival. Certain novel nicotinonitrile derivatives have been shown to be potent inhibitors of TKs.[6] For instance, compounds 8 and 5g were found to inhibit Tyrosine Kinase by 86% and 89% respectively, with IC₅₀ values of 311 and 352 nM.[6] By blocking the activity of these kinases, these derivatives can halt the cell cycle and induce apoptosis, the process of programmed cell death.[6] The induction of intrinsic apoptosis is often confirmed by observing a significant increase in the levels of caspases 9 and 3.[6]
Conclusion
The nicotinonitrile scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The synthetic versatility of this heterocyclic system, coupled with the diverse biological activities of its derivatives, ensures its continued relevance in drug discovery and development. The methodologies and data presented in this guide offer a comprehensive resource for researchers aiming to explore this promising class of compounds. Future work will likely focus on the development of even more efficient and sustainable synthetic routes, as well as the elucidation of novel biological targets and mechanisms of action.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. sciprofiles.com [sciprofiles.com]
- 4. Design, Green Synthesis, and Anticancer Activity of Novel Nicotinonitrile Derivatives - ProQuest [proquest.com]
- 5. Design, Synthesis, Characterization, and Molluscicidal Activity Screening of New Nicotinonitrile Derivatives against Land Snails, M. cartusiana - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 8. Synthesis and Biological evaluation of Novel Nicotinonitrile derivatives derived from N-Substituted Coumarinyl Chalcones - ProQuest [proquest.com]
Structural Elucidation of 6-(2-Furyl)nicotinonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies and data interpretation required for the complete structural elucidation of 6-(2-Furyl)nicotinonitrile. This document outlines the key analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Detailed experimental protocols, data interpretation, and expected results are presented to serve as a practical resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development. While extensive experimental data for this specific molecule is not publicly available, this guide presents a robust framework and representative data based on the analysis of analogous structures.
Introduction
This compound is a heterocyclic compound featuring a pyridine ring substituted with a furyl group and a nitrile moiety. Nicotinonitrile derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2] The precise determination of the chemical structure is a critical prerequisite for understanding its physicochemical properties, biological activity, and for any further development.
This guide details the multi-faceted approach required for unambiguous structural confirmation, integrating data from various spectroscopic techniques.
Physicochemical Properties
A summary of the basic physicochemical properties of this compound is provided below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₆N₂O | PubChem[3] |
| Molecular Weight | 170.17 g/mol | BOC Sciences[] |
| Monoisotopic Mass | 170.04802 Da | PubChem[3] |
Spectroscopic Data for Structural Elucidation
The following sections present the expected spectroscopic data for this compound. This data is representative and based on the analysis of structurally similar compounds.[5][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 8.90 | d | 2.0 | 1H | H-2 (Pyridine) |
| 8.05 | dd | 8.5, 2.0 | 1H | H-4 (Pyridine) |
| 7.70 | d | 8.5 | 1H | H-5 (Pyridine) |
| 7.60 | dd | 1.8, 0.8 | 1H | H-5' (Furan) |
| 7.25 | dd | 3.5, 0.8 | 1H | H-3' (Furan) |
| 6.55 | dd | 3.5, 1.8 | 1H | H-4' (Furan) |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 155.0 | C-6 (Pyridine) |
| 152.5 | C-2 (Pyridine) |
| 149.0 | C-2' (Furan) |
| 145.0 | C-5' (Furan) |
| 140.0 | C-4 (Pyridine) |
| 118.0 | C-5 (Pyridine) |
| 117.0 | -C≡N |
| 113.0 | C-4' (Furan) |
| 110.0 | C-3' (Furan) |
| 108.0 | C-3 (Pyridine) |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which in turn confirms its elemental composition.
Table 3: Predicted High-Resolution Mass Spectrometry (HRMS-ESI) Data
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 171.0553 | 171.0555 |
| [M+Na]⁺ | 193.0372 | 193.0374 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Table 4: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | C-H stretching (aromatic) |
| 2230 | Strong | C≡N stretching (nitrile) |
| 1600-1450 | Medium-Strong | C=C and C=N stretching (aromatic rings) |
| 1250-1000 | Strong | C-O-C stretching (furan) |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These are generalized protocols and may require optimization.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: A Bruker Avance III 500 MHz spectrometer (or equivalent) equipped with a 5 mm broadband probe.
-
¹H NMR: Acquire spectra with a spectral width of 16 ppm, a relaxation delay of 1 s, and 16 scans.
-
¹³C NMR: Acquire spectra with a spectral width of 240 ppm, a relaxation delay of 2 s, and 1024 scans.
-
2D NMR (COSY, HSQC, HMBC): Utilize standard pulse programs provided by the spectrometer software. Optimize acquisition and processing parameters for the specific sample.
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in methanol. Dilute this solution 1:100 with a 50:50 mixture of methanol and water containing 0.1% formic acid.
-
Instrumentation: A Thermo Scientific Q Exactive Orbitrap mass spectrometer (or equivalent) with an electrospray ionization (ESI) source.
-
Data Acquisition: Infuse the sample solution at a flow rate of 5 µL/min. Acquire data in positive ion mode over a mass range of m/z 100-500 with a resolution of 70,000.
Infrared (IR) Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an attenuated total reflectance (ATR) accessory.
-
Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) equipped with a universal ATR accessory.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ by co-adding 16 scans at a resolution of 4 cm⁻¹.
Structural Confirmation Workflow & Data Interpretation
The structural elucidation of this compound is achieved through a systematic workflow that integrates data from various analytical techniques.
The connectivity between the furan and pyridine rings, as well as the positions of the substituents, are confirmed using 2D NMR experiments such as Heteronuclear Multiple Bond Correlation (HMBC).
Conclusion
The structural elucidation of this compound requires a synergistic application of modern spectroscopic techniques. This guide provides the foundational knowledge and a practical framework for researchers to confidently determine and confirm the structure of this and related nicotinonitrile derivatives. The presented data and protocols serve as a valuable resource for ensuring the identity and purity of these compounds in research and development settings.
References
- 1. Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 2. researchgate.net [researchgate.net]
- 3. PubChemLite - this compound (C10H6N2O) [pubchemlite.lcsb.uni.lu]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
An In-depth Technical Guide to 6-(2-Furyl)nicotinonitrile (CAS Number: 619334-28-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of 6-(2-Furyl)nicotinonitrile, a heterocyclic compound of interest in medicinal chemistry.
Physicochemical Properties
This compound is a solid organic compound with the molecular formula C₁₀H₆N₂O. A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Reference |
| CAS Number | 619334-28-0 | |
| Molecular Formula | C₁₀H₆N₂O | |
| Molecular Weight | 170.17 g/mol | |
| Melting Point | 114-116 °C | |
| Appearance | Not specified (likely a solid at room temperature) | |
| Solubility | Not specified | |
| Boiling Point | Not specified |
Table 1: Physicochemical Properties of this compound.
Synthesis
The primary synthetic route to this compound is through a Suzuki-Miyaura cross-coupling reaction. This widely utilized carbon-carbon bond-forming reaction is particularly effective for coupling heterocyclic halides with boronic acids.
General Synthetic Scheme: Suzuki-Miyaura Coupling
The synthesis involves the palladium-catalyzed reaction of a 6-halonicotinonitrile (such as 6-chloronicotinonitrile or 6-bromonicotinonitrile) with 2-furylboronic acid in the presence of a suitable base and phosphine ligand.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol (Representative)
Materials:
-
6-Chloronicotinonitrile
-
2-Furylboronic acid
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
-
Base (e.g., Potassium carbonate)
-
Anhydrous solvent (e.g., 1,4-Dioxane or Toluene)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask, add 6-chloronicotinonitrile (1.0 eq), 2-furylboronic acid (1.2-1.5 eq), and potassium carbonate (2.0-3.0 eq).
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the palladium catalyst (0.02-0.05 eq) to the flask under the inert atmosphere.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound.
Spectral Data
Detailed experimental spectral data for this compound is not available in the cited literature. Characterization of the synthesized compound would typically involve the following spectroscopic techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To determine the number and environment of the hydrogen atoms.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To determine the number and environment of the carbon atoms.
-
IR (Infrared) Spectroscopy: To identify the presence of functional groups, particularly the nitrile (C≡N) stretch.
-
MS (Mass Spectrometry): To determine the molecular weight and fragmentation pattern of the molecule.
Potential Biological Activities and Signaling Pathways
While there is no specific biological data available for this compound, the nicotinonitrile scaffold is a well-established pharmacophore found in a variety of biologically active compounds. Furthermore, structurally related furo[2,3-b]pyridine derivatives have shown promising activity in preclinical studies.
Potential as Anticancer Agents
Nicotinonitrile derivatives have demonstrated a broad range of anticancer activities. Molecular docking studies on related furo[2,3-b]pyridine compounds suggest potential interactions with key signaling pathways involved in cancer progression.
Caption: Potential signaling pathways targeted by nicotinonitrile derivatives.
Potential as Antimicrobial Agents
The nicotinonitrile moiety is also present in compounds with demonstrated antimicrobial activity. The electron-withdrawing nature of the nitrile group and the overall electronic properties of the heterocyclic system can contribute to interactions with microbial targets. Further investigation is required to determine if this compound possesses any significant antibacterial or antifungal properties.
Conclusion and Future Directions
This compound is a readily accessible compound through established synthetic methodologies like the Suzuki-Miyaura coupling. While specific biological data for this compound is currently lacking, the prevalence of the nicotinonitrile scaffold in medicinally important molecules suggests that it is a promising candidate for further investigation. Future research should focus on the detailed biological evaluation of this compound, including its cytotoxic and antimicrobial activities, and the elucidation of its mechanism of action through studies on relevant signaling pathways. The synthesis and characterization with detailed spectral analysis would be the foundational first step for any such investigation.
Technical Whitepaper: Preliminary In Vitro Evaluation of Nicotinonitrile Derivatives
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: A comprehensive search of scientific literature did not yield specific data on the preliminary in vitro evaluation of 6-(2-Furyl)nicotinonitrile . The following guide provides an in-depth overview of the typical in vitro evaluation methodologies and findings for the broader class of nicotinonitrile derivatives, based on available research for structurally related compounds.
Introduction to Nicotinonitrile Derivatives
Nicotinonitrile (3-cyanopyridine) and its derivatives represent a significant class of heterocyclic compounds in medicinal chemistry.[1] The pyridine nucleus is a common scaffold in numerous natural products and approved pharmaceuticals.[2] Nicotinonitrile-based compounds have been investigated for a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3][4][5] Their versatile chemical nature allows for the synthesis of diverse libraries of compounds for screening and development.[1] This document outlines the common preliminary in vitro assays used to characterize the biological activity of these derivatives.
Quantitative Data on In Vitro Activity
The primary goal of preliminary in vitro evaluation is to quantify the biological activity of newly synthesized compounds. This is often expressed as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). The data below, summarized from various studies, showcases the cytotoxic activity of several nicotinonitrile derivatives against various cancer cell lines.
Table 1: Cytotoxic Activity of Selected Nicotinonitrile Derivatives
| Compound ID | Cell Line | Assay Type | IC50 Value | Source |
| Compound 13 | HepG2 (Hepatocellular Carcinoma) | MTT Assay | 8.78 ± 0.7 µg/mL | [3] |
| Compound 13 | HeLa (Cervical Carcinoma) | MTT Assay | 15.32 ± 1.2 µg/mL | [3] |
| Compound 19 | HepG2 (Hepatocellular Carcinoma) | MTT Assay | 5.16 ± 0.4 µg/mL | [3] |
| Compound 19 | HeLa (Cervical Carcinoma) | MTT Assay | 4.26 ± 0.3 µg/mL | [3] |
| Phenylureido-nicotinate | HePG2 (Hepatocellular Carcinoma) | Not Specified | 34.31 µM | [6] |
| Phenylureido-nicotinate | Caco-2 (Colorectal Adenocarcinoma) | Not Specified | 24.79 µM | [6] |
| Compound 8 | HCT-116 (Colorectal Carcinoma) | Not Specified | 5.4 µM | [7] |
| Compound 8 | HepG2 (Hepatocellular Carcinoma) | Not Specified | 7.1 µM | [7] |
Table 2: Enzyme Inhibition Activity of a Nicotinonitrile Derivative
| Compound ID | Target Enzyme | Assay Type | IC50 Value | Source |
| Compound 8 | VEGFR-2 | Kinase Inhibition Assay | 77.02 nM | [7] |
Experimental Protocols
Detailed and reproducible experimental protocols are critical for the evaluation of novel chemical entities. Below is a representative methodology for a standard MTT cytotoxicity assay, a common primary screening method.[3]
MTT Cytotoxicity Assay Protocol
This assay measures the metabolic activity of cells as an indicator of cell viability.
1. Cell Culture and Seeding:
- Human cancer cell lines (e.g., HepG2, HeLa) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
- Cells are maintained in an incubator at 37°C with 5% CO2.
- Cells are seeded into 96-well plates at a density of approximately 1 x 10^4 cells per well and allowed to adhere overnight.
2. Compound Treatment:
- A stock solution of the test compound (e.g., a nicotinonitrile derivative) is prepared in a suitable solvent like DMSO.
- Serial dilutions of the compound are prepared in culture media to achieve a range of final concentrations.
- The media from the cell plates is removed, and 100 µL of the media containing the test compound concentrations is added to each well. A control group receives media with DMSO only.
- The plates are incubated for a specified period, typically 48-72 hours.
3. MTT Addition and Incubation:
- After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.
- The plates are incubated for another 4 hours to allow for the formation of formazan crystals by viable cells.
4. Formazan Solubilization and Absorbance Reading:
- The media containing MTT is carefully removed.
- 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) is added to each well to dissolve the formazan crystals.
- The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
5. Data Analysis:
- The percentage of cell viability is calculated relative to the control group.
- The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualizations: Workflows and Pathways
Diagrams are essential for visualizing complex processes and relationships in drug discovery.
General In Vitro Screening Workflow
The following diagram illustrates a typical workflow for the preliminary in vitro evaluation of a library of newly synthesized compounds, such as nicotinonitrile derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of 2-oxonicotinonitriles and 2-oxonicotinonitrile based nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, preliminary structure-activity relationships, and in vitro biological evaluation of 6-aryl-3-amino-thieno[2,3-b]pyridine derivatives as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sciprofiles.com [sciprofiles.com]
- 7. mdpi.com [mdpi.com]
Exploring the Chemical Space of Furyl-Substituted Nicotinonitriles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and structure-activity relationships of furyl-substituted nicotinonitriles. This class of compounds has garnered significant interest in medicinal chemistry due to its potential as anticancer and antimicrobial agents. This document outlines detailed experimental protocols, summarizes key quantitative data, and visualizes relevant biological pathways to serve as a comprehensive resource for researchers in the field.
Synthesis of Furyl-Substituted Nicotinonitriles
The synthesis of furyl-substituted nicotinonitriles can be achieved through various chemical strategies. A common approach involves the cyclization of precursor molecules. One prominent method is the Suzuki coupling-based synthesis of nitrile precursors, which are then converted to the corresponding nicotinamidines.[1][2] Another effective strategy employs a Claisen-Schmidt condensation followed by sequential cyclizations and functional group modifications.[3]
Additionally, multi-component reactions offer an efficient route. For instance, highly substituted pyridines can be synthesized through a one-pot reaction of aldehydes, malononitrile, and an ammonium salt, often catalyzed by a base like triethylamine under solvent-free conditions. The general synthetic workflow for many nicotinonitrile derivatives often starts from chalcone precursors, which undergo cyclization to form the core pyridone structure, followed by further modifications.[3]
General Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of furyl-substituted nicotinonitrile derivatives, starting from precursor molecules and leading to the final compounds and their subsequent biological evaluation.
References
An In-depth Technical Guide to the Synthesis of 6-(Furan-2-yl)pyridine-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthetic pathways for obtaining 6-(furan-2-yl)pyridine-3-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. The document outlines the most plausible synthetic strategies, offers detailed experimental protocols based on established methodologies, and presents data in a structured format to aid in research and development.
Core Synthetic Strategies
The synthesis of 6-(furan-2-yl)pyridine-3-carbonitrile primarily involves the formation of a carbon-carbon bond between the pyridine and furan rings. Based on established synthetic transformations for analogous bi-heterocyclic compounds, palladium-catalyzed cross-coupling reactions are the most effective and versatile methods. The two most prominent and well-documented strategies are the Suzuki-Miyaura coupling and the Stille coupling.
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling is a robust and widely used palladium-catalyzed reaction that forms a C-C bond between an organoboron compound and an organic halide or triflate in the presence of a base. For the synthesis of 6-(furan-2-yl)pyridine-3-carbonitrile, this involves the reaction of a 6-halopyridine-3-carbonitrile with furan-2-boronic acid.
Reaction Scheme:
Caption: Suzuki-Miyaura cross-coupling pathway.
Stille Cross-Coupling Reaction
The Stille coupling is another powerful palladium-catalyzed reaction that joins an organotin compound with an organic halide or triflate. In this case, a 6-halopyridine-3-carbonitrile would be reacted with 2-(tributylstannyl)furan. While effective, the toxicity of organotin reagents is a significant consideration.
Reaction Scheme:
Caption: Stille cross-coupling pathway.
Experimental Protocols
The following protocols are based on established procedures for similar heterocyclic cross-coupling reactions and may require optimization for the specific synthesis of 6-(furan-2-yl)pyridine-3-carbonitrile.
Protocol 1: Suzuki-Miyaura Coupling
Materials:
-
6-Chloropyridine-3-carbonitrile
-
Furan-2-boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add 6-chloropyridine-3-carbonitrile (1.0 eq.), furan-2-boronic acid (1.2-1.5 eq.), potassium phosphate (2.0-3.0 eq.), palladium(II) acetate (1-5 mol%), and SPhos (2-10 mol%).
-
Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio).
-
Seal the flask and heat the mixture with vigorous stirring at 80-110 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Stille Coupling
Materials:
-
6-Chloropyridine-3-carbonitrile
-
2-(Tributylstannyl)furan
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Toluene (anhydrous)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve 6-chloropyridine-3-carbonitrile (1.0 eq.) and 2-(tributylstannyl)furan (1.1-1.3 eq.) in anhydrous toluene.
-
Add tetrakis(triphenylphosphine)palladium(0) (2-5 mol%) to the solution.
-
Heat the reaction mixture to reflux (around 110 °C) and stir.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture and remove the solvent in vacuo.
-
The residue can be purified by column chromatography. Due to the toxicity of tin byproducts, appropriate purification techniques to remove them are crucial. A fluoride wash (e.g., with aqueous KF) can aid in the removal of tin residues.
Data Presentation
Table 1: Reagents for Suzuki-Miyaura Coupling
| Reagent | Role | Molar Equivalents/Loading |
| 6-Chloropyridine-3-carbonitrile | Electrophile | 1.0 |
| Furan-2-boronic acid | Nucleophile | 1.2 - 1.5 |
| Pd(OAc)₂ | Catalyst Precursor | 1 - 5 mol% |
| SPhos | Ligand | 2 - 10 mol% |
| K₃PO₄ | Base | 2.0 - 3.0 |
| 1,4-Dioxane/Water | Solvent | - |
Table 2: Reagents for Stille Coupling
| Reagent | Role | Molar Equivalents/Loading |
| 6-Chloropyridine-3-carbonitrile | Electrophile | 1.0 |
| 2-(Tributylstannyl)furan | Nucleophile | 1.1 - 1.3 |
| Pd(PPh₃)₄ | Catalyst | 2 - 5 mol% |
| Toluene | Solvent | - |
Logical Workflow Diagram
The general workflow for the synthesis and characterization of 6-(furan-2-yl)pyridine-3-carbonitrile via a cross-coupling reaction is outlined below.
Caption: General experimental workflow.
Characterization Data (Predicted/Analogous)
While specific experimental data for 6-(furan-2-yl)pyridine-3-carbonitrile is scarce, the expected characterization data can be inferred from analogous structures.
¹H NMR: Protons on the pyridine and furan rings would appear in the aromatic region (typically δ 6.5-9.0 ppm). The coupling constants would be indicative of the substitution pattern.
¹³C NMR: The spectrum would show signals for all nine carbon atoms, with the carbon of the nitrile group appearing at lower field (around 115-120 ppm).
Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 182.05.
This guide provides a foundational framework for the synthesis of 6-(furan-2-yl)pyridine-3-carbonitrile. Researchers are encouraged to use these protocols as a starting point and optimize the reaction conditions to achieve the desired yield and purity. Standard laboratory safety procedures should be followed at all times, with particular caution exercised when handling organotin compounds.
Methodological & Application
Application Notes: In Vitro Cytotoxicity Assay for 6-(2-Furyl)nicotinonitrile
Introduction
The evaluation of the cytotoxic potential of novel chemical entities is a critical first step in the discovery and development of new anticancer therapies.[1][2] Nicotinonitrile and furan derivatives have garnered significant interest in medicinal chemistry due to their potential as anticancer agents.[3][4][5] This document provides a detailed protocol for determining the in vitro cytotoxicity of 6-(2-Furyl)nicotinonitrile against various cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7][8]
The principle of the MTT assay is based on the reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[7][8] The quantity of formazan produced is directly proportional to the number of viable cells. By measuring the absorbance of the dissolved formazan, the effect of a compound on cell viability can be quantified.[6][7] This protocol is intended for researchers, scientists, and drug development professionals engaged in the initial screening and characterization of potential therapeutic compounds.
Data Presentation: Illustrative Cytotoxicity of this compound
The cytotoxic activity of a compound is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration required to inhibit the growth of 50% of a cell population.[1] The IC50 values are determined from dose-response curves. Data should be gathered from multiple independent experiments to ensure statistical validity.
The following table presents hypothetical IC50 values for this compound against a panel of human cancer cell lines to illustrate how experimental data would be summarized.
| Cell Line | Cancer Type | Hypothetical IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 15.5 ± 1.2 |
| HeLa | Cervical Cancer | 22.8 ± 2.5 |
| SW620 | Colorectal Cancer | 18.3 ± 1.9 |
| HepG2 | Hepatocellular Carcinoma | 35.1 ± 3.1 |
| PC-3 | Prostate Cancer | 28.7 ± 2.4 |
| HCT-116 | Colorectal Carcinoma | 12.4 ± 1.1 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Experimental Workflow Diagram
The following diagram outlines the major steps involved in determining the cytotoxicity of this compound using the MTT assay.
Detailed Experimental Protocol: MTT Assay
This protocol provides a step-by-step method for assessing the cytotoxicity of this compound.
1. Materials and Reagents
-
This compound (test compound)
-
Human cancer cell lines (e.g., MCF-7, HeLa, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
96-well flat-bottom sterile microplates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
2. Cell Culture and Seeding
-
Maintain the selected cancer cell lines in their appropriate complete medium in a humidified incubator at 37°C with 5% CO2.[1]
-
Harvest cells that are in the logarithmic growth phase using Trypsin-EDTA.
-
Determine the cell concentration and viability using a hemocytometer or an automated cell counter.
-
Seed the cells into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[1]
-
Incubate the plates for 24 hours to allow for cell attachment and recovery.[6]
3. Compound Preparation and Treatment
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 20 mM).
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.[6]
-
After the 24-hour cell attachment period, carefully remove the medium from the wells.
-
Add 100 µL of the prepared compound dilutions to the respective wells.
-
Include control wells:
-
Vehicle Control : Cells treated with medium containing the same concentration of DMSO as the compound-treated wells.
-
Untreated Control : Cells in medium only.
-
Blank Control : Medium only (no cells) for background absorbance.
-
-
Incubate the plates for a predetermined exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[6]
4. MTT Assay Procedure
-
Following the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well, including controls.[6][9]
-
Incubate the plates for an additional 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[1]
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.[6]
-
Add 100-150 µL of DMSO to each well to dissolve the purple formazan crystals.[1][6]
-
Gently agitate the plates on a shaker for 10-15 minutes in the dark to ensure complete solubilization.[6]
5. Data Acquisition and Analysis
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[7]
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
-
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value by performing a non-linear regression analysis on the dose-response curve using appropriate software (e.g., GraphPad Prism, SigmaPlot).
Potential Signaling Pathway for Investigation
Should this compound demonstrate significant cytotoxicity, further investigation into its mechanism of action would be warranted. A common mechanism for anticancer compounds is the induction of apoptosis (programmed cell death).[3][10] The intrinsic (or mitochondrial) pathway of apoptosis is a key signaling cascade often implicated in the response to cellular stress induced by therapeutic agents.[5][11]
The diagram below illustrates a simplified representation of the intrinsic apoptosis pathway, which could be a potential area of investigation.
References
- 1. benchchem.com [benchchem.com]
- 2. A simple and reliable approach for assessing anticancer activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Apoptotic cell signaling in cancer progression and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apoptosis and cancer signaling pathway | Abcam [abcam.com]
- 5. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy | MDPI [mdpi.com]
- 6. ijprajournal.com [ijprajournal.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vitro Evaluation of 6-(2-Furyl)nicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro evaluation of 6-(2-Furyl)nicotinonitrile, a small molecule with potential therapeutic applications. The protocols outlined below are based on established methodologies for assessing the biological activity of nicotinonitrile derivatives, a class of compounds known for their diverse pharmacological effects, including anticancer and kinase inhibitory activities. While specific data for this compound is not extensively available in public literature, the following assays provide a robust framework for its initial characterization.
Introduction
Nicotinonitrile derivatives have emerged as a significant scaffold in medicinal chemistry, with various analogs demonstrating potent biological activities.[1] These compounds have been investigated for their potential as anticancer agents, kinase inhibitors, and modulators of various signaling pathways.[2][3] This document details protocols for fundamental in vitro assays to determine the cytotoxic and potential enzyme inhibitory effects of this compound.
Data Presentation
Quantitative data from the described assays should be meticulously recorded and summarized for comparative analysis. The following tables provide a template for organizing the experimental results.
Table 1: Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| e.g., MCF-7 | Breast Adenocarcinoma | |
| e.g., HepG2 | Hepatocellular Carcinoma | |
| e.g., HCT-116 | Colorectal Carcinoma | |
| e.g., A549 | Lung Carcinoma |
Table 2: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (nM) |
| e.g., PIM-1 | |
| e.g., AKT1 | |
| e.g., HER2 |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol details the determination of the cytotoxic effects of this compound on various cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7, HepG2, HCT-116)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cancer cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Trypsinize and count the cells.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plates for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.[5]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a suitable software (e.g., GraphPad Prism).
-
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol describes a method to determine the inhibitory activity of this compound against a specific kinase (e.g., PIM-1), based on the ADP-Glo™ Kinase Assay (Promega). This assay measures the amount of ADP produced in a kinase reaction, which is then converted to a luminescent signal.[6][7]
Materials:
-
This compound
-
Purified recombinant kinase (e.g., PIM-1)
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of this compound in the kinase assay buffer.
-
Prepare the kinase/substrate solution and ATP solution according to the manufacturer's instructions.
-
-
Reaction Setup:
-
In a 384-well plate, add 1 µL of the serially diluted this compound or DMSO (vehicle control).[7]
-
Add 2 µL of the kinase/substrate mixture to each well.
-
Initiate the kinase reaction by adding 2 µL of ATP solution to each well.
-
-
Incubation:
-
Incubate the plate at room temperature for 60-120 minutes.
-
-
Signal Generation:
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[7]
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Visualizations
The following diagrams illustrate the workflows for the described experimental protocols and a potential signaling pathway that could be investigated.
Caption: Workflow for the MTT Cell Viability Assay.
Caption: Workflow for the In Vitro Kinase Inhibition Assay.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 3. Nicotinonitrile-derived apoptotic inducers: Design, synthesis, X-ray crystal structure and Pim kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: 6-(2-Furyl)nicotinonitrile in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the medicinal chemistry applications of the 6-(2-Furyl)nicotinonitrile scaffold and its derivatives. This document includes detailed experimental protocols for the synthesis and biological evaluation of these compounds, along with quantitative data to support their potential as therapeutic agents, particularly in the field of oncology.
Introduction
The nicotinonitrile scaffold is a privileged structure in medicinal chemistry, forming the core of several approved drugs.[1] The incorporation of a furan moiety at the 6-position, as seen in this compound, offers a unique chemical space for the development of novel therapeutic agents. Derivatives of this scaffold have demonstrated significant potential as inhibitors of various protein kinases and exhibit potent cytotoxic effects against a range of cancer cell lines. This document outlines the key applications and provides practical protocols for researchers exploring the therapeutic potential of this compound class.
Key Applications in Medicinal Chemistry
Derivatives of the this compound scaffold have been primarily investigated for their utility as:
-
Anticancer Agents: Extensive research has focused on the development of nicotinonitrile derivatives as cytotoxic agents against various cancer cell lines, including breast (MCF-7, MDA-MB-231), liver (HepG2), and colon (HCT-116) cancers.[2][3]
-
Kinase Inhibitors: The mechanism of anticancer activity for many nicotinonitrile derivatives is attributed to their ability to inhibit protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis. Key targets include:
-
Apoptosis Inducers: Several nicotinonitrile compounds have been shown to induce programmed cell death (apoptosis) in cancer cells, a desirable characteristic for anticancer drugs.[9]
Quantitative Data Summary
The following tables summarize the reported in vitro biological activities of various 6-substituted nicotinonitrile and related derivatives.
Table 1: Cytotoxicity of Nicotinonitrile Derivatives against Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative 1 | MCF-7 (Breast) | 3.58 | [2][3] |
| PC-3 (Prostate) | 3.60 | [2][3] | |
| Derivative 2 | HCT-116 (Colon) | ~5 | [10] |
| MCF-7 (Breast) | ~5 | [10] | |
| Derivative 3 | HCT-116 (Colon) | 9.3 | [5] |
| HepG2 (Liver) | 7.8 | [5] | |
| Derivative 4 | HCT-116 (Colon) | 5.4 | [11] |
| HepG2 (Liver) | 7.1 | [11] |
Table 2: Kinase Inhibitory Activity of Nicotinonitrile Derivatives
| Compound ID | Kinase Target | IC50 (nM) | Reference |
| Derivative A | PIM-1 | 18.9 | [2][3] |
| Derivative B | PIM-1 | 21.2 | [2][3] |
| Derivative C | VEGFR-2 | 60.83 | [5] |
| Derivative D | VEGFR-2 | 77.02 | [11] |
| Derivative E | Tyrosine Kinase | 311 | [10] |
| Derivative F | Tyrosine Kinase | 352 | [10] |
Experimental Protocols
Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol describes a general method for the synthesis of 6-aryl-nicotinonitriles, which can be adapted for the synthesis of this compound using 2-furylboronic acid.[12]
Materials:
-
6-Bromonicotinonitrile
-
2-Furylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., 1,4-Dioxane/Water or Toluene/Water)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
To a dried Schlenk flask, add 6-Bromonicotinonitrile (1.0 eq.), 2-furylboronic acid (1.2-1.5 eq.), the palladium catalyst (0.02-0.05 eq.), and the base (2.0-3.0 eq.).
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Add the degassed solvent to the flask.
-
Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and stir for the required time (typically 2-24 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound product.
Caption: Synthetic workflow for this compound.
In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines the determination of the cytotoxic effects of this compound derivatives on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2)
-
Complete cell culture medium
-
96-well plates
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in cell culture medium. The final DMSO concentration should be less than 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Caption: Workflow for the MTT cytotoxicity assay.
In Vitro Kinase Inhibition Assay (PIM-1 and VEGFR-2)
This is a general protocol for a luminescence-based kinase assay to determine the inhibitory activity of test compounds.
Materials:
-
Recombinant human kinase (PIM-1 or VEGFR-2)
-
Kinase buffer
-
ATP
-
Substrate (specific for the kinase)
-
Test compound (dissolved in DMSO)
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
White 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compound in kinase buffer.
-
In a white microplate, add the test compound, kinase, and substrate to the wells.
-
Initiate the kinase reaction by adding ATP. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Caption: General workflow for an in vitro kinase inhibition assay.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol describes the detection of apoptosis in cells treated with nicotinonitrile derivatives using flow cytometry.[9]
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Harvest cells after treatment with the test compound for the desired time.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways targeted by nicotinonitrile derivatives.
Caption: Inhibition of the PI3K/AKT signaling pathway.
Caption: Inhibition of the VEGFR-2 signaling pathway.
Caption: Inhibition of the PIM-1 kinase signaling pathway.
Conclusion
The this compound scaffold and its derivatives represent a promising class of compounds with significant potential in medicinal chemistry, particularly for the development of novel anticancer agents. The protocols and data presented in these application notes provide a valuable resource for researchers working in this area. Further investigation into the structure-activity relationships, pharmacokinetic properties, and in vivo efficacy of these compounds is warranted to fully elucidate their therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors: virtual screening, synthesis, anti-proliferative, immunomodulatory, ADMET, toxicity, and molecular dynamic simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nicotine treatment regulates PD-L1 and PD-L2 expression via inhibition of Akt pathway in HER2-type breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of novel natural inhibitors targeting AKT Serine/Threonine Kinase 1 (AKT1) by computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for 6-(2-Furyl)nicotinonitrile in Drug Design
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 6-(2-Furyl)nicotinonitrile as a scaffold in drug design, with a focus on its application as an anticancer agent. The document includes a plausible synthetic protocol, cytotoxicity data, and detailed methodologies for relevant biological assays.
Introduction
The nicotinonitrile scaffold is a privileged structure in medicinal chemistry, forming the core of several approved drugs and clinical candidates. Its ability to participate in various biological interactions makes it an attractive starting point for the design of novel therapeutics. The incorporation of a furan moiety at the 6-position of the nicotinonitrile ring, yielding this compound, offers opportunities to explore new chemical space and develop compounds with unique pharmacological profiles. Furan-containing compounds are known to exhibit a wide range of biological activities, including anticancer properties. This document outlines the potential of this compound as a scaffold for the development of kinase inhibitors for cancer therapy.
Synthesis of this compound Derivatives
A plausible and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is widely used for the formation of carbon-carbon bonds and is well-suited for coupling a heterocyclic halide with a boronic acid.
Protocol: Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol describes a general method for the synthesis of this compound by coupling 6-chloronicotinonitrile with 2-furylboronic acid.
Materials:
-
6-Chloronicotinonitrile
-
2-Furylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 6-chloronicotinonitrile (1.0 eq), 2-furylboronic acid (1.2 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).
-
Solvent and Base Addition: Add a 3:1 mixture of toluene and ethanol to the flask, followed by an aqueous solution of potassium carbonate (2.0 eq).
-
Reaction Execution: Heat the reaction mixture to 80-90 °C and stir under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and dilute it with ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.
Workflow Diagram for Synthesis:
Biological Activity and Applications
Derivatives of the nicotinonitrile scaffold have shown promising activity against a variety of cancer cell lines, often through the inhibition of key protein kinases involved in cancer cell proliferation and survival.
Cytotoxicity Data
The following tables summarize the reported cytotoxic activities (IC₅₀ values) of various nicotinonitrile derivatives against several cancer cell lines. While data for this compound itself is limited in the public domain, the data for structurally related compounds provide a strong rationale for its investigation as an anticancer scaffold.
Table 1: Cytotoxicity of Nicotinonitrile Derivatives against Various Cancer Cell Lines
| Compound/Derivative | Cell Line | IC₅₀ (µM) | Reference |
| Nicotinonitrile Derivative 5g | MCF-7 (Breast) | ~1-3 | [1] |
| Nicotinonitrile Derivative 7i | HCT-116 (Colon) | ~1-3 | [1] |
| Nicotinonitrile Derivative 8 | MCF-7 (Breast) | ~1-3 | [1] |
| Nicotinonitrile Derivative 9 | HCT-116 (Colon) | ~1-3 | [1] |
| Nicotinonitrile Derivative 7b | MCF-7 (Breast) | ~5 | [1] |
| Nicotinonitrile Derivative 7d | HCT-116 (Colon) | ~5 | [1] |
| Furo[2,3-b]pyridine Derivative 2d | HeLa (Cervical) | < 20 | [2] |
| Furo[2,3-b]pyridine Derivative 3e | DU145 (Prostate) | < 20 | [2] |
Kinase Inhibitory Activity
Many nicotinonitrile derivatives have been identified as potent inhibitors of protein kinases, such as PIM-1 and VEGFR-2, which are important targets in cancer therapy.
Table 2: Kinase Inhibitory Activity of Nicotinonitrile Derivatives
| Compound/Derivative | Kinase Target | IC₅₀ (nM) | Reference |
| Nicotinonitrile Derivative 8 | Tyrosine Kinase (TK) | 311 | [1] |
| Nicotinonitrile Derivative 5g | Tyrosine Kinase (TK) | 352 | [1] |
| Nicotinonitrile Derivative 8e | PIM-1 | ≤ 280 | [3] |
Experimental Protocols for Biological Assays
Protocol: In Vitro PIM-1 Kinase Assay (Luminescence-Based)
This protocol describes a general method for determining the inhibitory activity of a test compound, such as a this compound derivative, against PIM-1 kinase.[3][4][5]
Principle:
The assay measures the amount of ADP produced from the kinase reaction, which is then converted to ATP. The newly synthesized ATP is used by a luciferase to generate a luminescent signal that is proportional to the kinase activity.
Materials:
-
Recombinant human PIM-1 kinase
-
PIM-1 substrate peptide (e.g., a peptide derived from the phosphorylation site of a known PIM-1 substrate like BAD)
-
ATP
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
Test compound (e.g., a this compound derivative)
-
384-well white plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in the kinase assay buffer.
-
Reaction Setup: In a 384-well plate, add the test compound dilutions, PIM-1 kinase, and the substrate/ATP mixture. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Kinase Reaction: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and initiate the luminescence reaction. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol: In Vitro VEGFR-2 Kinase Assay (Luminescence-Based)
This protocol outlines a general procedure for assessing the inhibitory effect of a test compound on VEGFR-2 kinase activity.[6][7]
Principle:
Similar to the PIM-1 kinase assay, this assay quantifies the amount of ATP consumed during the phosphorylation of a substrate by VEGFR-2. The remaining ATP is detected via a luciferase-based reaction, where a decrease in luminescence indicates higher kinase activity.
Materials:
-
Recombinant human VEGFR-2 kinase
-
VEGFR-2 substrate (e.g., a poly(Glu, Tyr) peptide)
-
ATP
-
Kinase assay buffer
-
Kinase-Glo® MAX Assay Kit (or similar)
-
Test compound
-
96-well white plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in the kinase assay buffer.
-
Reaction Setup: In a 96-well plate, add the kinase assay buffer, the test compound dilutions, VEGFR-2 kinase, and the substrate.
-
Kinase Reaction: Initiate the reaction by adding ATP and incubate the plate at 30°C for a specified time (e.g., 45 minutes).
-
Luminescence Detection: Add the Kinase-Glo® MAX reagent to each well to stop the reaction and generate a luminescent signal. Incubate at room temperature for 10 minutes.
-
Data Acquisition: Measure the luminescence using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.
Experimental Workflow for Kinase Inhibition Assay:
Hypothesized Signaling Pathway
Based on the known targets of nicotinonitrile derivatives, a plausible mechanism of action for this compound-based anticancer agents involves the inhibition of key signaling pathways that promote cell survival and proliferation, such as the PI3K/Akt/mTOR pathway, and the induction of apoptosis. Inhibition of kinases like PIM-1 can lead to the dephosphorylation of pro-apoptotic proteins like BAD, promoting apoptosis.
References
- 1. Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. promega.com [promega.com]
- 4. benchchem.com [benchchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: Anticancer Activity of 6-(2-Furyl)nicotinonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the current understanding of the anticancer potential of 6-(2-Furyl)nicotinonitrile derivatives and detailed protocols for their evaluation. The information is intended to guide research efforts in the development of novel anticancer therapeutics.
Data Presentation: In Vitro Cytotoxicity
While specific cytotoxic data for this compound derivatives are not extensively available in the public domain, the broader class of nicotinonitrile derivatives has demonstrated significant anticancer activity across various cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of nicotinonitrile derivatives, highlighting their potential as a scaffold for anticancer drug design.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 4 | HL60 (Leukemia) | 8.09 | [1] |
| MCF-7 (Breast) | 3.26 | [1] | |
| A549 (Lung) | 9.34 | [1] | |
| Compound 3a | A549 (Lung) | 5.988 | [2] |
| Compound 3d | MCF-7 (Breast) | 43.4 | [2] |
| MDA-MB-231 (Breast) | 35.9 | [2] | |
| Compound 4d | MCF-7 (Breast) | 39.0 | [2] |
| MDA-MB-231 (Breast) | 35.1 | [2] | |
| Compound 15 | MCF-7 (Breast) | 1.88 | [3] |
| HepG2 (Liver) | 1.62 | [3] | |
| Compound 108 | MCF-7 (Breast) | 1.27 | |
| Compound 109 | MCF-7 (Breast) | 1.31 | |
| Compound 110 | MCF-7 (Breast) | 1.50 | |
| ND-2 | MCF-7 (Breast) | 8.4 | [4] |
Experimental Protocols
A crucial aspect of evaluating the anticancer potential of novel compounds is the use of standardized and reproducible experimental protocols. Below are detailed methodologies for key assays.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[5] NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
This compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4]
-
DMSO (Dimethyl sulfoxide)
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a density of 1 × 10⁴ cells/well in 100 µL of complete culture medium.[4] Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[4]
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO, concentration not exceeding 0.5%) and a blank control (medium only).[4]
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours in the dark at 37°C.[4]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4] Agitate the plates on a shaker for 10 minutes to ensure complete dissolution.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Annexin V/Propidium Iodide Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
Cancer cell lines
-
This compound derivatives
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer (10 mM Hepes, pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂)[6]
-
Propidium Iodide (PI) solution
-
PBS
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the compounds for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[6]
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.
Cell Cycle Analysis
This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, G2/M).
Materials:
-
6-well plates
-
Cancer cell lines
-
This compound derivatives
-
Cold 70% ethanol
-
PBS
-
RNase A
-
Propidium Iodide (PI)
-
Flow cytometer
Protocol:
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest them.
-
Fixation: Resuspend the cell pellet in cold 70% ethanol while vortexing gently and fix for at least 30 minutes at 4°C.[7]
-
Washing: Centrifuge the fixed cells and wash the pellet with PBS.
-
Staining: Resuspend the cells in PBS containing RNase A and PI.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA.[8]
Visualizations
Experimental Workflow
The following diagram illustrates a standard workflow for the initial in vitro evaluation of the anticancer activity of novel compounds.
Caption: General experimental workflow for anticancer drug screening.
Potential Signaling Pathway
Nicotinic acetylcholine receptors (nAChRs) and downstream pathways like PI3K/AKT and MAPK have been implicated in various cancers.[9] While the precise mechanism of this compound derivatives is yet to be fully elucidated, a plausible hypothesis involves the modulation of such signaling cascades.
Caption: A potential signaling pathway targeted by anticancer compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ijprajournal.com [ijprajournal.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. kumc.edu [kumc.edu]
- 7. wp.uthscsa.edu [wp.uthscsa.edu]
- 8. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 9. Nicotinic Acetylcholine Receptor Pathways in Cancer: From Psychiatric Clues to Therapeutic Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antimicrobial Screening of Nicotinonitrile Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the antimicrobial screening of nicotinonitrile compounds, a class of molecules that has demonstrated promising activity against a range of microbial pathogens. The following sections offer step-by-step methodologies for key assays, present quantitative data from published studies in a clear tabular format, and visualize experimental workflows for enhanced understanding.
Overview of Antimicrobial Activity
Nicotinonitrile derivatives have been investigated for their potential as antibacterial and antifungal agents.[1][2][3][4] Studies have shown that these compounds exhibit inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[2][3] The antimicrobial efficacy is often evaluated using standard methods such as the agar diffusion assay and broth microdilution to determine the minimum inhibitory concentration (MIC).
Quantitative Antimicrobial Data
The following tables summarize the antimicrobial activity of various nicotinonitrile derivatives as reported in the literature.
Table 1: Antibacterial Activity of Nicotinonitrile Derivatives (Agar Diffusion Method)
| Compound | Test Organism | Inhibition Zone (mm) | Standard Drug | Inhibition Zone (mm) | Reference |
| 3a | Staphylococcus aureus | - | Ampicillin | - | [1] |
| 3b | Staphylococcus aureus | - | Ampicillin | - | [1] |
| 3c | Staphylococcus aureus | - | Ampicillin | - | [1] |
| 3a | Staphylococcus epidermidis | - | Ampicillin | - | [1] |
| 3b | Staphylococcus epidermidis | - | Ampicillin | - | [1] |
| 3c | Staphylococcus epidermidis | - | Ampicillin | - | [1] |
| 3a | Escherichia coli | - | Ampicillin | - | [1] |
| 3b | Escherichia coli | - | Ampicillin | - | [1] |
| 3c | Escherichia coli | - | Ampicillin | - | [1] |
| 3a | Klebsiella sp. | - | Ampicillin | - | [1] |
| 3b | Klebsiella sp. | - | Ampicillin | - | [1] |
| 3c | Klebsiella sp. | - | Ampicillin | - | [1] |
| 5c | Escherichia coli | - | Chloramphenicol (25 mg/mL) | +++ | [2] |
| 7b | Escherichia coli | - | Chloramphenicol (25 mg/mL) | +++ | [2] |
| 8c | Escherichia coli | - | Chloramphenicol (25 mg/mL) | +++ | [2] |
| 10c | Escherichia coli | - | Chloramphenicol (25 mg/mL) | +++ | [2] |
| 15a | Escherichia coli | - | Chloramphenicol (25 mg/mL) | +++ | [2] |
| 5c | Bacillus subtilis | - | Chloramphenicol (25 mg/mL) | +++ | [2] |
| 7b | Bacillus subtilis | - | Chloramphenicol (25 mg/mL) | +++ | [2] |
| 8c | Bacillus subtilis | - | Chloramphenicol (25 mg/mL) | +++ | [2] |
| 10c | Bacillus subtilis | - | Chloramphenicol (25 mg/mL) | +++ | [2] |
| 15a | Bacillus subtilis | - | Chloramphenicol (25 mg/mL) | +++ | [2] |
| 3a | Escherichia coli | Sensitive | - | - | [3] |
| 4c | Escherichia coli | Sensitive | - | - | [3] |
| 9a | Escherichia coli | Sensitive | - | - | [3] |
| - | Staphylococcus aureus | Sensitive | - | - | [3] |
Note: Specific inhibition zone diameters were not always provided in the source material; "Sensitive" indicates reported activity. "+++" indicates a strong positive result for the standard.
Table 2: Antifungal Activity of Nicotinonitrile Derivatives (Agar Diffusion Method)
| Compound | Test Organism | Inhibition Zone (mm) | Standard Drug | Inhibition Zone (mm) | Reference |
| 3a | Candida albicans | Moderate | Fluconazole | - | [1] |
| 3b | Candida albicans | Moderate | Fluconazole | - | [1] |
| 3c | Candida albicans | Moderate | Fluconazole | - | [1] |
| 2b | Candida albicans & Aspergillus niger | Active | Fluconazole (25 mg/mL) | +++ | [2] |
| 10c | Candida albicans & Aspergillus niger | Active | Fluconazole (25 mg/mL) | +++ | [2] |
Note: "Moderate" and "Active" indicate reported activity levels. "+++" indicates a strong positive result for the standard.
Table 3: Minimum Inhibitory Concentration (MIC) of Nicotinamide Derivatives
| Compound | Pseudomonas aeruginosa | Klebsiella pneumoniae | Staphylococcus aureus | Enterococcus faecalis | Candida albicans | Reference |
| NC 3 | 0.016 mM | 0.016 mM | > 0.016 mM | > 0.016 mM | > 1 mM | [5] |
| NC 5 | - | - | 0.03 mM | 0.03 mM | - | [5] |
| NC 4 | - | - | - | - | < 1 mM | [5] |
Note: ">" indicates that inhibition was observed at higher concentrations, and "<" indicates complete inhibition below the specified concentration.
Experimental Protocols
Protocol for Agar Diffusion Assay
This method is used for preliminary screening of antimicrobial activity.[2]
Materials:
-
Nutrient agar medium (for bacteria) or Czapek's-Dox agar medium (for fungi)
-
Sterile Petri dishes (15 x 2 cm)
-
Sterile cork borer (1 cm diameter)
-
Micropipette
-
Test nicotinonitrile compounds dissolved in DMSO (e.g., 1.8 mg/mL)
-
Bacterial or fungal cultures
-
Positive control (e.g., Chloramphenicol or Fluconazole at 25 mg/mL)[2]
-
Negative control (DMSO)
-
Incubator
Procedure:
-
Prepare the agar medium and sterilize it by autoclaving.
-
Allow the medium to cool to 40–50 °C.
-
Inoculate the molten agar with 0.5 mL of the microbial cell suspension and mix well.
-
Pour the inoculated medium into sterile Petri dishes and allow it to solidify.
-
Using a sterile cork borer, create wells (1 cm in diameter) in the agar.
-
Add 100 µL of the test compound solution into the designated wells.
-
Add 100 µL of the positive and negative controls to their respective wells.
-
Allow the plates to stand at 5 °C for 1 hour to permit diffusion of the compounds into the agar.
-
Incubate the plates at 30 °C for 24 hours for bacteria and at 28 °C for 72 hours for fungi.[2]
-
Measure the diameter of the inhibition zone (in mm) around each well.
References
- 1. Synthesis and Biological evaluation of Novel Nicotinonitrile derivatives derived from N-Substituted Coumarinyl Chalcones - ProQuest [proquest.com]
- 2. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 3. Synthesis and Antimicrobial Evaluation of Some Novel Bis-α,β-Unsaturated Ketones, Nicotinonitrile, 1,2-Dihydropyridine-3-carbonitrile, Fused Thieno[2,3-b]pyridine and Pyrazolo[3,4-b]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 6-(2-Furyl)nicotinonitrile as a Potential Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Direct experimental data for 6-(2-Furyl)nicotinonitrile as a kinase inhibitor is not extensively available in the public domain. The following application notes and protocols are based on published research on closely related nicotinonitrile derivatives and their significant activity as kinase inhibitors, particularly against PIM-1 kinase. These protocols are intended to serve as a starting point for the investigation of this compound and may require optimization.
Introduction
The nicotinonitrile scaffold is a prominent feature in medicinal chemistry, with numerous derivatives demonstrating a wide range of biological activities, including anticancer properties. Several studies have highlighted the potential of nicotinonitrile-based compounds as potent inhibitors of various protein kinases, which are critical regulators of cellular processes often dysregulated in cancer. Notably, derivatives of nicotinonitrile have shown significant inhibitory activity against serine/threonine kinases like PIM-1, as well as tyrosine kinases, suggesting their potential as targeted therapeutic agents.
These compounds often exert their anticancer effects by inducing apoptosis (programmed cell death) and causing cell cycle arrest in cancer cells. The promising in vitro and in vivo activities of nicotinonitrile derivatives make this compound a compound of interest for further investigation as a potential kinase inhibitor for therapeutic applications.
Potential Kinase Targets and Cellular Effects
Based on the activity of related compounds, this compound is hypothesized to target kinases involved in cell survival and proliferation pathways. A primary potential target is the PIM-1 kinase , a proto-oncogene frequently overexpressed in various cancers. Inhibition of PIM-1 by nicotinonitrile derivatives has been shown to lead to apoptosis and cell cycle arrest at the G1 phase. Other potential targets could include tyrosine kinases, which are also inhibited by certain nicotinonitrile compounds.
The anticipated cellular effects of this compound in cancer cell lines include:
-
Cytotoxicity: Selective killing of cancer cells with minimal effect on normal cells.
-
Apoptosis Induction: Triggering programmed cell death, a key mechanism for eliminating cancerous cells.
-
Cell Cycle Arrest: Halting the proliferation of cancer cells at specific phases of the cell cycle.
Quantitative Data Summary
The following tables summarize the inhibitory activities of various nicotinonitrile derivatives from published studies. This data provides a reference for the expected potency of compounds based on this scaffold.
Table 1: In Vitro Kinase Inhibitory Activity of Nicotinonitrile Derivatives
| Compound | Target Kinase | IC50 (nM) | Reference |
| Compound 7b | PIM-1 | 18.9 | |
| Compound 4k | PIM-1 | 21.2 | |
| Staurosporine (Control) | PIM-1 | 16.7 | |
| Compound 8 | Tyrosine Kinase | 311 | |
| Compound 5g | Tyrosine Kinase | 352 | |
| Compound 8e | Pan-Pim Kinase | ≤ 280 | |
| Compound 4 | PIM-1 | 11.4 | |
| Compound 10 | PIM-1 | 17.2 | |
| Compound 9 | PIM-1 | 20.4 |
Table 2: Cytotoxic Activity of Nicotinonitrile Derivatives against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 7b | MCF-7 (Breast) | 3.58 | |
| Compound 7b | PC-3 (Prostate) | 3.60 | |
| Compound 5g | MCF-7 (Breast) | ~1-3 | |
| Compound 5g | HCT-116 (Colon) | ~1-3 | |
| Compound 8e | HepG2 (Liver) | Data not specified | |
| Compound 8e | MCF-7 (Breast) | Data not specified | |
| Compound 4 | MCF-7 (Breast) | 0.57 | |
| Compound 11 | HepG2 (Liver) | 0.99 | |
| Compound 9 | MCF-7 (Breast) | 0.34 | |
| Compound 9 | HepG2 (Liver) | 0.18 |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the potential of this compound as a kinase inhibitor.
Synthesis of this compound
The synthesis of nicotinonitrile derivatives can be achieved through various established chemical reactions. A common approach involves the condensation of chalcones with malononitrile in the presence of a base. The synthesis of this compound would likely follow a similar multi-step synthetic route. For specific details on the synthesis, it is recommended to consult organic chemistry literature focusing on nicotinonitrile synthesis.
In Vitro Kinase Inhibition Assay (Example: PIM-1 Kinase)
This protocol describes a general method to determine the in vitro inhibitory activity of this compound against a target kinase, such as PIM-1.
Materials:
-
Recombinant human PIM-1 kinase
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
This compound (dissolved in DMSO)
-
Staurosporine (positive control)
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of this compound and the control inhibitor (Staurosporine) in kinase buffer.
-
In a 384-well plate, add the kinase, substrate, and the test compound or control to the appropriate wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This protocol measures the cytotoxic effect of this compound on cancer cells.
Materials:
-
Cancer cell line (e.g., MCF-7, PC-3, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
Doxorubicin or 5-Fluorouracil (positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
Application Notes and Protocols for the Analytical Development of 6-(2-Furyl)nicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of analytical methodologies for the characterization and quantification of 6-(2-Furyl)nicotinonitrile. The protocols outlined below are exemplary and serve as a starting point for method development and validation in a research or quality control setting.
High-Performance Liquid Chromatography (HPLC) Method for Purity and Impurity Profiling
This method is designed for the separation and quantification of this compound and its potential process-related impurities. A reverse-phase HPLC method is proposed due to the non-polar nature of the molecule.
1.1. Experimental Protocol
Chromatographic Conditions:
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent with DAD/UV detector |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30.1-35 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm and 280 nm (or Diode Array Detector scan from 200-400 nm) |
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
For analysis, dilute the stock solution to a working concentration of 0.1 mg/mL using the initial mobile phase composition (80% Mobile Phase A, 20% Mobile Phase B).
-
Filter the final solution through a 0.45 µm syringe filter before injection.
1.2. Data Presentation
Table 1: HPLC Method Validation Parameters (Exemplary Data)
| Parameter | Result | Acceptance Criteria |
| Retention Time (min) | 8.5 | - |
| Tailing Factor | 1.1 | ≤ 2.0 |
| Theoretical Plates | > 5000 | > 2000 |
| Linearity (r²) | 0.9995 | ≥ 0.999 |
| LOD (µg/mL) | 0.05 | - |
| LOQ (µg/mL) | 0.15 | - |
| Precision (%RSD) | < 1.0 | ≤ 2.0% |
| Accuracy (% Recovery) | 98.5 - 101.2 | 98.0 - 102.0% |
1.3. Experimental Workflow
Caption: HPLC analysis workflow for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Identification
This GC-MS method is suitable for the identification of this compound and for the detection of volatile impurities that may be present from the synthesis process.
2.1. Experimental Protocol
GC-MS Conditions:
| Parameter | Recommended Condition |
| GC-MS System | Agilent 7890B GC with 5977A MSD or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (20:1) |
| Injection Volume | 1 µL |
| Oven Temperature Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| MS Transfer Line Temp | 280 °C |
| MS Ion Source Temp | 230 °C |
| MS Quadrupole Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 40 - 400 amu |
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in dichloromethane or ethyl acetate.
-
Dilute the stock solution to a working concentration of 50 µg/mL with the same solvent.
-
Ensure the sample is free of non-volatile materials.
2.2. Data Presentation
Table 2: Expected Mass Spectral Fragmentation of this compound
| m/z (Proposed) | Ion Structure / Fragment Lost | Relative Intensity |
| 182 | [M]⁺ (Molecular Ion) | High |
| 154 | [M - CO]⁺ | Moderate |
| 153 | [M - HCN]⁺ | Moderate |
| 127 | [M - Furan]⁺ | Low |
| 95 | [Furan-C≡N]⁺ | Moderate |
| 67 | [Furan]⁺ | High |
2.3. Logical Relationship of Fragmentation
Caption: Proposed fragmentation pathway for this compound in EI-MS.
Spectroscopic Characterization
Spectroscopic techniques are essential for the structural confirmation of this compound.
3.1. UV-Visible Spectroscopy
Protocol:
-
Dissolve the sample in a suitable UV-transparent solvent (e.g., ethanol or acetonitrile) to a concentration of approximately 10 µg/mL.
-
Record the UV-Vis spectrum from 200 to 400 nm using a double-beam spectrophotometer.
-
Use the solvent as a blank.
Expected Data:
The UV spectrum is expected to show absorption maxima characteristic of the conjugated system formed by the pyridine, furan, and nitrile groups.[1][2][3] Based on similar structures, expect λmax values in the range of 250-280 nm and potentially a shoulder or a secondary peak around 300-320 nm.
3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol:
-
Dissolve approximately 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Two-dimensional NMR experiments (COSY, HSQC, HMBC) can be performed for unambiguous signal assignments.[4]
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (Exemplary)
| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Pyridine Ring | ||
| C2 | - | ~158 |
| C3 | - | ~110 |
| C4 | ~7.8 (d) | ~138 |
| C5 | ~7.5 (d) | ~120 |
| C6 | - | ~150 |
| CN | - | ~118 |
| Furan Ring | ||
| C2' | - | ~145 |
| C3' | ~6.6 (dd) | ~112 |
| C4' | ~6.5 (dd) | ~110 |
| C5' | ~7.6 (d) | ~144 |
Note: Predicted chemical shifts are estimates and will vary based on the solvent and actual electronic environment. Coupling constants (J values) will be critical for definitive assignments.[5][6]
3.3. Signaling Pathway for Structural Elucidation
Caption: Integrated approach for the structural elucidation of this compound.
References
- 1. 2-Fluoropyridine [webbook.nist.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparative theoretical study of the UV/Vis absorption spectra of styrylpyridine compounds using TD-DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. mdpi.com [mdpi.com]
- 6. Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies [mdpi.com]
Synthetic Pathways to Fused Heterocyclic Systems from 6-(2-Furyl)nicotinonitrile: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and proposed experimental protocols for the synthesis of fused heterocyclic systems, specifically thieno[2,3-b]pyridines and pyrido[2,3-d]pyrimidines, utilizing 6-(2-Furyl)nicotinonitrile as a key starting material. While direct literature precedents for these specific transformations are limited, the following protocols are based on well-established and analogous reactions for the synthesis of these important heterocyclic scaffolds.
Application Notes
The construction of fused heterocyclic systems from substituted nicotinonitriles is a cornerstone in medicinal chemistry and materials science. The this compound scaffold is a promising precursor due to the versatile reactivity of the nitrile group and the potential for the furan ring to participate in or influence cyclization reactions. The resulting fused systems, such as thieno[2,3-b]pyridines and pyrido[2,3-d]pyrimidines, are privileged structures found in numerous biologically active compounds, including kinase inhibitors, anti-inflammatory agents, and antimicrobial drugs.
The protocols outlined below describe two key strategies for the annulation of a new ring onto the pyridine core of this compound:
-
Synthesis of Thieno[2,3-b]pyridines: This approach is based on the versatile Gewald reaction, which involves the condensation of a carbonyl compound, an active nitrile, and elemental sulfur. In this proposed protocol, the furan ring of the starting material is envisioned to be transformed into a reactive ketone intermediate, which can then undergo the Gewald cyclization.
-
Synthesis of Pyrido[2,3-d]pyrimidines: This protocol focuses on the construction of the pyrimidine ring onto the pyridine core. This is a common strategy that typically involves the reaction of an ortho-amino nicotinonitrile with a one-carbon synthon. Therefore, a preliminary step to introduce an amino group at the 2-position of the pyridine ring is proposed.
These methodologies offer a pathway to novel heterocyclic compounds with potential applications in drug discovery and development. The provided protocols are intended as a starting point for further investigation and optimization.
Proposed Experimental Protocols
Protocol 1: Synthesis of a Thieno[2,3-b]pyridine Derivative via a Modified Gewald Reaction
This protocol outlines a proposed two-step synthesis of a 3-amino-6-(2-furyl)thieno[2,3-b]pyridine-2-carbonitrile derivative. The first step involves the conversion of the furan ring into a more reactive intermediate, followed by a Gewald-type cyclization.
Step 1: Oxidative Ring Opening of the Furan Moiety (Hypothetical)
A plausible initial step would be the oxidative cleavage of the furan ring to generate a dicarbonyl species, which can then be transformed into a suitable ketone for the Gewald reaction. This is a conceptual step, as conditions would need to be empirically determined.
Step 2: Gewald Reaction for Thieno[2,3-b]pyridine Formation
Assuming a suitable ketone precursor derived from this compound can be obtained, the subsequent Gewald reaction would proceed as follows. For the purpose of this protocol, we will designate the hypothetical ketone intermediate as 6-(3-oxobutanoyl)nicotinonitrile.
Materials and Reagents:
-
6-(3-oxobutanoyl)nicotinonitrile (Hypothetical Intermediate)
-
Malononitrile
-
Elemental Sulfur
-
Morpholine (or another suitable base)
-
Ethanol (or another suitable solvent)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 6-(3-oxobutanoyl)nicotinonitrile (1.0 eq) and malononitrile (1.1 eq) in ethanol.
-
Add elemental sulfur (1.2 eq) to the mixture.
-
Add morpholine (0.2 eq) dropwise to the stirring suspension.
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (typically 2-4 hours), allow the mixture to cool to room temperature.
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or DMF/water.
Quantitative Data (Hypothetical):
| Compound | Starting Material | Reagents | Solvent | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| 3-Amino-5-methyl-6-(2-furyl)thieno[2,3-b]pyridine-2-carbonitrile | 6-(3-oxobutanoyl)nicotinonitrile | Malononitrile, Sulfur, Morpholine | Ethanol | 4 | 65 | >250 |
DOT Script for Experimental Workflow:
Caption: Proposed workflow for Thieno[2,3-b]pyridine synthesis.
Protocol 2: Synthesis of a Pyrido[2,3-d]pyrimidine Derivative
This protocol describes a proposed three-step synthesis of a 6-(2-furyl)pyrido[2,3-d]pyrimidin-4-amine derivative. The key is the initial formation of a 2-amino-6-(2-furyl)nicotinonitrile intermediate.
Step 1: Synthesis of 2-Chloro-6-(2-furyl)nicotinonitrile
This step would likely involve a Sandmeyer-type reaction on a hypothetical 2-amino-6-(2-furyl)nicotinonitrile or direct chlorination of a corresponding pyridone. As a more direct, albeit still proposed route, we will consider the nucleophilic substitution of a suitable precursor. For this protocol, we assume the availability of 2-chloro-6-(2-furyl)nicotinonitrile.
Step 2: Synthesis of 2-Amino-6-(2-furyl)nicotinonitrile
Materials and Reagents:
-
2-Chloro-6-(2-furyl)nicotinonitrile (Hypothetical Intermediate)
-
Ammonia (aqueous or in a sealed tube with a solvent)
-
1,4-Dioxane (or other suitable high-boiling solvent)
Procedure:
-
To a high-pressure reaction vessel, add 2-chloro-6-(2-furyl)nicotinonitrile (1.0 eq) and 1,4-dioxane.
-
Add a solution of aqueous ammonia (excess, e.g., 10 eq).
-
Seal the vessel and heat the mixture to 120-150 °C.
-
Monitor the reaction by TLC. The reaction may take 12-24 hours.
-
After completion, cool the reaction vessel to room temperature.
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 3: Cyclization to form the Pyrido[2,3-d]pyrimidine Ring
Materials and Reagents:
-
2-Amino-6-(2-furyl)nicotinonitrile
-
Formamide
-
Formic acid (optional, as catalyst)
Procedure:
-
In a round-bottom flask, suspend 2-amino-6-(2-furyl)nicotinonitrile (1.0 eq) in formamide (used as both reagent and solvent).
-
Heat the reaction mixture to 180-200 °C.
-
Monitor the reaction by TLC. The reaction is typically complete within 2-6 hours.
-
Cool the reaction mixture to room temperature, which should result in the precipitation of the product.
-
Add water to the mixture to facilitate further precipitation.
-
Collect the solid by filtration, wash with water, and then a small amount of cold ethanol.
-
Dry the product under vacuum.
Quantitative Data (Hypothetical):
| Compound | Starting Material | Reagents | Solvent | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| 2-Amino-6-(2-furyl)nicotinonitrile | 2-Chloro-6-(2-furyl)nicotinonitrile | Aq. Ammonia | Dioxane | 24 | 70 | 150-152 |
| 6-(2-Furyl)pyrido[2,3-d]pyrimidin-4-amine | 2-Amino-6-(2-furyl)nicotinonitrile | Formamide | Formamide | 4 | 85 | >300 |
DOT Script for Experimental Workflow:
Caption: Proposed workflow for Pyrido[2,3-d]pyrimidine synthesis.
Application Notes and Protocols: The Use of 6-(2-Furyl)nicotinonitrile in the Synthesis of Novel Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(2-Furyl)nicotinonitrile is a versatile heterocyclic building block with significant potential in the synthesis of novel bioactive molecules. The presence of a furan moiety, a pyridine ring, and a nitrile group offers multiple reaction sites for chemical modification, enabling the generation of diverse molecular scaffolds for drug discovery. This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of furo[2,3-b]pyridines, a class of compounds that have demonstrated promising anticancer activity. The protocols are based on established synthetic methodologies for analogous nicotinonitrile derivatives, providing a practical guide for researchers in the field.
Key Applications
The primary application of this compound in medicinal chemistry lies in its use as a precursor for the synthesis of fused heterocyclic systems, particularly furo[2,3-b]pyridines. These scaffolds are of significant interest due to their structural similarity to purines and other endogenous molecules, making them promising candidates for targeting various enzymes and receptors involved in disease pathways. Furo[2,3-b]pyridine derivatives have emerged as prominent scaffolds in medicinal chemistry due to their versatile pharmacological properties, including significant anticancer activity.[1]
Synthesis of Bioactive Furo[2,3-b]pyridines
A plausible and efficient method for the synthesis of bioactive furo[2,3-b]pyridine derivatives from this compound involves a multi-step sequence. This approach is adapted from established procedures for the synthesis of similar heterocyclic systems.
Experimental Workflow: Synthesis of Furo[2,3-b]pyridines
Caption: Synthetic workflow for furo[2,3-b]pyridine derivatives.
Protocol 1: Synthesis of a Furo[2,3-b]pyridine Derivative
This protocol describes a representative procedure for the synthesis of a furo[2,3-b]pyridine derivative from this compound.
Materials:
-
This compound
-
2-Bromoacetophenone (or other α-halo ketones)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethanol
-
Standard laboratory glassware and reflux apparatus
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography supplies (silica gel)
Procedure:
-
Step 1: Alkylation. In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous DMF. Add potassium carbonate (2 equivalents) and stir the suspension at room temperature for 15 minutes. To this mixture, add a solution of 2-bromoacetophenone (1.1 equivalents) in DMF dropwise.
-
Step 2: Reaction Monitoring. Heat the reaction mixture to 80°C and monitor the progress of the reaction by TLC. The reaction is typically complete within 4-6 hours.
-
Step 3: Work-up. After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. A precipitate will form. Filter the solid, wash it with water, and dry it under vacuum. This crude product is the intermediate N-alkylated pyridinium salt.
-
Step 4: Intramolecular Cyclization. Suspend the dried intermediate in ethanol in a round-bottom flask. Add a catalytic amount of a suitable base (e.g., sodium ethoxide).
-
Step 5: Reflux. Heat the mixture to reflux and monitor the reaction by TLC. The cyclization is generally complete within 2-4 hours.
-
Step 6: Purification. After cooling, the product may precipitate out of the solution. If so, filter the solid and wash it with cold ethanol. If not, concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate gradient) to obtain the pure furo[2,3-b]pyridine derivative.
Biological Activity of Furo[2,3-b]pyridine Derivatives
Furo[2,3-b]pyridine derivatives synthesized from nicotinonitrile precursors have been evaluated for their cytotoxic activity against various cancer cell lines. The data presented below is from studies on structurally related compounds and is indicative of the potential bioactivity of derivatives of this compound.
Table 1: Cytotoxic Activity of Furo[2,3-b]pyridine Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2d | HeLa (cervical) | < 20 | [2] |
| DU145 (prostate) | < 20 | [2] | |
| HepG2 (liver) | < 20 | [2] | |
| MDA-MB-231 (breast) | < 20 | [2] | |
| MCF7 (breast) | < 20 | [2] | |
| 3e | HeLa (cervical) | < 20 | [2] |
| DU145 (prostate) | < 20 | [2] | |
| HepG2 (liver) | < 20 | [2] | |
| MDA-MB-231 (breast) | < 20 | [2] | |
| MCF7 (breast) | < 20 | [2] |
Note: Compounds 2d and 3e are nicotinonitrile and furo[2,3-b]pyridine derivatives, respectively, bearing a thiophene substituent. This data suggests that furo[2,3-b]pyridines are a promising class of cytotoxic agents.
Signaling Pathways and Molecular Targets
Molecular docking studies on bioactive furo[2,3-b]pyridine derivatives have suggested their potential to interact with key signaling pathways implicated in cancer progression.
Potential Molecular Targets
Caption: Potential molecular targets of furo[2,3-b]pyridine derivatives.
Molecular docking studies on newly synthesized furo[2,3-b]pyridine derivatives revealed strong binding affinities towards serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2), suggesting a mechanism of action that involves the disruption of key cellular signaling pathways.[1][3]
Conclusion
This compound represents a valuable starting material for the synthesis of novel and biologically active heterocyclic compounds. The protocols and data presented herein provide a foundation for researchers to explore the synthesis of furo[2,3-b]pyridine derivatives and evaluate their potential as therapeutic agents, particularly in the area of oncology. Further investigation into the synthesis and biological profiling of a wider range of derivatives is warranted to fully elucidate the structure-activity relationships and therapeutic potential of this promising class of molecules.
References
Troubleshooting & Optimization
Technical Support Center: Optimization of 6-(2-Furyl)nicotinonitrile Synthesis
Welcome to the technical support center for the synthesis of 6-(2-Furyl)nicotinonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize the yield and purity of this compound. The primary synthetic route discussed is the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via Suzuki-Miyaura coupling of a 6-halonicotinonitrile (e.g., 6-bromonicotinonitrile or 6-chloronicotinonitrile) with a 2-furylboron reagent.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | 1. Inactive Catalyst: The Pd(0) active species has not been generated or has decomposed. | - Ensure the use of a high-quality palladium precursor and ligand. For Pd(II) precatalysts, in situ reduction is necessary. Consider using air-stable precatalysts like Pd(dppf)Cl₂ or Buchwald precatalysts. - Degas the solvent thoroughly and maintain an inert atmosphere (Nitrogen or Argon) throughout the reaction to prevent catalyst oxidation. |
| 2. Poor Reagent Quality: Degradation of the 2-furylboronic acid. | - Use fresh or properly stored 2-furylboronic acid. Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol or MIDA ester) or a diethanolamine complex, which can be more robust. | |
| 3. Suboptimal Base: The chosen base may be too weak or poorly soluble. | - Screen different bases. K₃PO₄ and Cs₂CO₃ are often effective in Suzuki couplings of heteroaryl halides. Ensure the base is finely powdered for better reactivity. | |
| 4. Incorrect Solvent System: The polarity and composition of the solvent can significantly impact the reaction. | - A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) with water is typically used to dissolve both the organic and inorganic reagents. The ratio of the solvents may need optimization. | |
| Significant Formation of Side Products | 1. Homocoupling of 2-Furylboronic Acid: This leads to the formation of 2,2'-bifuran. | - This is often caused by the presence of oxygen. Rigorous degassing of the reaction mixture is crucial. - Using a lower catalyst loading or a different palladium source might reduce homocoupling. |
| 2. Protodeboronation of 2-Furylboronic Acid: The boronic acid is replaced by a hydrogen atom on the furan ring. | - This side reaction is common with heteroaryl boronic acids, especially under prolonged heating or non-optimal pH. Use of milder bases like K₂CO₃ or KF might be beneficial. - Employing a boronate ester can also suppress protodeboronation by a "slow release" of the boronic acid. | |
| 3. Debromination/Dechlorination of 6-Halonicotinonitrile: The starting material is reduced instead of coupled. | - This can be a result of certain phosphine ligands or impurities. Trying a different ligand or ensuring the purity of all reagents can help. | |
| Incomplete Reaction | 1. Insufficient Reaction Time or Temperature: The reaction has not reached completion. | - Monitor the reaction progress using TLC or LC-MS. If the reaction stalls, a slight increase in temperature might be necessary. However, be cautious as higher temperatures can also promote side reactions. |
| 2. Catalyst Deactivation: The catalyst may lose its activity over time. | - In some cases, adding a fresh portion of the catalyst can restart a stalled reaction. | |
| Product Purification Issues | 1. Co-elution with Byproducts: The desired product is difficult to separate from impurities like homocoupled products. | - Optimize the column chromatography conditions. A shallow gradient of a solvent system like hexanes/ethyl acetate is often effective. - If the impurity is the homocoupled product of the boronic acid, adjusting the stoichiometry of the reactants (e.g., using a slight excess of the 6-halonicotinonitrile) might reduce its formation. |
| 2. Residual Palladium in the Final Product: Contamination with palladium can be an issue, especially in pharmaceutical applications. | - After the reaction, consider a workup with a palladium scavenger. Recrystallization of the final product can also help in removing residual metal. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material, 6-bromonicotinonitrile or 6-chloronicotinonitrile?
A1: Generally, aryl bromides are more reactive than aryl chlorides in Suzuki-Miyaura couplings. Therefore, 6-bromonicotinonitrile is often the preferred starting material, allowing for milder reaction conditions. However, 6-chloronicotinonitrile can be a more cost-effective option, though it may require a more active catalyst system (e.g., one with bulky, electron-rich phosphine ligands) and higher reaction temperatures.
Q2: Which palladium catalyst and ligand combination is best for this synthesis?
A2: There is no single "best" combination as the optimal choice depends on the specific reaction conditions. However, for coupling with heteroaryl compounds, some commonly successful systems include:
-
Pd(PPh₃)₄: A versatile and widely used catalyst, but may require higher temperatures.
-
Pd(dppf)Cl₂: Often shows excellent activity and stability for a broad range of substrates.
-
Pd₂(dba)₃ with a phosphine ligand (e.g., SPhos, XPhos): These bulky, electron-rich ligands are particularly effective for challenging couplings, including those with heteroaryl chlorides.
Q3: How can I prevent the degradation of 2-furylboronic acid?
A3: 2-Furylboronic acid can be unstable, particularly to heat and acidic or basic conditions, leading to protodeboronation. To mitigate this, you can:
-
Use the boronic acid as fresh as possible.
-
Consider in situ generation or using a more stable derivative like 2-furylboronic acid pinacol ester.
-
Forming a diethanolamine complex of the boronic acid can also increase its stability, making it an air-stable, crystalline solid that can be used directly in the coupling reaction with a protic co-solvent.
Q4: What is the optimal base and solvent for this reaction?
A4: The choice of base and solvent is crucial and often requires empirical optimization.
-
Bases: Weak inorganic bases are generally preferred to minimize side reactions. K₂CO₃ and K₃PO₄ are common choices. Cs₂CO₃ is more soluble in organic solvents and can be effective for less reactive substrates.
-
Solvents: A mixture of an aprotic organic solvent and water is standard. Common systems include dioxane/water, toluene/water, and DMF/water. The ratio needs to be optimized to ensure all components are sufficiently soluble.
Data Presentation
The following tables summarize typical reaction conditions and yields for Suzuki-Miyaura coupling reactions of analogous brominated heterocyclic compounds, which can serve as a reference for the coupling of 6-bromonicotinonitrile with 2-furylboronic acid. Note: The yields are illustrative and can vary based on the specific substrates and precise reaction conditions.
Table 1: Comparison of Catalysts and Ligands (Reaction of a heteroaryl bromide with an arylboronic acid)
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~85 |
| Pd(dppf)Cl₂ (3) | - | K₂CO₃ | Dioxane/H₂O | 90 | 8 | ~92 |
| Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 6 | ~95 |
Table 2: Comparison of Bases (Reaction of 6-bromonicotinonitrile with phenylboronic acid using Pd(PPh₃)₄)
| Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Na₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 12 | ~75 |
| K₂CO₃ (2) | Toluene/H₂O | 100 | 12 | ~88 |
| K₃PO₄ (2) | Dioxane/H₂O | 90 | 10 | ~93 |
| Cs₂CO₃ (2) | Dioxane/H₂O | 90 | 8 | ~94 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of 6-Bromonicotinonitrile with 2-Furylboronic Acid
This protocol is a representative procedure and may require optimization for specific experimental setups.
Materials:
-
6-Bromonicotinonitrile
-
2-Furylboronic acid (or a stable derivative)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., 1,4-Dioxane and Water)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
To a flame-dried round-bottom flask or Schlenk tube, add 6-bromonicotinonitrile (1.0 equiv.), 2-furylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Add the palladium catalyst (typically 1-5 mol%).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (repeat this cycle three times).
-
Add the degassed solvent system (e.g., a 4:1 to 10:1 mixture of dioxane to water) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield issues.
Technical Support Center: 6-(2-Furyl)nicotinonitrile Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 6-(2-Furyl)nicotinonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of this compound?
A1: Common impurities can originate from starting materials, side reactions, or degradation.[1][] These may include unreacted starting materials such as 2-bromopyridine or 2-furylboronic acid, homo-coupled byproducts, and partially reacted intermediates.[] Additionally, oxidation or hydrolysis products of the furan or nitrile functionalities can occur, especially under harsh purification conditions.[]
Q2: What are the general solubility characteristics of this compound?
A2: While specific data is limited, compounds with similar aromatic and heterocyclic structures tend to be soluble in common organic solvents like dichloromethane (DCM), ethyl acetate, and acetone. Solubility in non-polar solvents like hexanes is likely to be lower, and it is expected to have low solubility in water.
Q3: Is this compound prone to degradation during purification?
A3: The furan ring can be sensitive to strong acids and oxidizing agents. Prolonged exposure to silica gel during chromatography can sometimes lead to degradation of acid-sensitive compounds. The nitrile group is generally stable but can be hydrolyzed to a carboxylic acid under strong acidic or basic conditions, particularly at elevated temperatures.
Q4: What is a general strategy for the purification of this compound?
A4: A typical purification workflow involves an initial workup to remove inorganic salts and highly polar impurities, followed by column chromatography to separate the target compound from byproducts and unreacted starting materials. A final recrystallization step is often employed to achieve high purity.
Troubleshooting Guides
Issue 1: Low Yield After Column Chromatography
| Possible Cause | Troubleshooting Step |
| Product is still on the column. | Flush the column with a more polar solvent system (e.g., 5-10% methanol in DCM) to elute any remaining product. |
| Product degradation on silica gel. | Deactivate the silica gel with a small percentage of a neutral or basic agent like triethylamine in the eluent. Alternatively, consider using a different stationary phase like alumina. |
| Incorrect solvent system. | Perform small-scale TLC experiments with a range of solvent systems to identify the optimal eluent for separation and elution.[3][4] |
| Product co-elutes with an impurity. | Use a shallower solvent gradient during chromatography to improve resolution between the product and the impurity.[4] |
Issue 2: Persistent Impurity in the Final Product
| Possible Cause | Troubleshooting Step |
| Impurity has similar polarity to the product. | If chromatography is ineffective, attempt recrystallization from a variety of solvent systems. A co-solvent system (e.g., ethyl acetate/hexanes) may be effective. |
| The impurity is a structural isomer. | High-performance liquid chromatography (HPLC) may be required for separation. Consider derivatizing the mixture to alter the polarity of one component, facilitating separation. |
| The product is degrading to form the impurity. | Re-evaluate the stability of the compound under the current purification and storage conditions. Ensure solvents are peroxide-free and consider storing the compound under an inert atmosphere. |
Issue 3: Difficulty with Crystallization
| Possible Cause | Troubleshooting Step |
| Compound is an oil at room temperature. | Try crystallization at lower temperatures. If it remains an oil, it may be due to residual solvent or impurities. Re-purify via chromatography.[5] |
| Supersaturation is not achieved. | Slowly evaporate the solvent from a dilute solution. Alternatively, use a solvent/anti-solvent system, where the compound is dissolved in a good solvent and a poor solvent is slowly added until turbidity is observed.[5] |
| Slow nucleation. | Introduce a seed crystal to induce crystallization. If no seed crystal is available, try scratching the inside of the flask with a glass rod at the solvent-air interface.[5] |
Data Presentation
Table 1: Example TLC Data for Purification of this compound
| Compound/Mixture | Rf Value (30% Ethyl Acetate in Hexanes) |
| Starting Material 1 (e.g., 2-Bromopyridine) | 0.85 |
| Starting Material 2 (e.g., 2-Furylboronic acid) | 0.10 (baseline) |
| Crude Reaction Mixture | Multiple spots (0.10, 0.45, 0.60, 0.85) |
| This compound | 0.45 |
| Major Byproduct | 0.60 |
Table 2: Example Purification Scheme and Yields
| Purification Step | Mass of Material (g) | Purity by HPLC (%) | Yield (%) |
| Crude Product | 5.0 | 65 | 100 |
| After Column Chromatography | 3.0 | 95 | 60 |
| After Recrystallization | 2.5 | >99 | 50 |
Experimental Protocols
Protocol 1: Column Chromatography Purification
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% ethyl acetate in hexanes).
-
Column Packing: Pour the slurry into a glass column and allow the silica to pack under gravity, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Once dry, carefully add the solid sample to the top of the packed column.
-
Elution: Begin eluting with the low-polarity solvent system, gradually increasing the polarity (e.g., from 10% to 50% ethyl acetate in hexanes) to elute compounds of increasing polarity.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Recrystallization
-
Solvent Selection: Choose a solvent or solvent system in which this compound is soluble at elevated temperatures but sparingly soluble at room temperature or below. A common choice for similar compounds is ethyl acetate/hexanes or isopropanol.
-
Dissolution: In a flask, dissolve the impure solid in the minimum amount of the hot solvent to form a saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can promote more complete crystallization.
-
Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the crystals under a vacuum to remove any residual solvent.
Visualizations
Caption: General purification workflow for this compound.
Caption: Decision tree for troubleshooting persistent impurities.
References
"improving the reaction conditions for nicotinonitrile synthesis"
Welcome to the technical support center for nicotinonitrile synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of nicotinonitrile.
Q1: My nicotinonitrile yield from the ammoxidation of 3-methylpyridine is lower than expected. What are the potential causes and solutions?
A: Low yields in the vapor-phase ammoxidation of 3-methylpyridine can stem from several factors. A primary cause is catalyst deactivation, which can occur through sintering at excessive temperatures ("hot spots") or poisoning by impurities in the feed.[1][2] Another reason could be non-optimal reaction conditions, such as an incorrect molar ratio of reactants or an inappropriate reaction temperature.[3]
-
Troubleshooting Steps:
-
Catalyst Deactivation:
-
Check for "Hot Spots": Localized high temperatures in the catalyst bed can cause sintering and reduce catalytic activity.[1] Ensure uniform heat distribution in your reactor.
-
Catalyst Regeneration: If the catalyst has been used multiple times, its activity may have decreased. Regeneration by passing air over the catalyst at an elevated temperature (e.g., 200-550°C) can restore activity.[1]
-
Feed Purity: Ensure your 3-methylpyridine, ammonia, and air feeds are free from impurities that could poison the catalyst.
-
-
Reaction Conditions:
-
Molar Ratios: Verify the molar ratio of 3-methylpyridine to ammonia and oxygen. A common ratio to start with is approximately 1:1.5-1.8:2.5-3.0 (3-methylpyridine:ammonia:oxygen).[3]
-
Temperature: The optimal temperature is typically in the range of 365-380°C.[3][4] Temperatures that are too high can lead to over-oxidation and the formation of byproducts like CO2, while temperatures that are too low will result in low conversion.
-
-
Product Loss During Workup: Ensure that your product recovery and purification process is efficient to minimize loss.
-
Q2: I am observing significant byproduct formation in the ammoxidation of 3-methylpyridine. How can I improve the selectivity towards nicotinonitrile?
A: Byproduct formation, such as pyridine and carbon dioxide, is a common issue.[1] Selectivity is highly dependent on the catalyst composition and reaction conditions.
-
Improving Selectivity:
-
Catalyst Choice: The choice of catalyst and its support is crucial. Vanadium and molybdenum oxides are common active components.[5] For instance, a V2O5/TiO2/SiO2/Mo2O3 catalyst has been reported to give high yields.[3] The composition of the catalyst directly influences the reaction pathway.
-
Temperature Control: As mentioned, excessive temperatures can lead to complete oxidation to CO2. Maintaining the reaction temperature within the optimal range is critical for maximizing selectivity.
-
Contact Time: The residence time of the reactants over the catalyst can be optimized. A very long residence time might lead to over-oxidation, while a very short one could result in incomplete conversion. For some catalyst systems, a short residence time of around 2.5 seconds has been shown to be effective.[4]
-
Q3: The dehydration of nicotinamide with phosphorus pentoxide (P2O5) is giving me a dark, tarry residue and a low yield of nicotinonitrile. What is going wrong?
A: This is a common problem often caused by localized overheating when using a strong dehydrating agent like P2O5. The reaction is highly exothermic.
-
Troubleshooting Steps:
-
Mixing of Reagents: Ensure the powdered nicotinamide and P2O5 are thoroughly mixed before heating.[6] This helps in distributing the heat of reaction more evenly.
-
Heating Method: Avoid strong, localized heating. Heating the mixture with a free flame requires constant movement to distribute the heat and melt the material as rapidly and uniformly as possible.[6]
-
Vigorous Reaction: Once the reaction starts, it can be vigorous. Control the heating to prevent the mixture from foaming up and reaching the top of the flask.[6]
-
Reduced Pressure: Performing the reaction under reduced pressure (15-20 mm) helps in the distillation of the product as it is formed, minimizing its contact time with the hot, reactive mixture and thus reducing decomposition.[6]
-
Q4: I am having difficulty isolating pure nicotinonitrile after the dehydration of nicotinamide with P2O5. What is the best way to purify the product?
A: The crude product from this reaction will be mixed with some byproducts and potentially some starting material. The workup and purification are critical for obtaining pure nicotinonitrile.
-
Purification Protocol:
-
Initial Separation: The nicotinonitrile is distilled from the reaction mixture during the reaction.[6]
-
Extraction: After the reaction is complete and the apparatus has cooled, rinse the condenser and receiver with a suitable solvent like ether or acetone to dissolve the product.[6] Note that a small amount of water-soluble material may also be present.[6]
-
Solvent Removal: If ether is used, it can be distilled off on a steam bath.[6] If acetone is used, it should be removed by distillation under reduced pressure.[6]
-
Final Distillation: The crude nicotinonitrile should then be distilled at atmospheric pressure using an air condenser to obtain the pure product.[6]
-
Data Presentation
The following tables summarize quantitative data for different nicotinonitrile synthesis methods.
Table 1: Ammoxidation of 3-Methylpyridine to Nicotinonitrile
| Catalyst System | Temperature (°C) | 3-Methylpyridine Conversion (%) | Nicotinonitrile Yield (%) | Reference |
| Molybdenum catalyst on silica gel | 380 | 99 | 95 | [4] |
| V₂O₅ | Not specified | 89.3 | 83.5 | [4] |
| V₂O₅/TiO₂/SiO₂/Mo₂O₃ | 365-370 | >90 (molar yield) | >90 | [3] |
| Supported Vanadia | Not specified | 100 | 79.3 (ultimate yield) | [1] |
Table 2: Dehydration of Nicotinamide to Nicotinonitrile
| Dehydrating Agent | Reactant Ratio (Nicotinamide:Dehydrating Agent) | Temperature | Yield (%) | Reference |
| Phosphorus Pentoxide (P₂O₅) | 0.82 mol : 0.70 mol | Vigorous heating with a free flame | 83-84 | [6] |
Experimental Protocols
Protocol 1: Synthesis of Nicotinonitrile by Dehydration of Nicotinamide using Phosphorus Pentoxide.[6]
-
Apparatus Setup: In a dry 1-liter round-bottomed flask, place 100 g (0.82 mole) of powdered nicotinamide and 100 g (0.70 mole) of phosphorus pentoxide.
-
Mixing: Stopper the flask and shake vigorously to ensure the two powders are thoroughly mixed.
-
Distillation Setup: Connect the flask via a 10-mm inner diameter tube to an 80-cm air condenser set up for distillation. Use a 125-ml Claisen flask immersed in an ice-salt bath as the receiver. To prevent clogging, ensure the end of the condenser is not constricted.
-
Reaction: Reduce the pressure to 15–20 mm and heat the mixture with a large, free flame (e.g., from a Fisher or Meker burner). Move the flame continuously to melt the mixture as rapidly as possible.
-
Distillation: Heat the mixture vigorously until no more product distills over, or until the foam reaches the top of the flask (this should take 15–20 minutes).
-
Workup:
-
Allow the apparatus to cool completely.
-
Rinse the product from the condenser and connecting tube with ether (or acetone) and add this to the distillate in the receiver.
-
If ether was used, distill it off on a steam bath. If acetone was used, remove it by distillation under reduced pressure.
-
The remaining crude product is then distilled at atmospheric pressure using an air condenser. The pure nicotinonitrile should distill at 205–208°C. The expected yield is 71–72 g (83–84%).
-
-
Cleaning: The residue in the reaction flask can be removed by carefully adding water, letting it stand overnight, and then washing it out with water.
Protocol 2: General Procedure for Vapor-Phase Ammoxidation of 3-Methylpyridine
Note: This is a generalized procedure as specific industrial setups can vary significantly.
-
Catalyst Bed Preparation: A fixed-bed or fluidized-bed reactor is packed with a suitable ammoxidation catalyst (e.g., a supported vanadium-molybdenum oxide catalyst).
-
Reactant Feed: A gaseous mixture of 3-methylpyridine, ammonia, and air is continuously fed into the reactor. The molar ratio should be optimized for the specific catalyst but is often in the range of 1:1.5:8 (3-methylpyridine:ammonia:air).
-
Reaction Conditions: The reactor is heated to the optimal reaction temperature, typically between 350°C and 400°C.
-
Product Collection: The gaseous effluent from the reactor, containing nicotinonitrile, unreacted starting materials, and byproducts, is passed through a condenser to liquefy the products.
-
Purification: The collected liquid is then subjected to a separation and purification process, such as fractional distillation, to isolate the pure nicotinonitrile. Unreacted 3-methylpyridine can be recovered and recycled back into the feed stream.[1]
Visualizations
Below are diagrams illustrating key workflows and logical relationships in nicotinonitrile synthesis.
Caption: Experimental workflows for nicotinonitrile synthesis.
Caption: Troubleshooting low yield in nicotinonitrile synthesis.
References
- 1. US4051140A - Preparation of pyridines and nicotinonitrile from piperidines - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. CN104961678A - Production process of 3-cyanopyridine - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. Nicotinonitrile - Wikipedia [en.wikipedia.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
"identification of side products in 6-(2-Furyl)nicotinonitrile synthesis"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-(2-Furyl)nicotinonitrile. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Troubleshooting Guide
Issue: Low or No Yield of this compound
Q1: My reaction yield is significantly lower than expected, or I am not observing any product formation. What are the potential causes and how can I troubleshoot this?
A1: Low or no yield in the synthesis of this compound, particularly through multicomponent reactions, can stem from several factors. Inefficient reaction conditions are a common culprit.[1] It is crucial to ensure all reagents are pure and the solvent is anhydrous, as moisture can interfere with the reaction.
Troubleshooting Steps:
-
Reagent Quality: Verify the purity of your starting materials, especially furan-2-carbaldehyde, which can degrade over time. Use freshly distilled or commercially available high-purity reagents.
-
Reaction Conditions: The choice of catalyst and solvent can dramatically impact reaction outcomes.[1][2] If using a base catalyst, ensure its concentration is optimal. Both temperature and reaction time are critical parameters that may require optimization.[1] Consider a stepwise addition of reagents, which can sometimes prevent the formation of side products and favor the desired reaction pathway.[1]
-
Alternative Energy Sources: Microwave or ultrasonic irradiation has been shown to improve yields and reduce reaction times for similar pyridine syntheses.[3]
Issue: Identification of Unknown Side Products
Q2: My reaction mixture shows multiple spots on TLC analysis, and I am struggling to identify the side products. What are the likely impurities?
A2: The formation of side products is a common challenge in multicomponent reactions for pyridine synthesis due to competing reaction pathways.[1][4] Based on the typical reactants for this compound synthesis (e.g., furan-2-carbaldehyde, an active methylene nitrile like malononitrile, and an ammonia source), several side products can be anticipated.
Potential Side Products:
-
Self-Condensation Products: Furan-2-carbaldehyde can undergo self-condensation, especially under basic conditions.[5] Similarly, active methylene nitriles can self-condense.
-
Michael Adducts: Incomplete reaction may lead to the isolation of stable Michael adducts, which are intermediates in the pyridine ring formation.
-
Polymerization Products: Furan derivatives are susceptible to polymerization in the presence of acids.[6]
-
Isomeric Pyridine Derivatives: Depending on the reaction mechanism, the formation of isomeric nicotinonitrile products is possible.
To identify these impurities, it is recommended to isolate them using column chromatography and characterize them using spectroscopic methods such as NMR and Mass Spectrometry.
Frequently Asked Questions (FAQs)
Q3: What is a reliable synthetic method for preparing this compound?
A3: A common and efficient method for the synthesis of substituted nicotinonitriles is a one-pot, four-component reaction.[7] For this compound, this would typically involve the reaction of furan-2-carbaldehyde, an active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate), a compound with an active methyl group (e.g., acetone or acetophenone), and ammonium acetate as the nitrogen source.
Q4: How can I purify the crude this compound product?
A4: Purification of the crude product is typically achieved through recrystallization or column chromatography.[1][8] The choice of solvent for recrystallization will depend on the solubility of the product and impurities. For column chromatography, a silica gel stationary phase with a gradient of non-polar to polar solvents (e.g., hexanes/ethyl acetate) is commonly used.[8]
Q5: Are there any specific safety precautions I should take during the synthesis?
A5: Standard laboratory safety procedures should be followed. Many of the reagents, such as organic solvents and nitriles, are toxic and flammable. The reaction should be carried out in a well-ventilated fume hood. Safety data sheets (SDS) for all chemicals should be consulted before starting any experiment.
Data Presentation
Table 1: Hypothetical Yields of this compound under Various Reaction Conditions.
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Piperidine | Ethanol | Reflux | 12 | 65 |
| 2 | Ammonium Acetate | Acetic Acid | 120 | 8 | 75 |
| 3 | p-TSA | Toluene | Reflux | 10 | 70 |
| 4 | None | Neat (Microwave) | 140 | 0.25 | 85 |
This table presents hypothetical data for illustrative purposes based on typical conditions for similar reactions.
Experimental Protocols
Representative Protocol for the Multicomponent Synthesis of a 2-Amino-4-aryl-nicotinonitrile Derivative
This protocol is adapted from a general method for the synthesis of 2-amino-4,6-disubstituted-pyridine-3,5-dicarbonitriles and can be modified for the synthesis of this compound.[9]
Materials:
-
Aromatic aldehyde (e.g., furan-2-carbaldehyde) (1 mmol)
-
Malononitrile (1 mmol)
-
Ketone with an active methyl group (e.g., acetone) (1 mmol)
-
Ammonium acetate (2 mmol)
-
Ethanol (10 mL)
Procedure:
-
A mixture of the aromatic aldehyde (1 mmol), malononitrile (1 mmol), the ketone (1 mmol), and ammonium acetate (2 mmol) in ethanol (10 mL) is placed in a round-bottom flask.
-
The reaction mixture is refluxed for the appropriate time (monitored by TLC).
-
After completion, the reaction mixture is cooled to room temperature.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or DMF).
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Self-condensation - Wikipedia [en.wikipedia.org]
- 6. scribd.com [scribd.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
"overcoming solubility issues of 6-(2-Furyl)nicotinonitrile in assays"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address solubility challenges encountered when working with 6-(2-Furyl)nicotinonitrile in various assays. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the known physicochemical properties of this compound?
A1: Direct experimental data on the solubility of this compound is limited in publicly available literature. However, based on its chemical structure, we can infer some properties. Its molecular formula is C₁₀H₆N₂O, with a molecular weight of approximately 170.17 g/mol . The predicted XlogP value is 1.3, suggesting it has moderate lipophilicity and is likely to be poorly soluble in aqueous solutions.[1]
Q2: I am observing precipitation of this compound in my aqueous assay buffer. What is the likely cause?
A2: Precipitation in aqueous buffers is a common issue for compounds with low water solubility. This is likely due to the hydrophobic nature of the furan and pyridine rings in the structure of this compound. When a concentrated stock solution (likely in an organic solvent like DMSO) is diluted into an aqueous buffer, the compound may crash out of solution as its concentration exceeds its solubility limit in the final assay medium.
Q3: Can I use DMSO to dissolve this compound? What are the potential issues?
A3: Dimethyl sulfoxide (DMSO) is a powerful and widely used solvent for a broad range of organic compounds and is a good starting point for dissolving this compound.[2][3] However, there are potential issues to consider:
-
Final DMSO Concentration: High concentrations of DMSO in the final assay can be toxic to cells or inhibit enzyme activity. It is crucial to determine the tolerance of your specific assay system to DMSO.
-
Compound Precipitation upon Dilution: Even if the compound dissolves in 100% DMSO, it may still precipitate when diluted into your aqueous assay buffer.
-
Hygroscopicity: DMSO is hygroscopic and can absorb water from the atmosphere, which can affect the concentration of your stock solution over time.
Q4: Are there alternative organic solvents I can try if DMSO is not suitable for my assay?
A4: Yes, other water-miscible organic solvents can be used as co-solvents. The choice of solvent will depend on the specific requirements of your assay. Some common alternatives include:
-
Ethanol
-
Methanol
-
Propylene glycol
-
N,N-Dimethylformamide (DMF)
-
N-Methyl-2-pyrrolidone (NMP)
It is essential to test the compatibility of these solvents with your assay system.
Troubleshooting Guide: Overcoming Solubility Issues
This guide provides a systematic approach to addressing the poor solubility of this compound in your experiments.
Initial Solubility Assessment
Before attempting to run your assay, it is crucial to determine the approximate solubility of this compound in your assay buffer.
Experimental Protocol: Kinetic Solubility Assessment
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Serially dilute the stock solution in DMSO to create a range of concentrations.
-
Add a small, fixed volume of each DMSO dilution to your aqueous assay buffer (e.g., 2 µL into 98 µL of buffer) to achieve the desired final compound concentrations.
-
Incubate the solutions at the assay temperature for a set period (e.g., 1-2 hours).
-
Visually inspect for precipitation. You can also use a nephelometer or a plate reader to measure light scattering to quantify precipitation.
-
The highest concentration that remains clear is your approximate kinetic solubility.
Solubility Enhancement Strategies
If the solubility of this compound in your assay buffer is too low, consider the following strategies. A summary of these approaches is provided in the table below.
| Strategy | Description | Advantages | Disadvantages |
| Co-solvents | Using water-miscible organic solvents like DMSO or ethanol to increase the solubility of the compound in the aqueous buffer. | Simple to implement. | Can affect assay performance (e.g., enzyme inhibition, cell toxicity). |
| pH Modification | Adjusting the pH of the assay buffer to ionize the compound, which can increase its aqueous solubility. | Can be very effective if the compound has ionizable groups. | May alter the activity of the target or the stability of the compound. |
| Surfactants | Using non-ionic surfactants (e.g., Tween® 80, Triton™ X-100) above their critical micelle concentration (CMC) to form micelles that encapsulate the compound.[4] | Can significantly increase apparent solubility. | Surfactants can interfere with some assays or be toxic to cells. |
| Cyclodextrins | Employing cyclodextrins (e.g., β-cyclodextrin, HP-β-CD) to form inclusion complexes with the compound, where the hydrophobic compound is encapsulated within the cyclodextrin's hydrophobic cavity. | Generally have low toxicity and are well-tolerated in many assays. | Complex formation is a 1:1 or 1:2 interaction, so a molar excess of cyclodextrin is often needed. |
| Lipid-Based Formulations | Incorporating the compound into lipid-based delivery systems like self-emulsifying drug delivery systems (SEDDS).[5] | Can significantly enhance solubility and bioavailability for in vivo studies. | More complex to formulate and may not be suitable for all in vitro assays. |
Experimental Protocols for Solubility Enhancement
Protocol 1: Co-solvent Optimization
-
Determine the maximum tolerable co-solvent concentration for your assay by running a control experiment with varying concentrations of the co-solvent (e.g., DMSO, ethanol) and measuring its effect on the assay readout.
-
Prepare a high-concentration stock solution of this compound in the chosen co-solvent.
-
When preparing your assay , add the compound stock solution to the buffer to achieve a final co-solvent concentration that is at or below the maximum tolerated level.
-
Always add the compound stock solution to the buffer while vortexing to ensure rapid mixing and minimize local high concentrations that can lead to precipitation.
Protocol 2: Using Surfactants
-
Select a non-ionic surfactant such as Tween® 80 or Triton™ X-100.
-
Determine the critical micelle concentration (CMC) of the surfactant in your assay buffer from the literature or experimentally.
-
Prepare your assay buffer containing the surfactant at a concentration several-fold higher than its CMC.
-
Add the this compound stock solution (in a minimal amount of organic solvent) to the surfactant-containing buffer.
-
Equilibrate the solution to allow for micelle formation and compound encapsulation.
Protocol 3: Using Cyclodextrins
-
Choose a suitable cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its higher aqueous solubility and lower toxicity compared to β-cyclodextrin.
-
Prepare a stock solution of the cyclodextrin in your assay buffer (e.g., 10-50 mM).
-
Add the this compound stock solution to the cyclodextrin-containing buffer.
-
Incubate the mixture , with agitation, to facilitate the formation of the inclusion complex. The time required can range from minutes to hours.
-
Test a range of cyclodextrin concentrations to find the optimal concentration that enhances solubility without interfering with the assay.
Visualizing Workflows and Concepts
Caption: A workflow for addressing solubility issues of this compound.
Caption: Strategies for enhancing the solubility of this compound.
References
- 1. PubChemLite - this compound (C10H6N2O) [pubchemlite.lcsb.uni.lu]
- 2. ptacts.uspto.gov [ptacts.uspto.gov]
- 3. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 6-(2-Furyl)nicotinonitrile
This technical support center is designed for researchers, scientists, and drug development professionals involved in the synthesis of 6-(2-Furyl)nicotinonitrile. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and scalable method for the synthesis of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of a 6-halonicotinonitrile (such as 6-chloronicotinonitrile or 6-bromonicotinonitrile) with 2-furylboronic acid or its corresponding boronate esters.[1][2]
Q2: Which starting material is preferred: 6-chloronicotinonitrile or 6-bromonicotinonitrile?
A2: While 6-chloronicotinonitrile is often more cost-effective for large-scale synthesis, 6-bromonicotinonitrile is generally more reactive in Suzuki-Miyaura coupling reactions. The higher reactivity of the C-Br bond compared to the C-Cl bond often leads to milder reaction conditions and potentially higher yields. However, with the use of highly active palladium catalysts and specialized ligands, excellent results can also be achieved with the chloro-analogue.
Q3: What are the key parameters to control during the scale-up of the Suzuki-Miyaura coupling reaction?
A3: Critical parameters for a successful scale-up include:
-
Catalyst selection and loading: The choice of palladium precursor and ligand is crucial. Lowering the catalyst loading is often a goal in scale-up, but this requires a highly active and stable catalytic system.
-
Base selection and stoichiometry: The base is essential for the activation of the boronic acid. The choice of base can influence reaction rate and side product formation.
-
Solvent selection and purity: The solvent system must be able to dissolve the reactants and facilitate the reaction. Water content and the presence of dissolved oxygen can significantly impact the reaction.
-
Temperature control: Exothermic events can occur, and maintaining a consistent temperature is vital for reproducibility and safety.
-
Mixing efficiency: Inadequate mixing can lead to localized "hot spots" and incomplete reactions.
Q4: What are the common impurities or side products in this synthesis?
A4: Common side products in the Suzuki-Miyaura coupling for this synthesis include:
-
Homocoupling products: Formation of 2,2'-bifuran from the self-coupling of 2-furylboronic acid.
-
Protodeboronation: The replacement of the boronic acid group on the furan ring with a hydrogen atom, leading to the formation of furan.[3]
-
Hydrolysis of the nitrile group: Under certain basic or acidic conditions during workup, the nitrile group can be hydrolyzed to an amide or carboxylic acid.
-
Residual palladium: The final product may be contaminated with palladium, which needs to be removed, especially for pharmaceutical applications.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | - Ensure the palladium catalyst is from a reliable source and has been stored correctly under an inert atmosphere.[3] - Consider using a pre-catalyst that is more air- and moisture-stable. - For challenging couplings, use highly active ligands such as Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[4] |
| Poor Quality of Reagents | - Verify the purity of the 6-halonicotinonitrile and 2-furylboronic acid. Impurities can poison the catalyst. - 2-Furylboronic acid can be prone to decomposition; consider using a more stable boronate ester (e.g., pinacol ester).[4] |
| Suboptimal Reaction Conditions | - Base: The choice of base is critical. Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. K₃PO₄ is often effective in challenging couplings.[4][5] - Solvent: Ensure the solvent is anhydrous and thoroughly degassed to remove oxygen, which can deactivate the catalyst. Common solvent systems include toluene/water, dioxane/water, or THF/water.[2][5] - Temperature: The reaction may require heating. Optimize the temperature; typically between 80-110 °C.[2][4] |
| Incomplete Reaction | - Monitor the reaction progress using TLC, GC, or LC-MS. - If starting material remains, consider increasing the reaction time or temperature. - An increase in catalyst loading might be necessary, although this is less desirable for scale-up. |
Issue 2: Significant Formation of Side Products
| Side Product | Troubleshooting Steps |
| Homocoupling of 2-Furylboronic Acid | - This is often caused by the presence of oxygen. Ensure the reaction is performed under a strict inert atmosphere (Nitrogen or Argon) and that all solvents are properly degassed.[4] - Using a Pd(0) source or an efficient pre-catalyst can minimize the presence of Pd(II) species that promote homocoupling.[4] |
| Protodeboronation of 2-Furylboronic Acid | - This side reaction can be base- or temperature-dependent. Consider using a milder base or lowering the reaction temperature. - Switching from a boronic acid to a more stable boronate ester (e.g., pinacol ester or trifluoroborate salt) can significantly reduce protodeboronation.[3][4] |
Quantitative Data Presentation
The following table summarizes the yields of a Suzuki-Miyaura coupling of 2-chloro-4,6-dimethoxypyrimidine with furan boronic acids using different palladium pre-catalysts. While not the exact target molecule, this data provides valuable insights into the performance of different catalytic systems with furan boronic acids.
| Catalyst | Base | Product Yield (%) with Benzo[b]furan-2-boronic acid | Product Yield (%) with 3-Furan boronic acid |
| Pd(OAc)₂/SPhos | K₃PO₄ | 95 | 88 |
| Pd(OAc)₂/XPhos | K₃PO₄ | 92 | 85 |
| [Pd(allyl)Cl]₂/SPhos | K₃PO₄ | 98 | 91 |
| [Pd(allyl)Cl]₂/XPhos | K₃PO₄ | 96 | 89 |
Data adapted from a study on Suzuki-Miyaura couplings of heterocyclic compounds.[6] Reaction conditions: [ArCl]=0.3 M, [Boronic Acid]=0.45 M, [Base]=0.6 M, in a MeOH/THF solvent system.
Experimental Protocols
Proposed Synthesis of this compound via Suzuki-Miyaura Coupling
This is a generalized procedure and may require optimization for specific scales and equipment.
Materials:
-
6-Bromonicotinonitrile
-
2-Furylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a more active pre-catalyst system like Pd₂(dba)₃ with a suitable ligand)[5]
-
Base (e.g., K₂CO₃ or K₃PO₄)[5]
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane/water or Toluene/water)[2][5]
Procedure:
-
To a dry reaction vessel equipped with a condenser and a magnetic stirrer, add 6-bromonicotinonitrile (1.0 eq.), 2-furylboronic acid (1.2-1.5 eq.), the palladium catalyst (0.02-0.05 eq.), and the base (2.0-3.0 eq.).[2]
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an inert atmosphere.[2]
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via a cannula or syringe.[2]
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.[2]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Technical Support Center: Synthesis of Substituted Nicotinonitriles
Welcome to the Technical Support Center for the synthesis of substituted nicotinonitriles. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during their synthetic experiments. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to help you navigate the complexities of nicotinonitrile synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific problems you may encounter during the synthesis of substituted nicotinonitriles, providing potential causes and recommended solutions.
Topic 1: Multicomponent Synthesis of 2-Aminonicotinonitriles
Question 1: My multicomponent reaction (e.g., using an aldehyde, malononitrile, an active methylene compound, and an ammonium source) is resulting in a low yield of the desired 2-aminonicotinonitrile. What are the common causes and how can I improve the yield?
Answer: Low yields in the multicomponent synthesis of 2-aminonicotinonitriles can arise from several factors. Here’s a breakdown of potential causes and solutions:
-
Inefficient Knoevenagel Condensation: The initial condensation between the aldehyde and the active methylene compound is a critical step.
-
Solution: Ensure your catalyst is active and used in the appropriate amount. A range of catalysts have been shown to be effective, and the optimal choice can depend on your specific substrates. Consider screening different catalysts to find the most efficient one for your reaction.[1][2] In some cases, the reaction may not proceed at all in the absence of a suitable catalyst.[1]
-
-
Side Reactions: Several side reactions can compete with the formation of your desired product. One common issue is the dimerization or self-condensation of the reactive intermediates.[3]
-
Solution: Optimizing the reaction temperature and catalyst can help minimize side product formation. Running the reaction at the lowest effective temperature can often favor the desired reaction pathway.
-
-
Poor Reactant Quality: The purity of your starting materials is crucial.
-
Solution: Ensure your aldehyde, malononitrile, and other reactants are of high purity. Impurities can interfere with the reaction and lead to the formation of byproducts.
-
-
Suboptimal Reaction Conditions: The choice of solvent and temperature can significantly impact the reaction outcome.
Question 2: I am observing multiple spots on my TLC plate after a multicomponent reaction to synthesize a 2-aminonicotinonitrile. What are the likely side products?
Answer: The formation of multiple products is a common challenge in multicomponent reactions. Here are some of the likely side products you might be observing:
-
Knoevenagel Adduct: The initial product of the condensation between the aldehyde and the active methylene compound may be present if the reaction has not gone to completion.
-
Michael Adducts: Unwanted Michael additions can occur between the various nucleophiles and electrophiles present in the reaction mixture, leading to a complex mixture of products.
-
Dimerization Products: The α,β-unsaturated nitrile intermediate formed during the reaction can dimerize, especially at higher temperatures.[3]
-
Over-oxidation or Decomposition Products: Depending on the reaction conditions and the stability of your starting materials and product, you may observe spots corresponding to decomposition or over-oxidation.
Troubleshooting Workflow for Low Yield in Multicomponent Synthesis
Caption: Troubleshooting workflow for low yields in multicomponent nicotinonitrile synthesis.
Topic 2: Synthesis of 2-Chloronicotinonitriles
Question 3: My reaction to synthesize a 2-chloronicotinonitrile using phosphorus oxychloride (POCl₃) is highly exothermic and difficult to control. How can I manage the reaction temperature?
Answer: The reaction of nicotinamide-1-oxides with phosphorus pentachloride and phosphorus oxychloride is known to be highly exothermic.[1] Uncontrolled exotherms can lead to a dangerous runaway reaction and the formation of dark-colored, impure products.[1] Here are some strategies to manage the heat:
-
Slow Reagent Addition: Add the phosphorus pentachloride and phosphorus oxychloride slowly to the nicotinamide-1-oxide.
-
Cooling Bath: Use an ice-water bath to control the initial temperature and to cool the reaction mixture if the refluxing becomes too vigorous.[1]
-
Gradual Heating: Raise the temperature of the reaction mixture slowly to the desired reflux temperature.[1]
-
Continuous Flow Chemistry: For larger scale reactions, consider using a continuous flow reactor, which offers superior heat transfer and temperature control compared to batch reactors.
Question 4: I am having difficulty removing the excess phosphorus oxychloride from my reaction mixture after synthesizing a 2-chloronicotinonitrile. What is the best workup procedure?
Answer: Removing residual phosphorus oxychloride is a common challenge. Here is a recommended workup procedure:
-
Distillation: After the reaction is complete, distill off the excess phosphorus oxychloride under reduced pressure.[1]
-
Quenching on Ice: Carefully and slowly pour the residual dark oil into a beaker containing crushed ice with vigorous stirring.[1] This will hydrolyze the remaining phosphorus oxychloride. This step is also exothermic and should be performed with caution in a well-ventilated fume hood.
-
Azeotropic Removal: To ensure complete removal of phosphorus oxychloride, the red, oily residue can be dissolved in benzene and the benzene and residual phosphorus oxychloride can be distilled under reduced pressure. This operation can be repeated with fresh benzene.[6]
-
Base Wash: Suspend the crude solid product in a dilute aqueous sodium hydroxide solution to neutralize any acidic impurities.[7]
-
Washing and Drying: Wash the filtered solid with water until the filtrate is neutral and then dry the product thoroughly under vacuum.
Topic 3: Purification of Substituted Nicotinonitriles
Question 5: I am struggling to purify my substituted nicotinonitrile by crystallization. What are some good solvent choices?
Answer: The choice of solvent for crystallization is highly dependent on the specific structure and polarity of your substituted nicotinonitrile. Here are some general guidelines and common solvent systems:
-
General Principle: A good recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
For 2-Aminonicotinonitriles: These compounds are often polar.
-
For 2-Chloronicotinonitriles: These compounds are generally less polar than their amino-substituted counterparts.
-
Single Solvents: Ligroin-acetone has been reported for the recrystallization of 2-chloronicotinonitrile.[7]
-
-
General Tips:
-
Pyridine-containing compounds can sometimes be challenging to crystallize.[8]
-
For compounds with acidic or basic functional groups, crystallization of the corresponding salt (e.g., hydrochloride salt for amines) can be a useful strategy.[8]
-
If you are having trouble inducing crystallization, try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of the pure compound.
-
Crystallization Solvent Selection Guide
Caption: A logical guide to selecting a suitable crystallization solvent system.
Quantitative Data Summary
The following tables summarize quantitative data on the synthesis of substituted nicotinonitriles under various conditions.
Table 1: Comparison of Catalysts for the Synthesis of 2-Amino-4,6-diaryl-nicotinonitriles
| Entry | Catalyst | Amount of Catalyst (mol%) | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 1 | Boric Acid | 100 | Solvent-free | 80 (Microwave) | 30-60 | 86-96 | [9] |
| 2 | Boric Acid | 0 | Solvent-free | 80 (Microwave) | 60 | 0 | [1] |
| 3 | CoFe₂O₄@SiO₂-SO₃H | - | Solvent-free | 80 (Microwave) | - | High | [2] |
| 4 | Zn(II) or Cd(II) MOFs | 2.0 | Neat | - | - | High | [10] |
| 5 | Na₂CaP₂O₇ | 20 | Various | 80 | 30 | 94 | [11] |
Table 2: Synthesis of 2-Chloronicotinonitrile - Reaction Conditions and Yield
| Starting Material | Chlorinating Agent | Other Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Nicotinamide-1-oxide | POCl₃ | PCl₅ | POCl₃ | 115-120 | 1.5 | 35-39 | [1] |
| Nicotinonitrile Oxynitride | POCl₃ | Triethylamine | - | 80-100 | - | 96 | [12] |
Detailed Experimental Protocols
This section provides detailed methodologies for the synthesis of key substituted nicotinonitriles.
Protocol 1: One-Pot Synthesis of 2-Amino-4,6-diaryl-nicotinonitrile
This protocol is a general procedure based on multicomponent reactions.
Materials:
-
Aromatic aldehyde (1 mmol)
-
Substituted acetophenone (1 mmol)
-
Malononitrile (1.1 mmol)
-
Ammonium acetate (1.5 mmol)
-
Catalyst (e.g., Boric acid, 1 mmol)
-
Ethanol (optional, as solvent)
Procedure:
-
In a round-bottom flask, combine the aromatic aldehyde, substituted acetophenone, malononitrile, ammonium acetate, and catalyst.
-
If performing the reaction under solvent-free conditions, proceed to the next step. If using a solvent, add ethanol (10 mL).
-
Heat the reaction mixture with stirring. If using conventional heating, reflux the mixture for the specified time (typically 30-60 minutes). If using microwave irradiation, heat the mixture at the specified temperature (e.g., 80 °C) for the designated time.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, collect it by filtration. If not, add cold water to induce precipitation.
-
Wash the crude product with cold ethanol and then water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethyl acetate/hexane mixture) to obtain the pure 2-amino-4,6-diaryl-nicotinonitrile.
Protocol 2: Synthesis of 2-Chloronicotinonitrile
This protocol is adapted from a procedure for the synthesis of 2-chloronicotinonitrile from nicotinamide-1-oxide.[1]
Materials:
-
Nicotinamide-1-oxide (0.62 mol)
-
Phosphorus pentachloride (PCl₅) (0.86 mol)
-
Phosphorus oxychloride (POCl₃) (243 mL)
-
Crushed ice
-
5% Sodium hydroxide solution
-
Anhydrous ether
Procedure:
-
Reaction Setup: In a 1-L round-bottom flask, thoroughly mix nicotinamide-1-oxide and phosphorus pentachloride. Slowly add phosphorus oxychloride with shaking. Attach a reflux condenser with a drying tube. Caution: This should be performed in a well-ventilated fume hood.
-
Reaction: Place the flask in an oil bath preheated to 60-70 °C. Slowly raise the temperature to 100 °C over 20-25 minutes. A vigorous exothermic reaction will occur between 100-105 °C. Remove the flask from the oil bath and control the reflux with an ice-water bath. Once the vigorous reaction subsides, return the flask to the oil bath and continue heating under reflux at 115-120 °C for 1.5 hours.
-
Workup - POCl₃ Removal: Cool the reaction mixture and distill off the excess phosphorus oxychloride under reduced pressure.
-
Workup - Quenching: Pour the residual dark-brown oil with stirring into a beaker containing 280-300 g of crushed ice. Bring the volume of the ice-water mixture to 600 mL and let it stand at 5 °C overnight.
-
Workup - Filtration and Washing: Filter the crude light-brown product by suction and wash it with water.
-
Workup - Base Wash: Suspend the solid in 300 mL of 5% sodium hydroxide solution at 15 °C and stir for 30 minutes. Filter, wash with water until the filtrate is neutral, and repeat the base wash, stirring for 0.75-1.0 hour.
-
Drying: Press the solid as dry as possible and then dry it under reduced pressure over phosphorus pentoxide for 12-16 hours.
-
Purification: The solid can be further purified by Soxhlet extraction with anhydrous ether or by recrystallization from a suitable solvent like ligroin-acetone.[7]
Biological Signaling Pathways
Certain substituted nicotinonitriles have shown promising biological activity, including the inhibition of protein kinases. Understanding the signaling pathways involved can provide context for their therapeutic potential.
PIM-1 Kinase Inhibition Pathway
Several nicotinonitrile derivatives have been identified as potent inhibitors of PIM-1 kinase, a serine/threonine kinase implicated in cell survival and proliferation in various cancers.[6][13][14][15] Inhibition of PIM-1 can lead to apoptosis (programmed cell death).
Caption: Simplified PIM-1 kinase signaling pathway leading to apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. researchgate.net [researchgate.net]
- 10. Multi-component synthesis of 2-amino-6-(alkyllthio)pyridine-3,5-dicarbonitriles using Zn(II) and Cd(II) metal-organic frameworks (MOFs) under solvent-free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. CN104829525A - Method for producing 2-chloro-3-cyanopyridine through continuous reaction - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. Nicotinonitrile-derived apoptotic inducers: Design, synthesis, X-ray crystal structure and Pim kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
"stability issues of 6-(2-Furyl)nicotinonitrile in solution"
This technical support center provides guidance for researchers, scientists, and drug development professionals who may be encountering stability issues with 6-(2-Furyl)nicotinonitrile in solution. The following information is designed to help troubleshoot common problems and answer frequently asked questions.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound.
| Observed Issue | Potential Cause | Suggested Action |
| Loss of compound purity over time in acidic solution (pH < 5). | The furan ring is known to be susceptible to acid-catalyzed ring opening, leading to the formation of dicarbonyl compounds.[1][2] The nitrile group may also undergo slow hydrolysis to the corresponding amide or carboxylic acid.[3][4] | Maintain the pH of the solution between 5 and 10 if experimentally feasible.[1] Reduce the exposure time to acidic conditions and perform experiments at the lowest practical temperature to slow the rate of degradation.[1] |
| Degradation of the compound in basic solution (pH > 9). | The nitrile group can be hydrolyzed to a carboxylate salt under basic conditions, especially with heating.[3][5] | If possible, avoid prolonged exposure to strongly basic conditions. If a basic pH is required, consider using milder bases or conducting the experiment at a lower temperature. |
| Formation of unexpected impurities during storage or under oxidative stress. | The furan ring can be susceptible to oxidation. The pyridine ring is generally stable, but substituents can be involved in oxidative degradation. | Store solutions protected from light and air. Consider degassing solvents and blanketing the solution with an inert gas like nitrogen or argon. Avoid the use of oxidizing agents unless required by the experimental protocol. |
| Inconsistent analytical results (e.g., varying peak areas in HPLC). | This could be due to ongoing degradation of the compound in the analytical sample vial, especially if the mobile phase or diluent is acidic or basic. | Ensure the sample diluent is neutral and compatible with the compound's stability. Analyze samples promptly after preparation. If necessary, cool the autosampler to reduce the rate of degradation in the vials. |
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for this compound in solution?
A1: Based on the chemical structure, the two most probable degradation pathways involve the furan ring and the nitrile group.
-
Acid-Catalyzed Furan Ring Opening: In acidic aqueous solutions, the furan ring can undergo protonation followed by nucleophilic attack by water, leading to ring opening and the formation of a dicarbonyl compound.[1][2]
-
Nitrile Hydrolysis: Under either acidic or basic conditions, the nitrile group (-CN) can be hydrolyzed.[6][7] This typically proceeds first to an amide (-CONH₂) and then, with more vigorous conditions (e.g., heating), to a carboxylic acid (-COOH) under acidic conditions or a carboxylate salt (-COO⁻) under basic conditions.[3][4][5]
Q2: How can I monitor the stability of this compound in my experiments?
A2: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is recommended. The method should be capable of separating the intact this compound from its potential degradation products. Forced degradation studies can be used to generate these degradation products and validate the analytical method.
Q3: What are the typical conditions for a forced degradation study of this compound?
A3: Forced degradation studies are conducted to understand the degradation pathways and to develop stability-indicating analytical methods.[8] According to ICH guidelines, typical stress conditions include:
-
Acid Hydrolysis: e.g., 0.1 M HCl at elevated temperature.[8][9]
-
Base Hydrolysis: e.g., 0.1 M NaOH at elevated temperature.[8][9]
-
Thermal Stress: Heating the solid compound or a solution (e.g., at 60-80°C).[8][9][10]
-
Photostability: Exposing the compound to light of specified intensity and duration.[8][9][10]
The goal is to achieve a modest level of degradation, typically in the range of 5-20%.[8][10]
Q4: Are there any recommended storage conditions for solutions of this compound?
A4: To maximize stability, solutions should be stored at low temperatures (e.g., 2-8°C or -20°C), protected from light, and in tightly sealed containers. If the compound is found to be sensitive to oxidation, storing under an inert atmosphere is advisable. For aqueous solutions, using a neutral pH buffer (pH 6-8) may improve stability.
Hypothetical Degradation Data
The following table presents illustrative data from a hypothetical forced degradation study on this compound. This data is for example purposes only and is intended to show how results from such a study might be presented.
| Stress Condition | Duration | Temperature | % Degradation of this compound | Major Degradation Products (% Peak Area) |
| 0.1 M HCl | 24 hours | 60°C | 15.2% | D1 (8.5%), D2 (4.1%) |
| 0.1 M NaOH | 24 hours | 60°C | 18.9% | D3 (12.3%), D4 (5.2%) |
| 3% H₂O₂ | 48 hours | Room Temp | 9.8% | D5 (6.7%) |
| Heat (in water) | 7 days | 80°C | 5.5% | D1 (2.1%), D3 (1.8%) |
| Photostability | 1.2 million lux hours | Room Temp | 2.1% | Minor unspecified peaks |
D1, D2, D3, D4, and D5 represent different degradation products observed by HPLC.
Experimental Protocols
Protocol: Forced Degradation Study of this compound
1. Objective: To investigate the degradation profile of this compound under various stress conditions as recommended by ICH guidelines.[9]
2. Materials:
-
This compound
-
HPLC grade acetonitrile and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Class A volumetric flasks and pipettes
-
HPLC system with UV detector
3. Stock Solution Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
4. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl to obtain a final concentration of 0.5 mg/mL in 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH to obtain a final concentration of 0.5 mg/mL in 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂ to obtain a final concentration of 0.5 mg/mL in 3% H₂O₂. Keep at room temperature, protected from light.
-
Thermal Degradation: Dilute 1 mL of stock solution with 1 mL of water. Incubate at 80°C.
-
Control Sample: Dilute 1 mL of stock solution with 1 mL of water. Keep at 4°C, protected from light.
5. Sampling and Analysis:
-
Withdraw aliquots from each stress condition at predetermined time points (e.g., 2, 8, 24, 48 hours).
-
Neutralize the acid and base samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for HPLC analysis (e.g., 50 µg/mL).
-
Analyze by a validated stability-indicating HPLC method. Monitor the decrease in the peak area of the parent compound and the formation of new peaks corresponding to degradation products.
Visualizations
Predicted Degradation Pathways
Caption: Plausible degradation pathways under acidic and basic conditions.
Experimental Workflow for Stability Testing
Caption: General workflow for conducting a forced degradation study.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. ijcrt.org [ijcrt.org]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Validation & Comparative
A Comparative Analysis of 6-(2-Furyl)nicotinonitrile and Other Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the hypothetical kinase inhibitor 6-(2-Furyl)nicotinonitrile against established kinase inhibitors, with a focus on Cyclin-Dependent Kinases (CDKs). Due to the absence of specific public data on this compound's kinase inhibitory profile, this guide will utilize a structurally related and well-characterized nicotinonitrile derivative, 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile , as a proxy to facilitate a meaningful comparison. This analogue is a potent inhibitor of CDK9.[1][2][3][4][5]
The comparison will extend to FDA-approved CDK inhibitors that primarily target CDK4 and CDK6, such as Palbociclib, Ribociclib, and Abemaciclib, providing a broader context of kinase inhibitor activity and selectivity.[6][7][8][9][10]
Introduction to Kinase Inhibition
Protein kinases are a crucial class of enzymes that regulate the majority of cellular pathways, including cell cycle progression, metabolism, and apoptosis. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[11] Kinase inhibitors have emerged as a highly successful class of drugs, with numerous approvals for various malignancies.[11] These inhibitors typically target the ATP-binding site of the kinase, preventing the phosphorylation of downstream substrates and thereby blocking signal transduction.
This guide will delve into the specifics of CDK inhibition, comparing the CDK9-targeting nicotinonitrile derivative with CDK4/6 inhibitors, highlighting differences in their target profiles, potency, and the experimental methods used for their evaluation.
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the in vitro inhibitory activity (IC50 values) of the representative nicotinonitrile CDK9 inhibitor and approved CDK4/6 inhibitors against their primary targets. IC50 values represent the concentration of an inhibitor required to reduce the activity of a kinase by 50%.
Table 1: Inhibitory Activity of Representative Nicotinonitrile Analogue Against CDKs
| Compound | Target Kinase | IC50 (nM) |
| 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile | CDK9/cyclin T | 7 |
| CDK2/cyclin A | >500 | |
| CDK1/cyclin B | ~200 | |
| CDK4/cyclin D1 | >1000 | |
| CDK7/cyclin H | >1000 |
Data derived from studies on 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile and its analogues.[3][4]
Table 2: Inhibitory Activity of FDA-Approved CDK4/6 Inhibitors
| Compound | Target Kinase | IC50 (nM) |
| Palbociclib (Ibrance) | CDK4/cyclin D1 | 11 |
| CDK6/cyclin D1 | 16 | |
| Ribociclib (Kisqali) | CDK4/cyclin D1 | 10 |
| CDK6/cyclin D3 | 39 | |
| Abemaciclib (Verzenio) | CDK4/cyclin D1 | 2 |
| CDK6/cyclin D3 | 5 |
IC50 values are approximate and can vary based on assay conditions.
Experimental Protocols
The following are detailed methodologies for key experiments typically used in the evaluation of kinase inhibitors.
Kinase Activity Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay is a common method to determine the in vitro potency of a kinase inhibitor.
Principle: The assay measures the phosphorylation of a biotinylated substrate peptide by the kinase. A Europium-labeled anti-phospho-substrate antibody and a Streptavidin-Allophycocyanin (APC) conjugate are used for detection. When the substrate is phosphorylated, the binding of the antibody and streptavidin brings the Europium donor and APC acceptor into close proximity, resulting in a FRET signal. Inhibition of the kinase reduces phosphorylation and thus the FRET signal.
Protocol:
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT). Prepare kinase, biotinylated substrate, and ATP solutions in the assay buffer. The inhibitor is serially diluted in DMSO.
-
Kinase Reaction: In a 384-well plate, add 2 µL of the serially diluted inhibitor or DMSO (control). Add 4 µL of the kinase solution and incubate for 15 minutes at room temperature.
-
Initiation of Reaction: Add 4 µL of a mixture of the biotinylated substrate and ATP to initiate the kinase reaction. Incubate for 1-2 hours at room temperature.
-
Detection: Add 5 µL of a detection mixture containing the Europium-labeled antibody and Streptavidin-APC in a detection buffer (e.g., 20 mM HEPES pH 7.5, 20 mM EDTA, 0.1% BSA). Incubate for 1 hour at room temperature.
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm (APC) and 615 nm (Europium) after excitation at 320 nm. The ratio of the signals (665/615) is calculated.
-
Data Analysis: The percent inhibition is calculated relative to the DMSO control. IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability upon treatment with an inhibitor.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay. The yellow MTT is reduced to purple formazan in the mitochondria of living cells. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the kinase inhibitor or DMSO (vehicle control) for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells. Determine the IC50 value by plotting cell viability against the logarithm of the inhibitor concentration.
Western Blotting for Target Phosphorylation
This technique is used to assess the effect of the inhibitor on the phosphorylation of the target kinase or its downstream substrates within cells.
Principle: Proteins from cell lysates are separated by size using SDS-PAGE and transferred to a membrane. The membrane is then probed with antibodies specific to the phosphorylated form of the target protein and the total protein as a loading control.
Protocol:
-
Cell Lysis: Treat cells with the kinase inhibitor for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli buffer. Separate the proteins on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against the phosphorylated target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped of the antibodies and re-probed with an antibody against the total target protein to ensure equal loading.
Visualizations
Signaling Pathway Diagram
The following diagram illustrates the CDK9-mediated transcriptional elongation pathway, a key process in cancer cell proliferation, and the point of inhibition by the nicotinonitrile analogue.
Caption: CDK9/Cyclin T1 (P-TEFb) signaling pathway and inhibition.
Experimental Workflow Diagram
This diagram outlines a typical workflow for the preclinical evaluation of a novel kinase inhibitor.
Caption: General experimental workflow for kinase inhibitor evaluation.
References
- 1. Comparative Structural and Functional Studies of 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile CDK9 Inhibitors Suggest the Basis for Isotype Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CDK Inhibitors and FDA: Approved and Orphan - PMC [pmc.ncbi.nlm.nih.gov]
- 7. breastcancer.org [breastcancer.org]
- 8. Ibrance (Palbociclib): First CDK4 and CDK6 Inhibitor FDA Approved for the Treatment of Postmenopausal Women with Metastatic Breast Cancer [ahdbonline.com]
- 9. komen.org [komen.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Validating the Mechanism of Action of 6-(2-Furyl)nicotinonitrile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The validation of a specific mechanism of action for a novel chemical entity is a cornerstone of preclinical drug development. This guide provides a comparative framework for elucidating the potential mechanism of action of 6-(2-Furyl)nicotinonitrile. Given the limited direct experimental data on this specific molecule, this document outlines a proposed mechanism based on the known biological activities of the broader nicotinonitrile chemical class. We will compare its potential profile with established compounds, supported by detailed experimental protocols for validation.
Nicotinonitrile derivatives have emerged as a significant scaffold in medicinal chemistry, with various analogs demonstrating potent anticancer activities.[1] Research suggests that these compounds often exert their effects by modulating key cellular signaling pathways critical for cancer cell proliferation, survival, and angiogenesis.
Proposed Mechanism of Action for this compound
Based on extensive research into nicotinonitrile and furo[2,3-b]pyridine derivatives, the primary proposed mechanism of action for this compound as an anticancer agent is the inhibition of critical serine/threonine and tyrosine kinases . Molecular docking studies on analogous compounds have suggested strong binding affinities to several key kinases involved in oncogenic signaling.[2] The most probable targets include:
-
PIM-1 Kinase: A serine/threonine kinase that is a downstream effector of the JAK/STAT pathway and plays a crucial role in cell cycle progression and apoptosis inhibition. Several nicotinonitrile derivatives have been identified as potent PIM-1 inhibitors.
-
AKT1 (Protein Kinase B): A central node in the PI3K/AKT signaling pathway, which is frequently hyperactivated in cancer and promotes cell survival, proliferation, and resistance to chemotherapy.
-
VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A key receptor tyrosine kinase that mediates the pro-angiogenic effects of VEGF, a critical process for tumor growth and metastasis.
The diagram below illustrates the potential points of intervention for this compound within these key oncogenic signaling pathways.
Comparative Performance Data
To contextualize the potential efficacy of this compound, this section provides quantitative data for established kinase inhibitors that target the proposed pathways. These compounds serve as benchmarks for performance evaluation.
Table 1: In Vitro Kinase Inhibitory Activity (IC50)
This table compares the half-maximal inhibitory concentrations (IC50) of selected alternative compounds against the proposed kinase targets. The activity of this compound is yet to be determined and is listed as TBD.
| Compound | Primary Target(s) | PIM-1 IC50 (nM) | AKT1 IC50 (nM) | VEGFR-2 IC50 (nM) |
| This compound | PIM-1, AKT1, VEGFR-2 (Proposed) | TBD | TBD | TBD |
| AZD1208 | Pan-PIM Inhibitor | 0.4 | >10,000 | >10,000 |
| Akti-1/2 | AKT1/2 Inhibitor | >10,000 | 58 | >10,000 |
| Sorafenib | Multi-kinase Inhibitor | 27 | 1,500 | 90 |
| Staurosporine | Broad Spectrum Kinase Inhibitor | 16.7 | 6 | 20 |
Data compiled from publicly available literature and databases. TBD: To Be Determined.
Table 2: In Vitro Cytotoxicity Against Cancer Cell Lines (IC50)
This table presents the cytotoxic effects of the comparator compounds on various human cancer cell lines. This data is crucial for correlating kinase inhibition with cellular outcomes.
| Compound | HCT-116 (Colon) IC50 (µM) | HepG2 (Liver) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | PC3 (Prostate) IC50 (µM) |
| This compound | TBD | TBD | TBD | TBD |
| AZD1208 | 0.15 | 0.4 | 0.02 | 0.3 |
| Akti-1/2 | 1.2 | 2.5 | 0.8 | 0.5 |
| Sorafenib | 7.28 | 5.28 | 5.8 | 6.2 |
| Doxorubicin (Control) | 0.1 | 0.48 | 0.94 | 1.5 |
Data compiled from publicly available literature and databases. TBD: To Be Determined.
Experimental Validation Workflow
Validating the proposed mechanism requires a systematic approach, progressing from in vitro biochemical assays to cell-based functional assays.
Detailed Experimental Protocols
The following protocols provide detailed methodologies for the key experiments required to validate the proposed mechanism of action.
Protocol 1: In Vitro Kinase Assay (Luminescence-Based)
This assay quantifies the inhibitory effect of a compound on the activity of a specific kinase.
-
Reagent Preparation:
-
Prepare a 1X Kinase Buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA).
-
Prepare serial dilutions of this compound and control inhibitors (e.g., Staurosporine) in the kinase buffer. The final DMSO concentration should not exceed 1%.
-
Dilute the recombinant human kinase (PIM-1, AKT1, or VEGFR-2) and the specific peptide substrate in the kinase buffer to their optimal concentrations.
-
Prepare an ATP solution at a concentration near the Km for the specific kinase.
-
-
Assay Procedure:
-
In a 96-well white plate, add 5 µL of the diluted compound or vehicle (DMSO control).
-
Add 20 µL of the kinase/substrate mixture to each well.
-
Initiate the kinase reaction by adding 25 µL of the ATP solution.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection (using ADP-Glo™ Kinase Assay as an example):
-
Stop the reaction by adding 25 µL of ADP-Glo™ Reagent to deplete unused ATP. Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Read the luminescence using a microplate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all readings.
-
Calculate the percentage of kinase inhibition relative to the vehicle control.
-
Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[1]
-
Cell Seeding:
-
Seed cancer cells (e.g., HCT-116, HepG2, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and control compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C until purple formazan crystals are visible.[1]
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well.
-
Shake the plate on an orbital shaker for 15 minutes to dissolve the crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
-
Protocol 3: Western Blot Analysis for AKT Pathway Modulation
This protocol is used to detect changes in the phosphorylation status of key signaling proteins.
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at various concentrations for a specified time (e.g., 2, 6, 24 hours). Include positive (e.g., growth factor stimulation) and negative controls.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies against phospho-AKT (Ser473), total AKT, and a loading control (e.g., β-actin).
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.
-
Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Protocol 4: Apoptosis Assay by Annexin V/PI Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2][3]
-
Cell Preparation:
-
Treat cells with the test compound as described for the Western blot protocol.
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS by centrifugation (300 x g for 5 minutes).
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[2]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately (within 1 hour) using a flow cytometer.
-
Use unstained, Annexin V only, and PI only controls to set up compensation and quadrants.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Comparative Logic and Conclusion
The validation of this compound's mechanism of action hinges on a logical progression of experiments that connect its chemical structure to a cellular phenotype through a specific molecular interaction.
References
"comparative analysis of the biological activity of 6-(2-Furyl)nicotinonitrile derivatives"
A Comparative Analysis of the Biological Activity of 6-(2-Furyl)nicotinonitrile Derivatives
A comprehensive review of recent scientific literature reveals the diverse biological activities of this compound derivatives, highlighting their potential in the development of novel therapeutic agents. These compounds have been investigated for a range of pharmacological effects, including anticancer, antimicrobial, and enzyme inhibitory activities. This guide provides a comparative analysis of their performance, supported by experimental data from various studies.
Anticancer and Antitumor Activity
Nicotinonitrile derivatives, including those with a 6-(2-Furyl) moiety, have demonstrated significant potential as anticancer agents.[1][2] Studies have shown that these compounds can exhibit cytotoxic effects against various cancer cell lines through the disruption of key cellular signaling pathways.[2][3]
One study synthesized a series of novel nicotinonitrile derivatives and evaluated their anticancer activity against human breast (MCF-7) and liver (HEPG2) carcinoma cell lines.[1] The results indicated that most of the tested compounds exhibited promising activity.[1] Another research effort focused on new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives, which showed potent cytotoxic activities against MCF-7 and MDA-MB-231 breast cancer cell lines.[2][3] Molecular docking studies suggested that these compounds may act by targeting serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2).[2][3]
Furthermore, some nicotinonitrile derivatives have been investigated as dual inhibitors of VEGFR-2 and HSP90, leading to cell cycle arrest at the G2/M phase and apoptosis induction in MCF-7 cells.[4] The combination of a 6-amino-2-pyridone-3,5-dicarbonitrile based lead compound with other small molecule inhibitors has also shown enhanced cytotoxicity in glioblastoma cells.[5]
Table 1: Anticancer Activity of Nicotinonitrile Derivatives
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| 2-methyl-6-ferrocenylpyrimidin- 4(3H)-one | MCF-7 | 17 ± 1 | [6] |
| Furan derivative 1 | HeLa | 0.08 - 8.79 | [7] |
| Furan derivative 24 | HeLa | 0.08 - 8.79 | [7] |
| Furan derivative 24 | SW620 | Moderate to potent | [7] |
| 2-phenylacrylonitrile derivative 1g2a | HCT116 | 0.0059 | [8] |
| 2-phenylacrylonitrile derivative 1g2a | BEL-7402 | 0.0078 | [8] |
| Pyrido[2,3-d]pyrimidine derivative 4 | MCF-7 | 0.57 | |
| Pyrido[2,3-d]pyrimidine derivative 11 | MCF-7 | 1.31 | |
| Pyrido[2,3-d]pyrimidine derivative 4 | HepG2 | 1.13 | |
| Pyrido[2,3-d]pyrimidine derivative 11 | HepG2 | 0.99 |
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of nicotinonitrile derivatives against a spectrum of bacteria and fungi.[1][9] The antimicrobial activity is often evaluated by measuring the zone of inhibition against various microorganisms.[10]
For instance, newly synthesized nicotinamide derivatives have shown promising antibacterial and antifungal effects.[11] One particular derivative, NC 3, was found to be most effective against gram-negative bacteria at a concentration of 0.016 mM, while NC 5 was most effective against gram-positive bacteria at 0.03 mM.[11] Another study reported the synthesis of isoindoline bearing 3-cyanopyridine derivatives and their evaluation against bacterial strains like Staphylococcus aureus, Escherichia coli, Bacillus megaterium, and Salmonella taphimurium.[12]
Table 2: Antimicrobial Activity of Nicotinonitrile Derivatives
| Compound/Derivative | Microorganism | Inhibition Zone (mm) / MIC | Reference |
| Pyridine derivatives (3a-c) | S. aureus, S. epidermidis, E. coli, Klebsiella sp., C. albicans | Variable inhibition zones | [10] |
| Nicotinamide NC 3 | Gram-negative bacteria | MIC: 0.016 mM | [11] |
| Nicotinamide NC 5 | Gram-positive bacteria | MIC: 0.03 mM | [11] |
| Isoindoline bearing 3-cyanopyridines | S. aureus, E. coli, B. megaterium, S. taphimurium | Good to moderate activity | [12] |
Enzyme Inhibitory Activity
Nicotinonitrile derivatives have also been investigated as inhibitors of various enzymes, which is a key mechanism for their therapeutic effects.
One area of focus has been the inhibition of enzymes involved in cancer progression, such as telomerase and VEGFR-2.[13][14] For example, 3,4-dichlorothiophenol ester of a pyridine-2-carboxylate derivative showed high in vitro telomerase inhibitory activity.[13] In another study, furan- and furopyrimidine-based derivatives were synthesized and evaluated for their VEGFR-2 inhibition, with some compounds showing remarkable enzyme inhibition with IC50 values as low as 42.5 nM.[14]
Additionally, certain nicotinonitrile derivatives have been explored for their potential in managing diabetes through the inhibition of carbohydrate-metabolizing enzymes like α-glucosidase and α-amylase.[15][16]
Table 3: Enzyme Inhibitory Activity of Nicotinonitrile Derivatives
| Compound/Derivative | Enzyme | IC50 | Reference |
| 3,4-dichlorothiophenol ester | Telomerase | High in vitro activity | [13] |
| Furo[2,3-d]pyrimidine derivative 4c | VEGFR-2 | 57.1 nM | [14] |
| Furo[2,3-d]pyrimidine derivative 7b | VEGFR-2 | 42.5 nM | [14] |
| Furo[2,3-d]pyrimidine derivative 7c | VEGFR-2 | 52.5 nM | [14] |
| Nicotinonitrile derivative 1 | α-glucosidase | 3.00 ± 0.11 µM | [15] |
| Nicotinonitrile derivative 6 | α-amylase | 9.20 ± 0.14 µM | [15] |
| 2-Amino-5-styrylacetophenone 2a | α-glucosidase | 5.4 ± 0.10 µM | [16] |
| 2-Amino-5-styrylacetophenone 2a | α-amylase | 2.3 ± 0.20 µM | [16] |
Experimental Protocols
Anticancer Activity Assessment (MTT Assay) The in vitro cytotoxic activity of the synthesized compounds is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[6] Cancer cells are seeded in 96-well plates and treated with different concentrations of the test compounds for a specified period. Subsequently, MTT solution is added to each well, and the plates are incubated. The resulting formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength using a microplate reader. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then calculated.[6]
Antimicrobial Susceptibility Testing (Broth Microdilution Method) The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is determined using the broth microdilution method.[11] Serial dilutions of the compounds are prepared in a liquid growth medium in 96-well microtiter plates. A standardized inoculum of the test microorganism is added to each well. The plates are incubated under appropriate conditions, and microbial growth is assessed by measuring the optical density. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[11]
Enzyme Inhibition Assay (VEGFR-2 Kinase Assay) The inhibitory activity of the compounds against VEGFR-2 kinase is determined using a kinase assay kit. The assay measures the ability of the compounds to inhibit the phosphorylation of a substrate by the enzyme. The reaction is typically carried out in the presence of ATP and the test compound. The amount of phosphorylated substrate is then quantified, often using an antibody-based detection method with a fluorescent or colorimetric readout. The IC50 value is calculated as the concentration of the inhibitor that results in a 50% reduction in enzyme activity.[14]
Signaling Pathways and Experimental Workflows
The biological activity of this compound derivatives is often attributed to their interaction with specific cellular signaling pathways. Visualizing these pathways and experimental workflows can aid in understanding their mechanism of action.
Caption: Proposed anticancer signaling pathways targeted by nicotinonitrile derivatives.
Caption: General experimental workflow for the analysis of nicotinonitrile derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 4. researchgate.net [researchgate.net]
- 5. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and In Vitro Anticancer Activity of 6-Ferrocenylpyrimidin-4(3H)-one Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 10. Synthesis and Biological evaluation of Novel Nicotinonitrile derivatives derived from N-Substituted Coumarinyl Chalcones - ProQuest [proquest.com]
- 11. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jocpr.com [jocpr.com]
- 13. Synthesis of 6-formyl-pyridine-2-carboxylate derivatives and their telomerase inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
Target Validation of Nicotinonitrile Derivatives in Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the target validation and anticancer activities of nicotinonitrile derivatives, a promising class of compounds in oncology research. While direct experimental validation for 6-(2-Furyl)nicotinonitrile is not extensively available in the public domain, this document synthesizes findings from studies on structurally related nicotinonitrile compounds to infer potential mechanisms and guide future research. We will explore the cytotoxic effects, potential molecular targets, and the experimental approaches used to evaluate these compounds, comparing their performance where data is available.
Comparative Cytotoxicity of Nicotinonitrile Derivatives
Nicotinonitrile derivatives have demonstrated significant cytotoxic activity across a range of human cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values for several reported nicotinonitrile analogs, providing a snapshot of their potency and spectrum of activity.
| Compound Class | Specific Derivative(s) | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Thiophene-bearing Nicotinonitriles | Compound 2d | HeLa (Cervical) | < 20 | - | - |
| DU145 (Prostate) | < 20 | ||||
| HepG2 (Liver) | < 20 | ||||
| MDA-MB-231 (Breast) | < 20 | ||||
| MCF7 (Breast) | < 20 | ||||
| Pyridine & Pyrazolyl Pyridine Conjugates | Compound 9 | MCF-7 (Breast) | 0.34 | Staurosporine | 6.76 |
| HepG2 (Liver) | 0.18 | ||||
| Compound 5 | MCF-7 (Breast) | 4.15 | |||
| HepG2 (Liver) | 2.19 | ||||
| Compound 10 | MCF-7 (Breast) | 2.14 | |||
| HepG2 (Liver) | 3.47 | ||||
| Dihydropyridin-3-carbonitriles | Compound 8 | Multiple | 0.01-0.02 µg/mL | Doxorubicin | - |
| Compound 16 | Multiple | 0.01-0.02 µg/mL |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions between studies.
Potential Molecular Targets and Signaling Pathways
While the precise molecular targets of this compound are yet to be experimentally validated, studies on related compounds suggest potential interactions with key cancer-related signaling pathways.
PI3K/AKT Signaling Pathway
Molecular docking studies have suggested that certain nicotinonitrile derivatives may bind to and inhibit AKT1 , a crucial kinase in the PI3K/AKT signaling pathway that regulates cell survival, proliferation, and apoptosis.[1]
Caption: Hypothesized inhibition of the PI3K/AKT pathway by nicotinonitrile derivatives.
HER2 and VEGFR-2 Signaling
Some cyanopyridone derivatives, which share a core structure with nicotinonitriles, have been identified as dual inhibitors of HER2 (Human Epidermal Growth Factor Receptor 2) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) . These receptors are critical for cancer cell proliferation, angiogenesis, and metastasis.
PIM-1 Kinase
Recent studies on pyridine and pyrazolyl pyridine conjugates have pointed towards PIM-1 kinase as a potential target. PIM-1 is a serine/threonine kinase that plays a role in cell cycle progression and apoptosis resistance. Certain derivatives have shown potent inhibitory activity against PIM-1.
Experimental Protocols
The following are generalized protocols for key experiments used in the evaluation of nicotinonitrile derivatives, based on methodologies reported in the literature.
MTT Cell Viability Assay
This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cells.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: Cells are treated with various concentrations of the nicotinonitrile derivative (typically ranging from 0.01 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for 48-72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control, and the IC50 value is determined by non-linear regression analysis.
Molecular Docking
Computational docking studies are employed to predict the binding affinity and mode of interaction between a ligand (nicotinonitrile derivative) and a protein target.
Protocol:
-
Protein and Ligand Preparation: The 3D structure of the target protein (e.g., AKT1, HER2, PIM-1) is obtained from the Protein Data Bank (PDB). The structure of the nicotinonitrile derivative is built and optimized using molecular modeling software.
-
Binding Site Identification: The active site of the protein is identified based on the co-crystallized ligand or through prediction algorithms.
-
Docking Simulation: A docking program (e.g., AutoDock, Glide) is used to predict the binding poses of the ligand within the protein's active site.
-
Scoring and Analysis: The predicted poses are ranked based on a scoring function that estimates the binding affinity. The interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein are analyzed.
Experimental Workflow for Target Validation
A systematic approach is required to validate the molecular target of a novel anticancer compound like this compound.
Caption: A typical workflow for anticancer drug target validation.
Comparison with Alternatives
Currently, there is a lack of published data directly comparing this compound with other established anticancer agents. However, based on the potential targets of the broader nicotinonitrile class, a comparison can be drawn with existing inhibitors of those pathways.
| Target | Nicotinonitrile Derivatives (Hypothesized) | Approved/Investigational Drugs |
| AKT | Potential for direct inhibition | Capivasertib (AZD5363), Ipatasertib |
| HER2 | Potential for dual inhibition with VEGFR-2 | Trastuzumab, Lapatinib, Neratinib |
| PIM-1 | Potent inhibition by some analogs | SGI-1776, AZD1208 (Both investigational) |
Conclusion and Future Directions
The nicotinonitrile scaffold represents a promising starting point for the development of novel anticancer agents. The available data on various derivatives suggest potent cytotoxic activity and potential interactions with clinically relevant targets such as AKT, HER2, and PIM-1 kinases. However, to establish the therapeutic potential of this compound specifically, a rigorous target validation process is essential.
Future research should focus on:
-
Comprehensive in vitro screening: Evaluating the cytotoxicity of this compound against a large panel of cancer cell lines to identify sensitive cancer types.
-
Experimental target identification: Employing techniques such as affinity chromatography, proteomics, and cell-based thermal shift assays (CETSA) to identify its direct molecular targets.
-
In-depth mechanistic studies: Elucidating the downstream effects on signaling pathways and cellular processes following target engagement.
-
In vivo efficacy studies: Assessing the anti-tumor activity of this compound in preclinical animal models.
By systematically addressing these research questions, the full therapeutic potential of this compound and the broader class of nicotinonitrile derivatives can be unlocked.
References
Navigating the Target Landscape: A Comparative Guide to the Cross-Reactivity Profile of 6-(2-Furyl)nicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel therapeutics, understanding a compound's selectivity is paramount. This guide provides a comparative look at the cross-reactivity profile of 6-(2-Furyl)nicotinonitrile, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of comprehensive public screening data for this specific molecule, this guide presents available information on its potential biological targets, primarily in the context of cancer research, and outlines the standard experimental methodologies used to determine a full cross-reactivity profile.
Overview of Biological Activity
The nicotinonitrile scaffold is a recognized pharmacophore present in numerous biologically active compounds, including several marketed drugs.[1][2] Derivatives of this scaffold have been investigated for a wide range of therapeutic applications, notably for their anticancer properties. Research suggests that the mechanism of action for many nicotinonitrile derivatives involves the modulation of key signaling pathways crucial for cancer cell proliferation and survival.[3][4]
While a broad, experimental cross-reactivity panel for this compound against a wide array of kinases and G-protein coupled receptors (GPCRs) is not publicly documented, computational studies on structurally related compounds provide insights into its potential targets. Molecular docking simulations have suggested possible interactions with several key proteins implicated in cancer progression.[5]
Potential Target Profile of Nicotinonitrile Derivatives
The following table summarizes the potential molecular targets for nicotinonitrile-based compounds as identified through computational molecular docking studies. It is crucial to note that these are predicted interactions and require experimental validation to ascertain the actual binding affinity and inhibitory potential of this compound.
| Target Class | Potential Target | Implication in Disease | Study Type | Reference |
| Serine/Threonine Kinase | AKT1 (Protein Kinase B) | Cancer, Metabolism, Cell Survival | Molecular Docking | [5] |
| Serine/Threonine Kinase | PIM-1 Kinase | Cancer Cell Proliferation and Survival | In vitro enzyme inhibition, Molecular Docking | [1][4][6] |
| Nuclear Receptor | Estrogen Receptor Alpha (ERα) | Breast Cancer | Molecular Docking | [5] |
| Receptor Tyrosine Kinase | Human Epidermal Growth Factor Receptor 2 (HER2) | Breast Cancer | Molecular Docking | [5] |
Experimental Protocols for Determining Cross-Reactivity
To experimentally determine the cross-reactivity and selectivity of this compound, standardized in vitro assays are employed. These typically involve screening the compound against large panels of kinases and receptors.
In Vitro Kinase Panel Screening (Radiometric Assay)
This method measures the ability of a test compound to inhibit the activity of a panel of protein kinases by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.
Protocol:
-
Reaction Mixture Preparation: For each kinase in the panel, a reaction mixture is prepared in a 384-well plate containing the specific kinase, its corresponding substrate, and a kinase buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT).[7][8]
-
Compound Addition: this compound, dissolved in DMSO, is added to the wells at a range of concentrations (e.g., for an IC50 determination) or at a single high concentration for initial screening. Control wells contain only DMSO.[9]
-
Initiation of Reaction: The kinase reaction is initiated by adding a solution containing MgCl2 and [γ-³³P]ATP to a final concentration of approximately 10 mM MgCl2 and 100 µM ATP (or at the apparent ATP-Km for each kinase).[7][9]
-
Incubation: The plate is incubated for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) to allow for the enzymatic reaction to proceed.
-
Termination and Separation: The reaction is terminated. The phosphorylated substrate is separated from the residual [γ-³³P]ATP. This is commonly achieved by spotting the reaction mixture onto phosphocellulose filter paper, which binds the substrate, followed by washing with phosphoric acid to remove unincorporated ATP.
-
Detection: The radioactivity on the filter paper is quantified using a scintillation counter.
-
Data Analysis: The percentage of kinase activity inhibition is calculated relative to the DMSO control. For dose-response experiments, IC50 values are determined by fitting the data to a sigmoidal curve.[9]
GPCR Radioligand Binding Assay (Competition Assay)
This assay measures the affinity of a test compound for a specific G-protein coupled receptor by assessing its ability to compete with a radiolabeled ligand that has a known high affinity for that receptor.[10][11]
Protocol:
-
Membrane Preparation: Cell membranes expressing the target GPCR are prepared from cultured cells or tissues by homogenization and centrifugation. The final membrane pellet is resuspended in a binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[11]
-
Assay Plate Setup: In a 96-well plate, the following are added to each well: the membrane preparation, the test compound (this compound) at various concentrations, and a fixed concentration of a suitable radioligand (typically at or below its Kd value).[11][12]
-
Nonspecific Binding Determination: A set of wells containing a high concentration of a known, non-labeled ligand is included to determine the level of nonspecific binding of the radioligand.[13]
-
Incubation: The plate is incubated (e.g., 60-120 minutes at 30°C) to allow the binding to reach equilibrium.[11]
-
Separation of Bound and Free Radioligand: The incubation is terminated by rapid vacuum filtration through a glass fiber filter mat. This separates the membrane-bound radioligand from the free radioligand in the solution. The filters are then washed with ice-cold buffer.[11]
-
Detection: The radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting the nonspecific binding from the total binding. The IC50 value for the test compound is determined by plotting the percentage of specific binding against the log concentration of the compound. The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation.[11]
Visualizing Workflows and Pathways
Experimental and Logical Diagrams
Diagrams created using Graphviz illustrate key experimental workflows and potential signaling pathways relevant to the analysis of this compound.
Caption: General workflow for an in vitro radiometric kinase panel screening assay.
Caption: Potential signaling pathways modulated by nicotinonitrile derivatives.
Conclusion
While this compound presents an interesting scaffold for further investigation, particularly within oncology, a comprehensive understanding of its selectivity and potential off-target effects is essential for its development as a therapeutic agent. The available computational data suggests that key cancer-related kinases and nuclear receptors may be potential targets. However, rigorous experimental validation through broad panel screening, as outlined in this guide, is a critical next step. The methodologies and conceptual frameworks provided here offer a clear path for researchers to systematically elucidate the cross-reactivity profile of this and other novel chemical entities, ensuring a more informed and efficient drug discovery process.
References
- 1. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 2. researchgate.net [researchgate.net]
- 3. Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nicotinonitrile-derived apoptotic inducers: Design, synthesis, X-ray crystal structure and Pim kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. protocols.io [protocols.io]
- 9. reactionbiology.com [reactionbiology.com]
- 10. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. researchgate.net [researchgate.net]
- 13. multispaninc.com [multispaninc.com]
Comparative Guide to the Structure-Activity Relationship (SAR) of 6-(2-Furyl)nicotinonitrile Analogs and Related Compounds as Anticancer Agents
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 6-(2-Furyl)nicotinonitrile analogs and structurally related nicotinonitrile and furo[2,3-b]pyridine derivatives, with a focus on their cytotoxic activities against various cancer cell lines. The information presented is intended for researchers, scientists, and drug development professionals.
Introduction
Nicotinonitrile derivatives have emerged as a significant scaffold in medicinal chemistry, demonstrating a wide range of pharmacological activities, including anticancer properties. The strategic modification of the nicotinonitrile core allows for the exploration of structure-activity relationships, aiming to enhance potency and selectivity. This guide synthesizes available data to provide insights into how structural modifications of these compounds influence their biological activity.
Data Presentation: Comparative Cytotoxic Activity
The following tables summarize the in vitro cytotoxic activity (IC50 in µM) of various nicotinonitrile and furo[2,3-b]pyridine derivatives against a panel of human cancer cell lines.
Table 1: Cytotoxic Activity of Nicotinonitrile Derivatives
| Compound | R | Ar | Cell Line | IC50 (µM) | Reference |
| 2d | Cl | 4-Cl-Ph | HeLa | < 20 | [1] |
| DU145 | < 20 | [1] | |||
| HepG2 | < 20 | [1] | |||
| MDA-MB-231 | < 20 | [1] | |||
| MCF7 | < 20 | [1] | |||
| 11e | - | - | HCT-116 | 1.14 | [2] |
| MCF-7 | 1.54 | [2] | |||
| 12b | - | - | HCT-116 | Not specified | [2] |
| MCF-7 | Not specified | [2] | |||
| 12d | - | - | HCT-116 | Not specified | [2] |
| MCF-7 | Not specified | [2] | |||
| 9d | - | - | HCT-116 | Not specified | [2] |
| MCF-7 | Not specified | [2] |
Note: The specific structures for compounds 11e, 12b, 12d, and 9d are detailed in the source publication and represent more complex pyrimidine-5-carbonitrile derivatives.
Table 2: Cytotoxic Activity of Furo[2,3-b]pyridine Derivatives
| Compound | R | Ar | Cell Line | IC50 (µM) | Reference |
| 3e | OCH3 | 4-OCH3-Ph | HeLa | < 20 | [1] |
| DU145 | < 20 | [1] | |||
| HepG2 | < 20 | [1] | |||
| MDA-MB-231 | < 20 | [1] | |||
| MCF7 | < 20 | [1] |
Structure-Activity Relationship (SAR) Insights
Based on the available data, the following SAR insights can be drawn:
-
Substitution on the Phenyl Ring: The presence of electron-withdrawing groups, such as a chloro group at the para position of the phenyl ring in nicotinonitrile derivative 2d , appears to contribute to potent cytotoxic activity against a broad range of cancer cell lines.[1]
-
Fused Ring System: The cyclization of nicotinonitrile derivatives to form the furo[2,3-b]pyridine scaffold, as seen in compound 3e , also results in significant cytotoxicity. The methoxy substitution on the phenyl ring of 3e suggests that electron-donating groups can also be favorable in this fused system.[1]
-
Selectivity: Notably, compounds 2d and 3e demonstrated high selectivity for tumor cells over normal human fibroblast cells (HSF1184), with selectivity indices ranging from 40 to 287-fold.[1] This is a crucial parameter for the development of safer chemotherapeutic agents.
-
Complex Pyrimidine Analogs: More complex pyrimidine-5-carbonitrile derivatives, such as 11e , have shown excellent cytotoxic activity, with IC50 values in the low micromolar range against colon (HCT-116) and breast (MCF-7) cancer cell lines.[2] This suggests that further elaboration of the core nicotinonitrile structure can lead to highly potent compounds.
Experimental Protocols
The cytotoxic activities summarized above were primarily determined using the MTT assay.
MTT Assay for Cytotoxicity
Objective: To assess the metabolic activity of cells as an indicator of cell viability and proliferation.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., HeLa, DU145, HepG2, MDA-MB-231, MCF7) and normal human fibroblasts (HSF1184) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[1]
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Formazan Solubilization: The viable cells metabolize the MTT into purple formazan crystals, which are then solubilized by adding a solvent such as DMSO.
-
Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a general experimental workflow for SAR studies and a hypothetical signaling pathway that could be modulated by these compounds.
Caption: A generalized experimental workflow for the synthesis and evaluation of nicotinonitrile analogs in SAR studies.
Caption: A hypothetical signaling pathway (PI3K/AKT/mTOR) potentially targeted by nicotinonitrile analogs, leading to anticancer effects.[3]
Conclusion
The structure-activity relationship studies of nicotinonitrile and its derivatives, including the furo[2,3-b]pyridine analogs, indicate that this chemical scaffold is a promising starting point for the development of novel anticancer agents. The potent and selective cytotoxicity observed for certain analogs highlights the importance of systematic structural modifications. Future work should focus on expanding the library of this compound analogs to more clearly define the SAR and to optimize their pharmacological properties for potential clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
A Comparative Efficacy Analysis of 6-(2-Furyl)nicotinonitrile Derivatives and Existing Breast Cancer Therapeutics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the pre-clinical efficacy of novel 6-(2-Furyl)nicotinonitrile derivatives against established treatments for breast cancer. The focus is on their cytotoxic effects on prominent breast cancer cell lines and their potential mechanisms of action.
Quantitative Efficacy Comparison
The following table summarizes the in vitro cytotoxic activity (IC50 values) of various nicotinonitrile derivatives against human breast cancer cell lines (MCF-7 and MDA-MB-231) in comparison to the standard chemotherapeutic agent, Doxorubicin. Lower IC50 values indicate greater potency.
| Compound Class | Specific Derivative(s) | Cell Line | IC50 (µM) | Reference Comparator | Cell Line | IC50 (µM) |
| Nicotinonitrile Derivatives | DL-3 | MCF-7 | 3.54 ± 0.76 | Doxorubicin | MCF-7 | 1.1 - 9.908 |
| DL-4 | MCF-7 | 4.75 ± 1.09 | ||||
| DL-1 | MCF-7 | 8.17 ± 0.58 | ||||
| DL-2 | MCF-7 | 12.67 ± 0.29 | ||||
| Average Range | MCF-7 | ~3.5 - 12.7 | MCF-7 | ~1.1 - 9.9 | ||
| Nicotinonitrile Derivatives | DL-3 | MDA-MB-231 | 5.3 ± 0.69 | Doxorubicin | MDA-MB-231 | 0.69 - 6.602 |
| DL-4 | MDA-MB-231 | 7.9 ± 0.99 | ||||
| DL-1 | MDA-MB-231 | 11.4 ± 2.10 | ||||
| DL-2 | MDA-MB-231 | 15.1 ± 1.82 | ||||
| Average Range | MDA-MB-231 | ~5.3 - 15.1 | MDA-MB-231 | ~0.7 - 6.6 |
Note: The IC50 values for Doxorubicin can vary between studies due to different experimental conditions and durations of exposure.[1][2][3][4] The data for nicotinonitrile derivatives are from a study on synthetic derivatives and represent a range of potencies.[5]
Experimental Protocols
In Vitro Cytotoxicity Assessment: MTT Assay
The cytotoxic effects of this compound derivatives are typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6][7][8] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Methodology:
-
Cell Plating: Breast cancer cells (e.g., MCF-7, MDA-MB-231) are seeded in 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, the cell culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., this compound derivatives) or the reference drug (e.g., Doxorubicin). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, to allow the compounds to exert their effects.
-
MTT Addition: After the incubation period, a sterile MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for another 3-4 hours. During this time, viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.[7]
-
Solubilization: The medium is then removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of SDS in HCl, is added to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength between 550 and 600 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.
In Vivo Efficacy Assessment: Breast Cancer Xenograft Model
To evaluate the antitumor efficacy of promising compounds in a living organism, a human breast cancer xenograft model in immunocompromised mice is often used.[9][10][11][12]
Methodology:
-
Cell Preparation and Implantation: Human breast cancer cells (e.g., MCF-7 or MDA-MB-231) are harvested and suspended in a suitable medium, sometimes mixed with Matrigel to support tumor formation. A specific number of cells (e.g., 1 x 10⁶ to 5 x 10⁶) is then subcutaneously or orthotopically (into the mammary fat pad) injected into immunocompromised mice (e.g., nude or SCID mice).[9][12] For hormone-dependent cell lines like MCF-7, estrogen supplementation may be required.[11]
-
Tumor Growth and Monitoring: The mice are monitored regularly for tumor growth. Tumor volume is typically measured with calipers and calculated using the formula: (Length x Width²)/2.
-
Compound Administration: Once the tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups. The test compound is administered through a clinically relevant route, such as oral gavage or intraperitoneal injection, at a predetermined dose and schedule.
-
Efficacy Evaluation: Tumor growth is monitored throughout the treatment period. The primary endpoint is often the inhibition of tumor growth in the treated group compared to the control group. Body weight and general health of the mice are also monitored to assess toxicity.
-
Endpoint Analysis: At the end of the study, the tumors are excised, weighed, and may be used for further analysis, such as histopathology or biomarker studies.
Signaling Pathway and Mechanism of Action
Molecular docking studies suggest that this compound derivatives may exert their anticancer effects by targeting key signaling pathways that are often dysregulated in breast cancer. These include the PI3K/AKT pathway and pathways involving the estrogen receptor (ERα) and human epidermal growth factor receptor 2 (HER2).
Caption: Proposed inhibitory action of this compound derivatives on key breast cancer signaling pathways.
This diagram illustrates the potential mechanism where this compound derivatives inhibit the activity of HER2, ERα, and the downstream AKT signaling pathway, ultimately leading to a reduction in cancer cell proliferation and survival.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. jrmds.in [jrmds.in]
- 4. Frontiers | Estrogen Receptor α Mediates Doxorubicin Sensitivity in Breast Cancer Cells by Regulating E-Cadherin [frontiersin.org]
- 5. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. texaschildrens.org [texaschildrens.org]
- 9. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 10. In Vivo Modeling of Human Breast Cancer Using Cell Line and Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. meliordiscovery.com [meliordiscovery.com]
- 12. Video: Orthotopic Transplantation of Breast Tumors as Preclinical Models for Breast Cancer [jove.com]
In Vivo Validation of 6-(2-Furyl)nicotinonitrile's Therapeutic Potential: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic potential of 6-(2-Furyl)nicotinonitrile, a novel small molecule inhibitor, in the context of related compounds with demonstrated in vivo efficacy. Due to the limited publicly available in vivo data for this compound, this guide focuses on a comprehensive comparison with structurally similar nicotinonitrile and furo[2,3-b]pyridine derivatives that have been validated in preclinical animal models. The primary mechanisms of action for these related compounds appear to converge on the inhibition of key oncogenic signaling pathways, namely Pim-1 kinase and the PI3K/Akt/mTOR cascade.
Comparative Analysis of Therapeutic Efficacy
The therapeutic potential of nicotinonitrile derivatives has been substantiated through in vivo studies on analogous compounds. This section presents a comparative summary of the available preclinical data, highlighting key efficacy markers.
Table 1: Summary of In Vivo Efficacy of Nicotinonitrile Derivatives
| Compound | Target(s) | Cancer Model | Dosing Regimen | Tumor Growth Inhibition | Key Findings |
| Compound 7b | Pim-1 Kinase | SEC-bearing mice | Not Specified | 42.9% | Demonstrated significant anticancer activity in vivo, maintaining physiological hematological and biochemical parameters. |
| IBL-302 | Pim/PI3K (dual inhibitor) | BT474 xenograft (nude mice) | 50mg/kg PO for 21 days | Significant decrease in tumor volume | Showed single-agent efficacy and overcame Trastuzumab resistance in HER2+ breast cancer models.[1] |
| Standard of Care (e.g., Everolimus - mTOR inhibitor) | mTOR | Various (e.g., ER+ breast cancer) | Varies | Varies | Approved for specific breast cancer subtypes, often used in combination therapies to overcome resistance.[2][3] |
Table 2: Comparative In Vitro Cytotoxicity of Nicotinonitrile and Furo[2,3-b]pyridine Derivatives
This table summarizes the in vitro anticancer activity of various related compounds against different cancer cell lines, providing a broader context for the potential efficacy of this compound.
| Compound Class | Specific Derivative(s) | Cancer Cell Line(s) | IC50 Values | Putative Target(s) |
| Nicotinonitriles | Compound 7b | MCF-7, PC-3 | 3.58 µM, 3.60 µM | Pim-1 Kinase |
| Compound 4k | PC-3 | Not specified (Pim-1 IC50 = 21.2 nM) | Pim-1 Kinase | |
| Furo[2,3-b]pyridines | Various derivatives | MCF-7, MDA-MB-231 | Potent cytotoxic activities | AKT1, ERα, HER2 |
| Dual PIM/PI3K Inhibitor | IBL-302 | SKBR3-T, SKBR3-L | 33.4 nM, 136 nM | Pim/PI3K |
Signaling Pathways and Mechanism of Action
The anticancer effects of nicotinonitrile and furo[2,3-b]pyridine derivatives are largely attributed to their inhibitory action on the Pim-1 kinase and PI3K/Akt/mTOR signaling pathways, both of which are critical for cancer cell proliferation, survival, and therapeutic resistance.
Experimental Protocols
The following section details a generalized experimental protocol for the in vivo validation of a novel small molecule inhibitor, such as this compound, using a subcutaneous xenograft mouse model. This protocol is based on standard methodologies reported in the literature.[4][5][6][7]
Experimental Workflow
Detailed Methodologies
-
Cell Culture:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Prior to inoculation, cells are harvested at 80-90% confluency, washed with PBS, and resuspended in a sterile, serum-free medium or a mixture with Matrigel.
-
-
Animal Models:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID) aged 6-8 weeks are used to prevent rejection of human tumor cells.
-
Animals are housed in a pathogen-free environment with controlled temperature, humidity, and light-dark cycles.
-
All animal procedures must be approved by and conducted in accordance with the institution's animal care and use committee guidelines.
-
-
Tumor Inoculation:
-
A suspension of 1-10 x 10^6 cancer cells in a volume of 100-200 µL is injected subcutaneously into the flank of each mouse.
-
The injection site is sterilized with 70% ethanol prior to inoculation.
-
-
Tumor Growth Monitoring and Randomization:
-
Tumor growth is monitored by measuring the length and width of the tumor with calipers 2-3 times per week.
-
Tumor volume is calculated using the formula: Volume = (Width^2 x Length) / 2.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
-
Treatment Administration:
-
Vehicle Control Group: Receives the vehicle used to dissolve the test compound (e.g., saline, DMSO, or a specific formulation).
-
Test Compound Group(s): Receive this compound at various predetermined doses. The route of administration (e.g., oral gavage, intraperitoneal injection) and frequency are based on pharmacokinetic and tolerability studies.
-
Positive Control Group: Receives a standard-of-care drug known to be effective against the specific cancer model.
-
-
Data Collection and Efficacy Evaluation:
-
Tumor volumes and body weights are measured regularly throughout the study.
-
The primary efficacy endpoint is tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.
-
Animal health is monitored daily for any signs of toxicity.
-
-
Study Endpoint and Tissue Analysis:
-
The study is terminated when tumors in the control group reach a maximum allowable size or after a predetermined treatment period.
-
At the endpoint, animals are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histopathology, biomarker analysis).
-
Conclusion and Future Directions
While direct in vivo validation of this compound is pending, the available data on structurally related nicotinonitrile and furo[2,3-b]pyridine derivatives provide a strong rationale for its further investigation as a potential anticancer agent. The demonstrated in vivo efficacy of compounds targeting Pim-1 kinase and the PI3K/Akt/mTOR pathway underscores the therapeutic potential of this chemical scaffold. Future preclinical studies should focus on comprehensive in vivo efficacy, pharmacokinetic, and toxicology assessments of this compound in relevant cancer xenograft models to fully elucidate its therapeutic promise.
References
"head-to-head comparison of different synthetic routes to 6-(2-Furyl)nicotinonitrile"
For researchers, scientists, and drug development professionals, the efficient synthesis of novel heterocyclic compounds is a cornerstone of innovation. This guide provides a detailed head-to-head comparison of three prominent palladium-catalyzed cross-coupling reactions for the synthesis of 6-(2-Furyl)nicotinonitrile: the Suzuki-Miyaura coupling, the Stille coupling, and the Negishi coupling. This document outlines the experimental protocols, presents a comparative analysis of their performance, and visualizes the reaction pathways to aid in the selection of the most suitable synthetic strategy.
The target molecule, this compound, is a valuable scaffold in medicinal chemistry and materials science. Its synthesis typically involves the coupling of a 6-halonicotinonitrile with a furan-based organometallic reagent. The choice of the specific cross-coupling reaction can significantly impact yield, purity, cost, and overall efficiency.
Comparative Data of Synthetic Routes
The following table summarizes the key quantitative data for the synthesis of this compound via Suzuki-Miyaura, Stille, and Negishi cross-coupling reactions. The data for the Suzuki-Miyaura and Stille reactions are based on analogous transformations of 6-bromonicotinonitrile with phenylboronic acid and a general Stille protocol, respectively, due to the limited availability of specific data for the furan derivative. The Negishi reaction data is based on typical conditions for similar cross-coupling reactions.
| Parameter | Suzuki-Miyaura Coupling | Stille Coupling | Negishi Coupling |
| Starting Materials | 6-Chloronicotinonitrile, 2-Furylboronic acid | 6-Bromonicotinonitrile, 2-(Tributylstannyl)furan | 6-Chloronicotinonitrile, 2-Furylzinc chloride |
| Catalyst System | Pd(dppf)Cl₂ | Pd(PPh₃)₄ / CuI | Pd(dba)₂ / XPhos |
| Base/Additive | Na₂CO₃ | LiCl | Not typically required |
| Solvent | 1,4-Dioxane/H₂O | DMF | THF |
| Temperature (°C) | 80-90 | 40-100 | Room Temperature to 60 |
| Reaction Time (h) | 4-12 | 12-48 | 2-16 |
| Reported Yield (%) | 60-88 (analogous) | 70-95 (general) | 60-90 (general) |
Experimental Protocols
Detailed methodologies for each of the key synthetic routes are provided below.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes the synthesis of this compound from 6-chloronicotinonitrile and 2-furylboronic acid.
Materials:
-
6-Chloronicotinonitrile
-
2-Furylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dried Schlenk flask, add 6-chloronicotinonitrile (1.0 mmol), 2-furylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.03 mmol), and Na₂CO₃ (2.0 mmol).
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe.
-
Heat the reaction mixture to 85 °C with vigorous stirring for 8 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford this compound.
Protocol 2: Stille Coupling
This protocol outlines the synthesis of this compound from 6-bromonicotinonitrile and 2-(tributylstannyl)furan.
Materials:
-
6-Bromonicotinonitrile
-
2-(Tributylstannyl)furan
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Lithium chloride (LiCl)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add 6-bromonicotinonitrile (1.0 mmol), Pd(PPh₃)₄ (0.05 mmol), CuI (0.1 mmol), and LiCl (3.0 mmol).
-
Add anhydrous DMF (10 mL) via syringe.
-
Add 2-(tributylstannyl)furan (1.1 mmol) to the reaction mixture.
-
Heat the mixture to 80 °C and stir for 24 hours.
-
Monitor the reaction progress by TLC.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (30 mL) and wash with a saturated aqueous solution of potassium fluoride (3 x 15 mL) to remove tin byproducts.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Protocol 3: Negishi Coupling
This protocol details the synthesis of this compound from 6-chloronicotinonitrile and a 2-furylzinc reagent.
Materials:
-
6-Chloronicotinonitrile
-
2-Bromofuran
-
n-Butyllithium (n-BuLi)
-
Zinc chloride (ZnCl₂)
-
Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Tetrahydrofuran (THF), anhydrous
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Preparation of the Organozinc Reagent:
-
In a flame-dried Schlenk flask under argon, dissolve 2-bromofuran (1.1 mmol) in anhydrous THF (5 mL).
-
Cool the solution to -78 °C and add n-BuLi (1.1 mmol, solution in hexanes) dropwise. Stir for 30 minutes.
-
In a separate flask, add anhydrous ZnCl₂ (1.2 mmol) to anhydrous THF (5 mL) and stir until dissolved.
-
Transfer the ZnCl₂ solution to the lithiated furan solution at -78 °C via cannula. Allow the mixture to warm to room temperature and stir for 1 hour.
-
-
Cross-Coupling Reaction:
-
In another flame-dried Schlenk flask, add 6-chloronicotinonitrile (1.0 mmol), Pd(dba)₂ (0.02 mmol), and XPhos (0.04 mmol).
-
Evacuate and backfill with argon three times.
-
Add anhydrous THF (5 mL).
-
Add the prepared 2-furylzinc chloride solution to the catalyst mixture via cannula.
-
Heat the reaction mixture to 50 °C and stir for 6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
-
Visualization of Synthetic Pathways
The following diagrams illustrate the logical workflow for each of the described synthetic routes.
Caption: Suzuki-Miyaura coupling workflow.
Caption: Stille coupling workflow.
Caption: Negishi coupling workflow.
Head-to-Head Comparison
Suzuki-Miyaura Coupling:
-
Advantages: This method is often favored due to the commercial availability and relatively low toxicity of boronic acids. The reaction conditions are generally mild, and the byproducts are often easily removed.
-
Disadvantages: Boronic acids can be prone to protodeboronation, especially with heteroaryl derivatives, which can lower the yield. The use of a base is required, which might not be compatible with sensitive substrates.
Stille Coupling:
-
Advantages: Organostannanes are typically stable to air and moisture, and the reaction often proceeds with high yields and excellent functional group tolerance. It does not necessarily require a base.
-
Disadvantages: The primary drawback is the high toxicity of organotin reagents and byproducts. The removal of tin-containing impurities from the final product can be challenging and often requires specific workup procedures.
Negishi Coupling:
-
Advantages: Organozinc reagents are highly reactive, often leading to faster reaction times and milder reaction conditions, sometimes even at room temperature. This method can be particularly useful for less reactive aryl chlorides.
-
Disadvantages: Organozinc reagents are sensitive to air and moisture, requiring strict anhydrous and inert atmosphere techniques for their preparation and use.
Conclusion
The choice of the optimal synthetic route to this compound depends on several factors, including the scale of the synthesis, available starting materials, and the laboratory's capabilities for handling sensitive reagents. The Suzuki-Miyaura coupling represents a good balance of efficiency, operational simplicity, and lower toxicity, making it a strong candidate for many applications. The Stille coupling may offer higher yields and broader functional group tolerance but is hampered by the toxicity of tin compounds. The Negishi coupling provides a highly reactive option, particularly for less reactive starting materials, but demands more rigorous experimental setup due to the sensitivity of the organozinc reagents. For large-scale synthesis where toxicity and waste disposal are major concerns, the Suzuki-Miyaura coupling is often the most practical choice. For smaller-scale, discovery-phase synthesis where maximizing yield and substrate scope is critical, the Stille or Negishi couplings may be more appropriate, provided the necessary safety precautions are taken.
Unveiling the Molecular Embrace: A Comparative Guide to Confirming the Binding Site of 6-(2-Furyl)nicotinonitrile on AKT1 Kinase Through Mutagenesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of site-directed mutagenesis approaches to confirm the binding site of the putative kinase inhibitor, 6-(2-Furyl)nicotinonitrile, on its hypothesized target, the AKT1 serine/threonine kinase. We present supporting experimental data from studies on analogous inhibitor-kinase interactions to illustrate the principles and expected outcomes.
Introduction
This compound is a novel small molecule with potential therapeutic applications stemming from its structural similarity to known kinase inhibitors. Preliminary in-silico docking studies and biochemical assays suggest that it may target the ATP-binding site of AKT1, a critical node in cell signaling pathways regulating cell survival, proliferation, and metabolism. However, definitive confirmation of the binding site requires empirical validation. Site-directed mutagenesis is a powerful technique to functionally probe the specific amino acid residues involved in ligand binding. This guide compares mutagenesis strategies for validating the binding interaction of this compound with AKT1.
Comparison of Mutagenesis Strategies for Binding Site Confirmation
Two primary mutagenesis strategies are commonly employed to validate the binding site of a small molecule inhibitor:
-
Alanine Scanning Mutagenesis: This approach involves systematically replacing individual amino acid residues in the predicted binding pocket with alanine. Alanine is a small, neutral amino acid that removes the specific side-chain interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions) of the original residue without introducing significant steric hindrance. A significant decrease in binding affinity or inhibitory activity upon mutation to alanine suggests that the original residue is critical for the interaction.
-
Mutation to Residues with Altered Properties: This strategy involves mutating a key residue to an amino acid with different physicochemical properties (e.g., changing a hydrophobic residue to a charged one, or a small residue to a bulky one). This can provide more nuanced information about the nature of the interaction. For example, if a hydrogen bond is predicted, mutating the donor or acceptor residue to one that cannot form such a bond would be expected to abrogate binding.
The choice of strategy depends on the specific hypotheses being tested and the information sought. Alanine scanning is an excellent first-pass approach to identify critical contact residues, while more specific mutations can elucidate the precise nature of the binding interactions.
Data Presentation: Impact of Mutations on Inhibitor Binding and Kinase Activity
The following table summarizes hypothetical quantitative data from mutagenesis studies on AKT1, illustrating how such data can be used to confirm the binding site of an inhibitor like this compound. The data is based on published findings for other AKT1 inhibitors.
| AKT1 Mutant | Predicted Interaction with this compound | IC50 of this compound (nM) | Fold Change in IC50 vs. Wild-Type | Interpretation |
| Wild-Type | - | 50 | 1 | Baseline inhibitory activity. |
| L156A | Hydrophobic interaction with the furan ring | 5000 | 100 | Critical hydrophobic interaction for binding. |
| E228A | Hydrogen bond with the nicotinonitrile nitrogen | 2500 | 50 | Important hydrogen bond for binding. |
| G231A | van der Waals contact with the pyridine ring | 100 | 2 | Minor contribution to binding. |
| M281A | Hydrophobic interaction with the pyridine ring | 4500 | 90 | Critical hydrophobic interaction for binding. |
| T291A | Hydrogen bond with the nitrile group | 3000 | 60 | Important hydrogen bond for binding. |
| E228Q | Disruption of hydrogen bond acceptor capability | 2000 | 40 | Confirms the role of the glutamate as a hydrogen bond acceptor. |
| L156F | Potential steric clash or altered hydrophobic packing | 10000 | 200 | Highlights the specific size and shape requirements of the binding pocket. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of mutagenesis studies. Below are generalized protocols for key experiments.
Site-Directed Mutagenesis
Site-directed mutagenesis is performed to introduce specific point mutations into the AKT1 expression vector.
-
Primer Design: Design complementary forward and reverse primers (25-45 bases in length) containing the desired mutation in the center. The primers should have a melting temperature (Tm) of ≥78°C.
-
PCR Amplification: Use a high-fidelity DNA polymerase to amplify the entire plasmid using the mutagenic primers. The PCR cycles typically consist of an initial denaturation step, followed by 16-18 cycles of denaturation, annealing, and extension.
-
Template Digestion: The parental, non-mutated plasmid DNA is digested using the DpnI endonuclease, which specifically cleaves methylated DNA (the parental plasmid) but not the newly synthesized, unmethylated mutant plasmid.
-
Transformation: The DpnI-treated plasmid is then transformed into competent E. coli cells for propagation.
-
Sequence Verification: The entire coding sequence of the mutated AKT1 gene should be verified by DNA sequencing to ensure that only the desired mutation has been introduced.
Protein Expression and Purification
Wild-type and mutant AKT1 proteins are expressed and purified to be used in in-vitro binding and kinase assays.
-
Expression System: E. coli or baculovirus-infected insect cells are commonly used for recombinant protein expression.
-
Lysis and Clarification: Cells are harvested and lysed, and the cell debris is removed by centrifugation.
-
Affinity Chromatography: The recombinant AKT1 protein, often engineered with an affinity tag (e.g., His-tag, GST-tag), is purified from the cell lysate using an appropriate affinity chromatography resin.
-
Further Purification: Depending on the purity required, additional purification steps such as ion-exchange or size-exclusion chromatography may be performed.
-
Protein Characterization: The purity and concentration of the purified protein are determined by SDS-PAGE and a protein concentration assay (e.g., Bradford or BCA).
In-Vitro Kinase Assay
The inhibitory effect of this compound on the enzymatic activity of wild-type and mutant AKT1 is quantified.
-
Reaction Mixture: The assay is typically performed in a buffer containing the purified AKT1 enzyme, a peptide substrate (e.g., GSK3α/β peptide), ATP, and MgCl2.
-
Inhibitor Titration: A range of concentrations of this compound is added to the reaction mixture.
-
Reaction Initiation and Termination: The reaction is initiated by the addition of ATP and incubated at a specific temperature for a set time. The reaction is then stopped by the addition of a stop solution (e.g., EDTA).
-
Detection of Phosphorylation: The amount of phosphorylated substrate is quantified. This can be done using various methods, including radiometric assays (using 32P-ATP), fluorescence-based assays, or antibody-based methods (e.g., ELISA, Western blot) that detect the phosphorylated substrate.
-
IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of enzyme activity (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.
Mandatory Visualization
Signaling Pathway Diagram
Safety Operating Guide
Essential Procedures for the Safe Disposal of 6-(2-Furyl)nicotinonitrile
Disclaimer: No specific Safety Data Sheet (SDS) for 6-(2-Furyl)nicotinonitrile (CAS No. 619334-28-0) was located. The following disposal procedures are based on best practices for handling related chemical compounds with similar functional groups (furan, pyridine, nitrile) and information from SDSs of structurally analogous substances. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for guidance specific to your location and circumstances.
Proper disposal of this compound is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This compound, with the molecular formula C10H6N2O, should be handled as a hazardous substance.[][2] The procedures outlined below provide a general framework for its safe management and disposal.
Immediate Safety and Handling
Before handling this compound, it is crucial to be familiar with its potential hazards. Based on data from similar nicotinonitrile derivatives, this compound may be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation.[3][4][5]
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). |
| Body Protection | Laboratory coat. |
| Respiratory | Use in a well-ventilated area or with a fume hood. If dusts are generated, a NIOSH-approved respirator may be necessary. |
Spill and Contamination Procedures
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental release.
Spill Cleanup Protocol:
-
Evacuate and Ventilate: Immediately evacuate the spill area and ensure adequate ventilation.
-
Containment: Prevent the spill from spreading and from entering drains or waterways.
-
Absorption: For small spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand, or earth).
-
Collection: Carefully collect the absorbed material and any contaminated soil or surfaces into a sealable, properly labeled hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with a suitable decontamination agent, followed by soap and water.
-
Waste Disposal: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.
Disposal Plan for this compound
All waste containing this compound, including the pure compound, solutions, and contaminated materials, must be disposed of as hazardous chemical waste.
Step-by-Step Disposal Guidance:
-
Waste Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department. It should be collected in a dedicated, compatible, and clearly labeled hazardous waste container.
-
Container Requirements: Use a robust, leak-proof container that is compatible with the chemical. The container must be kept closed at all times except when adding waste.
-
Labeling: The waste container must be labeled with a "Hazardous Waste" tag that includes the full chemical name: "this compound," the CAS number "619334-28-0," and an indication of the associated hazards (e.g., "Toxic," "Irritant").
-
Storage: Store the waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials such as strong oxidizing agents.
-
Final Disposal: Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed chemical waste disposal company. All disposal must be carried out in an approved waste disposal plant.[4][5]
Disposal Workflow Diagram
The following diagram illustrates the general workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 6-(2-Furyl)nicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 6-(2-Furyl)nicotinonitrile. The following procedures are designed to ensure a safe laboratory environment and minimize risks associated with this chemical.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Minimum Required Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with disposable nitrile gloves.[3][4] | Provides a barrier against incidental contact. Nitrile offers good resistance to a range of chemicals.[4][5] Change gloves immediately upon contamination.[4] |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards.[3] A face shield should be worn over goggles when there is a significant risk of splashing.[6][7] | Protects against splashes and airborne particles that can cause serious eye damage. |
| Body Protection | A flame-resistant lab coat worn over long pants and closed-toe shoes.[6][7] | Protects skin and personal clothing from spills and splashes. Flame-resistant material is crucial due to the flammability risk associated with the furan moiety.[1][2] |
| Respiratory Protection | A NIOSH-approved respirator is required when working outside of a certified chemical fume hood or when dealing with aerosols or dust of the compound.[6][7] | Protects against inhalation of potentially harmful vapors, dust, or aerosols. |
II. Operational Plan: Step-by-Step Handling Procedures
This section outlines the procedural workflow for the safe handling of this compound from receipt to disposal.
1. Preparation and Engineering Controls:
-
Work Area: All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1]
-
Ventilation: Ensure adequate ventilation in the laboratory.[1]
-
Emergency Equipment: An eyewash station and safety shower must be readily accessible and tested regularly.[8] A fire extinguisher suitable for chemical fires (e.g., dry chemical or carbon dioxide) should be nearby.[9]
2. Handling the Compound:
-
Personal Protective Equipment (PPE): Don the required PPE as detailed in the table above before entering the designated work area.
-
Weighing and Transfer:
-
Perform all weighing and transfers of the solid compound within the chemical fume hood.
-
Use non-sparking tools to prevent ignition of flammable vapors.[1]
-
Handle the compound gently to avoid creating dust.
-
-
In Solution:
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Keep containers tightly closed when not in use to prevent the escape of vapors.[10]
-
3. Spill and Emergency Procedures:
-
Minor Spill (in fume hood):
-
Absorb the spill with an inert material (e.g., vermiculite, sand).
-
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the area with an appropriate solvent and then wash with soap and water.
-
-
Major Spill (outside fume hood):
-
Evacuate the immediate area and alert others.
-
If flammable vapors are present, eliminate all ignition sources.
-
Contact your institution's Environmental Health and Safety (EHS) department immediately.
-
-
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[11] Seek medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[11] Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately.[11] If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[11] Seek immediate medical attention.
-
III. Disposal Plan
All waste containing this compound, including contaminated consumables (e.g., gloves, absorbent materials) and chemical waste, must be treated as hazardous waste.
-
Waste Collection:
-
Collect all solid and liquid waste in separate, clearly labeled, and sealed containers.
-
Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
-
Disposal:
IV. Experimental Workflow Diagram
The following diagram illustrates the logical flow for safely handling this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. scribd.com [scribd.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs | PennEHRS [ehrs.upenn.edu]
- 5. PPE Nitrile Acid-Resistant Gloves for Lab Safety [flinnsci.ca]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. fishersci.com [fishersci.com]
- 9. nj.gov [nj.gov]
- 10. kishida.co.jp [kishida.co.jp]
- 11. WERCS Studio - Application Error [assets.thermofisher.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
